Colupulone
描述
This compound has been reported in Humulus lupulus with data available.
structure given in first source; an antibiotic hops component; induces hepatic cytochrome P-4503A in the mouse
Structure
2D Structure
3D Structure
属性
IUPAC Name |
3,5-dihydroxy-4,6,6-tris(3-methylbut-2-enyl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O4/c1-15(2)9-10-19-22(27)20(21(26)18(7)8)24(29)25(23(19)28,13-11-16(3)4)14-12-17(5)6/h9,11-12,18,27-28H,10,13-14H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCDMWKTFLUPHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)CC=C(C)C)O)CC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80963664 | |
| Record name | 3,5-Dihydroxy-4,6,6-tris(3-methylbut-2-en-1-yl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
468-27-9 | |
| Record name | Colupulone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000468279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dihydroxy-4,6,6-tris(3-methylbut-2-en-1-yl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | COLUPULONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BA8R555DNZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Colupulone: A Technical Guide to its Antibacterial Properties Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Colupulone, a prominent β-acid derived from the hop plant (Humulus lupulus), has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.[1][2] This technical guide provides an in-depth analysis of the antibacterial properties of this compound, summarizing quantitative efficacy data, detailing its mechanism of action, and outlining the experimental protocols used for its evaluation. As multi-drug resistance continues to pose a global health threat, natural compounds like this compound are gaining attention as potential sources for novel antimicrobial agents. This document serves as a comprehensive resource for researchers and professionals involved in the discovery and development of new antibacterial therapies.
Quantitative Antibacterial Efficacy
This compound exhibits potent inhibitory and bactericidal effects against a range of Gram-positive bacteria. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a bacterium, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in bacterial death.
Recent studies have identified this compound as a major contributor to the overall antibacterial activity of hop extracts.[3][4] The tables below summarize the reported MIC values for this compound against key Gram-positive pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Not Specified | 39 - 78 | [5] |
| Staphylococcus aureus | Not Specified | 37.5 | [6] |
| Bacillus subtilis | Not Specified | 37.5 | [6] |
Note: Data for specific strains of methicillin-resistant Staphylococcus aureus (MRSA) indicate susceptibility to β-acids, including this compound, underscoring its potential against resistant pathogens.[2][3]
Mechanism of Action
The primary antibacterial mechanism of this compound and other hop β-acids against Gram-positive bacteria is the disruption of the cell membrane's structure and function.[7] This action leads to a cascade of secondary effects that are ultimately lethal to the bacterium.
Primary Action: Membrane Disruption this compound acts as a proton ionophore, a molecule that shuttles protons across the bacterial cytoplasmic membrane. This dissipates the crucial proton motive force (PMF) across the membrane, which is essential for vital cellular processes such as ATP synthesis and active transport. The disruption of the membrane's integrity also leads to leakage of essential intracellular components.[8] Research indicates that treatment with related hop compounds results in the release of cellular contents, confirming damage to the plasma membrane.[6]
Secondary Effects The collapse of the membrane potential and subsequent leakage leads to the inhibition of several key cellular processes:
-
Inhibition of Respiration: The disruption of the proton gradient directly impacts the electron transport chain, halting cellular respiration.
-
Inhibition of Macromolecular Synthesis: The lack of ATP and essential precursors due to membrane leakage leads to the cessation of protein, DNA, and RNA synthesis.[8]
Gram-negative bacteria are generally not susceptible to this compound due to their outer membrane, which contains phospholipids that are believed to inactivate the compound and prevent it from reaching the inner cytoplasmic membrane.[8]
Anti-Biofilm Properties
Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to conventional antibiotics. This compound and other hop-derived compounds have demonstrated promising activity against biofilms formed by Gram-positive pathogens.
Studies have shown that hop extracts containing this compound can:
-
Inhibit Biofilm Formation: Prevent the initial attachment and proliferation of bacteria required to establish a biofilm.[1][3]
-
Disrupt Mature Biofilms: Penetrate the extracellular polymeric substance (EPS) matrix of established biofilms and kill the embedded bacteria.[9]
-
Promote Biofilm Removal: Weaken the biofilm structure, making it more susceptible to clearance.[1]
In one study, a hop extract containing this compound was shown to penetrate mature S. aureus biofilms, leading to almost complete bacterial death within the biofilm structure.[9] This anti-biofilm activity is crucial for its potential application in treating chronic and device-associated infections.
Experimental Protocols
The evaluation of this compound's antibacterial activity relies on standardized and reproducible laboratory methods. The following protocols are commonly employed.
Broth Microdilution Method for MIC/MBC Determination
This is the most common quantitative method for determining the MIC and MBC of an antimicrobial agent.[1][5][10]
Protocol:
-
Preparation of this compound Stock: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then serially diluted.
-
Bacterial Inoculum Preparation: The test bacterium (e.g., S. aureus) is grown in a suitable broth (e.g., Mueller-Hinton Broth) to a standardized density, typically 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ colony-forming units (CFU)/mL.[11] This suspension is then further diluted to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.
-
Assay Setup: The assay is performed in a 96-well microtiter plate. A two-fold serial dilution of this compound is prepared directly in the wells containing the growth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (bacteria and medium, no this compound) and negative (medium only) controls are included.
-
Incubation: The plate is incubated at a suitable temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.[6][12]
-
MBC Determination: To determine the MBC, an aliquot (e.g., 10 µL) from each well showing no growth is sub-cultured onto an agar plate. The plates are incubated for 24 hours. The MBC is the lowest concentration that shows no bacterial growth on the agar plate, indicating a ≥99.9% reduction in the initial inoculum.[1]
Agar Disk Diffusion Method
This qualitative or semi-quantitative method is often used for initial screening of antimicrobial activity.[12][13]
Protocol:
-
Plate Preparation: A standardized inoculum of the test bacterium is uniformly spread over the surface of an agar plate (e.g., Mueller-Hinton agar) using a sterile swab.
-
Disk Application: Sterile paper disks (typically 6 mm in diameter) are impregnated with a known concentration of this compound.
-
Placement and Incubation: The impregnated disks are placed onto the surface of the inoculated agar plate. The plate is then incubated under appropriate conditions.
-
Zone of Inhibition: this compound diffuses from the disk into the agar. If it is effective against the bacterium, a clear circular area of no growth, known as the zone of inhibition, will appear around the disk.[12]
-
Measurement: The diameter of the zone of inhibition is measured in millimeters. The size of the zone correlates with the susceptibility of the bacterium to the compound.
Conclusion
This compound, a natural β-acid from hops, presents a compelling case as a potential antibacterial agent against Gram-positive bacteria, including clinically relevant pathogens like Staphylococcus aureus. Its primary mechanism of disrupting the bacterial cell membrane is a validated target for antimicrobial action. Furthermore, its demonstrated ability to inhibit and disrupt bacterial biofilms addresses a critical unmet need in the treatment of persistent infections. The data summarized and protocols detailed in this guide provide a solid foundation for further research and development. Future work should focus on in vivo efficacy studies, toxicological profiling, and exploring synergistic combinations with existing antibiotics to fully realize the therapeutic potential of this compound.
References
- 1. Frontiers | Hop biomass waste against fire blight and black rot: an eco-friendly approach to crop protection [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification of this compound and lupulone as the main contributors to the antibacterial activity of hop extracts using activity-guided fractionation and metabolome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. caringsunshine.com [caringsunshine.com]
- 8. akjournals.com [akjournals.com]
- 9. mdpi.com [mdpi.com]
- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Laboratory Activity Demonstrating the Antibacterial Effects of Extracts from Two Plant Species, Moringa oleifera and Allium sativum (Garlic) - PMC [pmc.ncbi.nlm.nih.gov]
Colupulone: A Potent Pregnane X Receptor Agonist and Its Role in Drug Metabolism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Colupulone, a β-bitter acid derived from the hops plant (Humulus lupulus), has been identified as a potent agonist of the Pregnane X Receptor (PXR). As a key nuclear receptor primarily expressed in the liver and intestines, PXR functions as a xenobiotic sensor, regulating the transcription of a wide array of genes involved in drug metabolism and disposition. Activation of PXR by compounds like this compound can lead to significant induction of Phase I and Phase II drug-metabolizing enzymes, as well as drug transporters. This can have profound implications for drug-drug interactions, potentially altering the pharmacokinetics and efficacy of co-administered therapeutic agents. This technical guide provides an in-depth overview of the molecular mechanisms of this compound-mediated PXR activation and its downstream consequences on key players in drug metabolism, namely Cytochrome P450 3A4 (CYP3A4) and P-glycoprotein (P-gp/ABCB1).
The Pregnane X Receptor (PXR) Signaling Pathway
The activation of PXR by ligands such as this compound initiates a cascade of molecular events culminating in the increased expression of target genes. In its inactive state, PXR resides in the cytoplasm, complexed with chaperone proteins. Upon binding to an agonist like this compound, PXR undergoes a conformational change, leading to the dissociation of these chaperones. The activated PXR then translocates into the nucleus, where it forms a heterodimer with the Retinoid X Receptor alpha (RXRα). This PXR/RXRα heterodimer subsequently binds to specific DNA sequences known as PXR response elements (PXREs) located in the promoter regions of target genes. This binding event recruits coactivator proteins, which in turn facilitate the assembly of the transcriptional machinery, leading to enhanced gene transcription.
Quantitative Data on this compound's PXR Agonist Activity
The potency of this compound as a PXR agonist has been demonstrated in cell-based reporter gene assays. These assays typically utilize a host cell line engineered to express human PXR and a reporter gene (e.g., luciferase) under the control of a PXR-responsive promoter, such as that of CYP3A4. The binding of an agonist to PXR drives the expression of the reporter gene, and the resulting signal (e.g., luminescence) is proportional to the degree of PXR activation.
| Parameter | Value | Cell Line | Assay Type | Reference |
| PXR Activation | 2.0 - 2.5 fold increase | CV-1 | Luciferase Reporter Gene Assay | [1][2] |
| Concentration | 3 - 10 nM | CV-1 | Luciferase Reporter Gene Assay | [1][2] |
Note: Higher concentrations of this compound (e.g., 30 nM) have been observed to decrease activation, potentially due to cytotoxicity. Further studies are required to establish a definitive EC50 value for PXR activation by this compound and to quantify the dose-dependent induction of target genes in primary human hepatocytes.
Impact on Key Drug Metabolism Players
The activation of PXR by this compound leads to the coordinated upregulation of genes critical for drug metabolism and transport.
Cytochrome P450 3A4 (CYP3A4)
CYP3A4 is a major Phase I drug-metabolizing enzyme responsible for the metabolism of a vast number of clinically used drugs. Induction of CYP3A4 by a PXR agonist like this compound can accelerate the clearance of co-administered drugs that are CYP3A4 substrates, potentially leading to reduced therapeutic efficacy.
P-glycoprotein (P-gp/ABCB1)
P-glycoprotein is an ATP-dependent efflux transporter that plays a crucial role in limiting the absorption and promoting the excretion of a wide range of xenobiotics. It is highly expressed in the intestines, liver, kidneys, and the blood-brain barrier. Induction of P-gp by this compound can decrease the bioavailability and tissue penetration of drugs that are P-gp substrates.
Experimental Protocols
The following sections outline the methodologies for key experiments used to characterize the effects of this compound on PXR activation and target gene expression.
PXR Activation Luciferase Reporter Gene Assay
This assay is designed to quantify the ability of a test compound to activate the Pregnane X Receptor.
Protocol Steps:
-
Cell Culture and Seeding:
-
Culture a suitable cell line (e.g., HepG2, CV-1) in appropriate growth medium.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Transfection (for transient assays):
-
Prepare a transfection mixture containing a PXR expression plasmid and a luciferase reporter plasmid under the control of a PXR-responsive promoter (e.g., CYP3A4 promoter).
-
Transfect the cells using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 24 to 48 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Remove the medium and lyse the cells using a lysis buffer.
-
Add a luciferase assay reagent containing the substrate (luciferin) to each well.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.
-
Calculate the fold activation by dividing the normalized signal from this compound-treated cells by the signal from vehicle-treated cells.
-
Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis
RT-qPCR is used to measure the relative changes in mRNA levels of PXR target genes, such as CYP3A4 and ABCB1, following treatment with this compound.
Protocol Steps:
-
Cell Culture and Treatment:
-
Culture primary human hepatocytes or a suitable hepatic cell line (e.g., HepG2) in appropriate medium.
-
Treat the cells with various concentrations of this compound or a vehicle control for a specified time period (e.g., 24, 48, or 72 hours).
-
-
RNA Isolation:
-
Harvest the cells and isolate total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Assess the quality and quantity of the isolated RNA using spectrophotometry or a bioanalyzer.
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme and appropriate primers (oligo(dT) or random hexamers).
-
-
Quantitative PCR:
-
Prepare a qPCR reaction mixture containing the cDNA template, gene-specific primers for the target genes (CYP3A4, ABCB1) and a reference gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based detection chemistry.
-
Perform the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene and comparing the treated samples to the vehicle control.
-
Western Blot for Protein Expression Analysis
Western blotting is employed to detect and quantify the changes in the protein levels of P-glycoprotein (ABCB1) in response to this compound treatment.
Protocol Steps:
-
Cell Culture, Treatment, and Lysis:
-
Culture and treat cells with this compound as described for RT-qPCR.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors to extract total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a solution containing a non-specific protein (e.g., bovine serum albumin or non-fat dry milk) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for P-glycoprotein.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH).
-
Conclusion and Future Directions
This compound is a potent natural product agonist of the human Pregnane X Receptor. Its ability to activate PXR and subsequently induce the expression of key drug-metabolizing enzymes and transporters, such as CYP3A4 and P-glycoprotein, highlights its potential to cause significant drug-drug interactions. For researchers and professionals in drug development, understanding the impact of PXR activators like this compound is crucial for predicting and mitigating adverse drug events.
Further research is warranted to fully elucidate the quantitative aspects of this compound's effects. Establishing a definitive EC50 for PXR activation and generating comprehensive dose-response data for the induction of a wider range of drug metabolism genes in primary human hepatocytes will be critical for developing predictive models of drug interactions. Additionally, investigating the in vivo consequences of this compound consumption on the pharmacokinetics of various therapeutic drugs is essential for translating these in vitro findings to a clinical context.
References
Colupulone in Hop Varieties: A Technical Guide to Natural Sources, Abundance, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colupulone, a prominent beta-acid found in the resin of hop (Humulus lupulus) cones, has garnered increasing interest within the scientific community. Beyond its traditional role in brewing, contributing to beer's flavor and stability, this compound and other beta-acids are being investigated for a range of pharmacological activities. These include antimicrobial, anti-inflammatory, and anticancer properties, making them promising candidates for natural product-based drug discovery and development. This technical guide provides an in-depth overview of the natural sources and abundance of this compound in various hop varieties, detailed experimental protocols for its quantification, and a visualization of its interaction with a key metabolic signaling pathway.
Natural Sources and Abundance of this compound
This compound is one of the three main analogues of beta-acids, alongside lupulone and adlupulone.[1] Its concentration can vary significantly depending on the hop variety, growing conditions, and post-harvest handling.[2] Generally, this compound constitutes between 20% and 55% of the total beta-acids in hops.[3] The table below summarizes the this compound content in several hop varieties as a percentage of total beta-acids or as a weight percentage.
| Hop Variety | This compound (% of Total β-Acids) | This compound (% w/w) | Reference(s) |
| Apollo | 52% | [4] | |
| Herkules | 57.2% | [5] | |
| Hallertau Magnum | 44.2% | [5] | |
| Styrian Eagle | 2.65% | [6] |
Experimental Protocols for this compound Quantification
Accurate quantification of this compound is crucial for research and commercial applications. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common analytical techniques employed for this purpose.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for α- and β-Acids
This protocol is adapted from a method for the quantitative analysis of the predominant α- and β-acids in hops.[5][7]
1. Sample Preparation:
-
Crush hop pellets or dried hop cones to a fine powder.
-
Accurately weigh approximately 1.25 g of the crushed hops into a 125 mL capped Erlenmeyer flask.
-
Add 25 mL of a suitable extraction solvent (e.g., a mixture of methanol and water, acidified with formic acid).
-
Stir the mixture for one hour at room temperature using a magnetic stir bar.
-
Allow the solid particles to settle for 10 minutes, then filter the solution by gravity or vacuum filtration.
-
Dilute an aliquot of the filtrate with the extraction solvent to achieve a concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter prior to HPLC injection.
2. HPLC System and Conditions:
-
HPLC System: An Agilent 1100 HPLC system or equivalent with a UV detector.[5]
-
Column: A reversed-phase C18 column (e.g., 4.0 × 125 mm, 5-μm particle size).[5]
-
Mobile Phase: An isocratic mobile phase of 85:15 (v/v) methanol–water, acidified with 0.025% (v/v) formic acid.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV detection at 326 nm.[8]
-
Injection Volume: 20 µL.
3. Calibration:
-
Prepare a series of working standards of known concentrations using a certified reference material, such as the International Calibration Extract (ICE). The American Society of Brewing Chemists (ASBC) provides such standards (e.g., ICE-3, ICE-4).[9][10]
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.
4. Quantification:
-
Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
Protocol 2: Ultra-Performance Liquid Chromatography (UPLC) for α- and β-Acids
This protocol provides a faster analysis time compared to traditional HPLC and is based on established methods.[11][12]
1. Sample Preparation:
-
Follow the same sample preparation procedure as described in Protocol 1.
2. UPLC System and Conditions:
-
UPLC System: A Shimadzu Nexera XR UPLC system or equivalent with a photodiode array (PDA) detector.[12]
-
Column: An Acquity UPLC® BEH C18 column (e.g., 50 x 2.1 mm, 1.7 µm particle size).[11]
-
Mobile Phase: A binary solvent system can be used. For example, an isocratic elution with a mixture of methanol and water containing 0.17% v/v formic acid.[11]
-
Flow Rate: 0.2 mL/min.[11]
-
Detection: PDA detection at a wavelength range that includes the absorbance maximum of this compound (around 326 nm).
-
Injection Volume: 5 µL.
3. Calibration and Quantification:
-
Follow the same calibration and quantification procedures as described in Protocol 1, using appropriate UPLC standards.
Signaling Pathways and Logical Relationships
Recent research has elucidated a significant molecular interaction of this compound, providing insight into its potential effects on human physiology and drug metabolism.
This compound Activation of the Pregnane X Receptor (PXR) Signaling Pathway
This compound has been identified as a direct activator of the human Pregnane X Receptor (PXR), a nuclear receptor that plays a critical role in sensing foreign substances (xenobiotics) and regulating the expression of genes involved in their metabolism and excretion.[8]
The activation of PXR by this compound initiates a signaling cascade that leads to the increased transcription of various drug-metabolizing enzymes and transporters, most notably Cytochrome P450 3A4 (CYP3A4).[8] This enzyme is responsible for the metabolism of a wide range of clinically important drugs. The interaction of this compound with the PXR signaling pathway is of significant interest to drug development professionals due to the potential for herb-drug interactions.
Experimental Workflow for this compound Quantification
The following diagram illustrates a typical experimental workflow for the quantification of this compound in hop samples.
Conclusion
This compound represents a fascinating and potentially valuable natural product with a range of biological activities. Understanding its distribution across different hop varieties and employing robust analytical methods for its quantification are essential for harnessing its full potential in research and drug development. The elucidation of its interaction with the PXR signaling pathway underscores the importance of further investigation into the pharmacological effects and potential for herb-drug interactions of this and other hop-derived compounds. This guide provides a foundational resource for scientists and researchers to build upon in their exploration of this compound.
References
- 1. hemorella.pl [hemorella.pl]
- 2. mdpi.com [mdpi.com]
- 3. beerandbrewing.com [beerandbrewing.com]
- 4. List of hop varieties - Wikipedia [en.wikipedia.org]
- 5. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 6. Antimicrobial Properties of Different Hop (Humulus lupulus) Genotypes | MDPI [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structural Basis of Human PXR Activation by the Hops Constituent this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Alpha and Beta-Acids in Hops with HPLC - AppNote [mtc-usa.com]
- 10. lcms.cz [lcms.cz]
- 11. DSpace [researcharchive.lincoln.ac.nz]
- 12. shimadzu.com [shimadzu.com]
Colupulone Solubility in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of colupulone, a prominent beta-acid found in hops (Humulus lupulus), in various organic solvents. This document is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields who are working with this compound. The guide details available solubility data, outlines experimental protocols for solubility determination, and illustrates a key signaling pathway influenced by this compound.
Quantitative Solubility Data
The solubility of this compound is a critical parameter for its extraction, purification, and formulation in various applications, including pharmaceuticals and nutraceuticals. While comprehensive quantitative data across a wide range of organic solvents is not extensively documented in publicly available literature, this section summarizes the available qualitative and estimated quantitative information.
It is widely reported that this compound is poorly soluble in water.[1][2][3] Conversely, it is readily soluble in many common organic solvents.[4] The following table provides a summary of this compound's solubility. It is important to note that some of the quantitative values are based on the closely related compound, lupulone, or derived from analyses of finished products, and therefore should be considered as estimates.
| Solvent | Chemical Class | Polarity (ET(30)) | Solubility (mg/mL) | Notes |
| Non-Polar Solvents | ||||
| Hexane | Alkane | 31.0 | Reported as soluble in hop resin extractions | Hop resins, which contain this compound, are soluble in hexane.[5] |
| Toluene | Aromatic | 33.9 | Reported as soluble in hop resin extractions | Used in the extraction of hop beta-acids.[6] |
| Diethyl Ether | Ether | 34.5 | Reported as soluble in hop resin extractions | Hop resins are reported to be soluble in diethyl ether.[5] |
| Chloroform | Halogenated | 39.1 | Reported as soluble | [3] |
| Dichloromethane | Halogenated | 40.7 | Reported as soluble | [3] |
| Polar Aprotic Solvents | ||||
| Ethyl Acetate | Ester | 38.1 | Reported as soluble | [3] |
| Acetone | Ketone | 42.2 | Reported as soluble | [3] |
| Acetonitrile | Nitrile | 45.6 | Reported as slightly soluble | [7] |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 45.1 | ~40 (with heating) | This value is for the structurally similar compound lupulone and may serve as an estimate for this compound.[2] |
| Polar Protic Solvents | ||||
| Ethanol | Alcohol | 51.9 | ≥ 2.7 | Concentrations of up to 2.7 mg/mL have been measured in commercial hop tinctures, suggesting at least this level of solubility.[4] Hop beta-acids are generally considered soluble in ethanol.[4] |
| Methanol | Alcohol | 55.4 | Reported as slightly soluble | [7] |
Experimental Protocols
Accurate determination of this compound solubility is essential for research and development. The following sections detail the methodologies for two key experiments: the shake-flask method for solubility determination and High-Performance Liquid Chromatography (HPLC) for quantification.
Shake-Flask Method for Solubility Determination
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[4][8][9]
Objective: To determine the saturation concentration of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (solid, high purity)
-
Organic solvent of interest (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
HPLC system for quantification
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The exact amount should be enough to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.
-
Dissolution: Add a known volume of the organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.
-
Phase Separation: After equilibration, remove the vial from the shaker and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the vial at a high speed or filter the supernatant through a syringe filter. This step is crucial to avoid including any solid particles in the sample for analysis.
-
Sample Preparation for Analysis: Carefully take an aliquot of the clear, saturated supernatant. Dilute the aliquot with the same organic solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the organic solvent by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or g/L.
HPLC Method for Quantification of this compound
HPLC is a precise and accurate method for quantifying the concentration of this compound in solution.[10]
Objective: To quantify the concentration of this compound in the saturated solvent samples obtained from the shake-flask experiment.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reversed-phase column is commonly used for the analysis of hop acids.
-
Mobile Phase: An isocratic or gradient mixture of methanol, acetonitrile, and water, often with a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape. A typical mobile phase could be a mixture of methanol and water with 0.1% formic acid.[10]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: this compound can be detected by UV absorbance at approximately 280-330 nm.
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound in the same organic solvent used for the solubility experiment. The concentrations of these standards should bracket the expected concentration of the diluted samples.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Create a calibration curve by plotting the peak area versus the concentration of each standard. The curve should be linear with a high correlation coefficient (R² > 0.99).
-
Sample Analysis: Inject the diluted samples from the shake-flask experiment into the HPLC system and record the peak areas for this compound.
-
Concentration Determination: Use the calibration curve to determine the concentration of this compound in the diluted samples based on their peak areas.
Signaling Pathway: Activation of Pregnane X Receptor (PXR)
This compound has been identified as a direct activator of the human Pregnane X Receptor (PXR), a nuclear receptor that plays a key role in the metabolism and clearance of xenobiotics, including drugs.[1][2] The activation of PXR by this compound can lead to drug-drug interactions by inducing the expression of drug-metabolizing enzymes and transporters.
References
- 1. enamine.net [enamine.net]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. CAS 468-28-0: Lupulone | CymitQuimica [cymitquimica.com]
- 7. agraria.com.br [agraria.com.br]
- 8. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
The Role of Colupulone in Hop Resin: A Technical Guide for Researchers
An In-depth Examination of its Chemistry, Analysis, and Therapeutic Potential
Colupulone, a key constituent of the soft resins found in the lupulin glands of the hop plant (Humulus lupulus), plays a significant, albeit historically secondary, role to its alpha-acid counterparts in the brewing industry. However, for researchers in pharmacology and drug development, this compound and its fellow beta-acids are emerging as molecules of substantial interest due to their diverse and potent biological activities. This guide provides a detailed technical overview of this compound's role in hop resin, methods for its analysis, and its burgeoning potential as a therapeutic agent.
Chemical Profile and Position within Hop Resins
Hop resins are broadly categorized into hard and soft resins. The soft resins, which contain the alpha-acids (humulones) and beta-acids (lupulones), are of primary commercial and scientific interest.[1] this compound is one of the three principal analogues of beta-acids, alongside lupulone and adlupulone.[2][3][4]
Structurally, this compound is a prenylated phloroglucinol derivative, specifically an m-benzoquinone.[5] Its chemical formula is C₂₅H₃₆O₄, and it is distinguished from other beta-acids by the isobutyryl side chain derived from the amino acid valine during its biosynthesis.[6][7][8] Unlike alpha-acids, beta-acids lack a tertiary alcohol group, which prevents them from undergoing the thermal isomerization that creates the characteristic bitterness in beer.[2][3] This structural difference also imparts a more hydrophobic character to beta-acids, making them virtually insoluble in water and beer wort.[2][3]
// Nodes hop_resin [label="Hop Soft Resin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; alpha_acids [label="α-Acids (Humulones)", fillcolor="#34A853", fontcolor="#FFFFFF"]; beta_acids [label="β-Acids (Lupulones)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
humulone [label="Humulone", fillcolor="#FFFFFF", fontcolor="#202124"]; cohumulone [label="Cohumulone", fillcolor="#FFFFFF", fontcolor="#202124"]; adhumulone [label="Adhumulone", fillcolor="#FFFFFF", fontcolor="#202124"];
lupulone [label="Lupulone", fillcolor="#FFFFFF", fontcolor="#202124"]; this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124", penwidth=2]; adlupulone [label="Adlupulone", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges hop_resin -> alpha_acids [color="#5F6368"]; hop_resin -> beta_acids [color="#5F6368"];
alpha_acids -> humulone [color="#5F6368"]; alpha_acids -> cohumulone [color="#5F6368"]; alpha_acids -> adhumulone [color="#5F6368"];
beta_acids -> lupulone [color="#5F6368"]; beta_acids -> this compound [color="#5F6368"]; beta_acids -> adlupulone [color="#5F6368"]; } caption: "Hierarchical classification of this compound within hop soft resins."
Quantitative Composition in Hop Varieties
The concentration of this compound relative to other beta-acids is highly dependent on the hop variety. This ratio is a key characteristic used for cultivar identification.[9] Generally, this compound constitutes between 20% and 55% of the total beta-acid content.[2][4][10][11] The table below summarizes the typical composition of beta-acids in hop resin.
| Beta-Acid Analogue | Typical Percentage of Total β-Acids | Precursor Amino Acid |
| This compound | 20% - 55% | Valine |
| Lupulone | 30% - 55% | Leucine |
| Adlupulone | 10% - 15% | Isoleucine |
| Data compiled from multiple sources.[2][4][8][10] |
Analytical Methodologies: Quantification of this compound
High-Performance Liquid Chromatography (HPLC) is the standard and most robust method for the separation and quantification of this compound and other hop acids.[9] The following protocol is a representative isocratic method adapted from established procedures for the analysis of alpha- and beta-acids.[12][13]
Detailed Experimental Protocol: HPLC Analysis
1. Objective: To separate and quantify this compound from a hop extract.
2. Materials & Reagents:
-
Hop Sample: Pellets or whole cones, stored at -20°C in the dark.[12]
-
Extraction Solvent: 85% (v/v) HPLC-grade methanol, 15% (v/v) deionized water, acidified with 0.025% (v/v) formic acid.[12]
-
Mobile Phase: Same composition as the extraction solvent.[12]
-
HPLC System: An Agilent 1100 system or equivalent, equipped with a UV detector.[12]
-
Column: 4.0 x 125 mm Hypersil ODS (C18) column with 5-μm particle diameter.[12]
-
Standard: American Society of Brewing Chemists (ASBC) International Calibration Extract (ICE) or a certified this compound standard.[12]
3. Sample Preparation:
-
Crush hop pellets or cones to a fine powder.
-
Accurately weigh a representative sample and transfer to a flask.
-
Add extraction solvent and stir vigorously for 60 minutes at room temperature.[12]
-
Perform vacuum filtration to separate the extract from solid hop material.
-
Dilute the filtered extract with the extraction solvent to a concentration within the calibration range.
-
Filter the final diluted sample through a 0.45-μm syringe filter prior to injection.[12]
4. HPLC Conditions:
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 30°C.[14]
-
Injection Volume: 20 µL.[14]
-
Run Time: Approximately 7-10 minutes. Under these conditions, this compound typically elutes at around 4.50 minutes.[12]
5. Quantification:
-
Prepare a multi-point calibration curve using the certified standard.
-
Integrate the peak area corresponding to this compound in the sample chromatogram.
-
Calculate the concentration based on the linear regression of the calibration curve.
Biological Activity and Therapeutic Potential
While often considered undesirable in brewing due to its oxidation products, this compound exhibits a range of biological activities that make it a compelling candidate for drug development.
Antibacterial Activity
This compound is a potent antibacterial agent, particularly against Gram-positive bacteria.[15][16][17] Recent studies have identified this compound and lupulone as the primary contributors to the antibacterial efficacy of hop extracts.[16][18] The proposed mechanism involves the disruption of bacterial cell membrane integrity, interfering with proton gradients and leading to cell starvation.[15][19] This makes it a subject of interest for developing new antibiotics and food preservatives.
Anticancer and Anti-proliferative Effects
This compound and other beta-acids have demonstrated significant anticancer properties across various cell lines, including colon, breast, and prostate cancer.[4][20][21] One of the key mechanisms is the induction of apoptosis (programmed cell death). In colon cancer cells, for example, lupulones (a class including this compound) have been shown to up-regulate the expression of death receptors like Fas and TRAIL receptors, initiating the extrinsic apoptosis pathway.[21] Furthermore, some studies suggest that beta-acids can inhibit protein synthesis, contributing to their anti-proliferative effects.[4][22]
// Nodes this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; receptors [label="Death Receptors\n(Fas, TRAIL-R1/R2)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; caspase8 [label="Caspase-8 Activation", fillcolor="#FBBC05", fontcolor="#202124"]; caspase3 [label="Caspase-3 Activation\n(Executioner Caspase)", fillcolor="#FBBC05", fontcolor="#202124"]; apoptosis [label="Apoptosis\n(Cell Death)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges this compound -> receptors [label=" Upregulates"]; receptors -> caspase8 [label=" Initiates"]; caspase8 -> caspase3; caspase3 -> apoptosis; } caption: "Simplified extrinsic apoptosis pathway induced by this compound."
Anti-inflammatory and Antioxidant Properties
This compound also possesses anti-inflammatory and antioxidant activities.[23][24] While the specific signaling pathways are still under investigation, the ability to scavenge free radicals and potentially modulate inflammatory cascades contributes to its therapeutic profile. These properties suggest potential applications in managing chronic inflammatory diseases.
Conclusion and Future Directions
This compound, a major beta-acid in hop resin, is a multifaceted molecule with significant relevance beyond the brewery. Its well-defined chemical structure and variable concentration across hop cultivars necessitate precise analytical methods like HPLC for its characterization. For researchers and drug development professionals, the potent antibacterial, anticancer, and anti-inflammatory properties of this compound present exciting opportunities. Future research should focus on elucidating the specific molecular targets and signaling pathways, optimizing extraction and purification techniques, and conducting preclinical and clinical studies to translate its therapeutic potential into tangible health benefits.
References
- 1. beer-brewing.com [beer-brewing.com]
- 2. beerandbrewing.com [beerandbrewing.com]
- 3. kvasnyprumysl.cz [kvasnyprumysl.cz]
- 4. hemorella.pl [hemorella.pl]
- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0030065) [hmdb.ca]
- 6. This compound | C25H36O4 | CID 373677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Key Enzymes Involved in the Synthesis of Hops Phytochemical Compounds: From Structure, Functions to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. % this compound % Cohumulone, What does it mean?, Exactly..... [aarlab.com]
- 10. beerandbrewing.com [beerandbrewing.com]
- 11. mdpi.com [mdpi.com]
- 12. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 13. scielo.br [scielo.br]
- 14. agraria.com.br [agraria.com.br]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Hop biomass waste against fire blight and black rot: an eco-friendly approach to crop protection [frontiersin.org]
- 18. Identification of this compound and lupulone as the main contributors to the antibacterial activity of hop extracts using activity-guided fractionation and metabolome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of Hops (Humulus lupulus L.) Beta-Acids on Short Chain Fatty Acid Production from Complex Carbohydrates by Rumen Microbiota [scirp.org]
- 20. An investigation into the anticancer effects and mechanism of action of hop β-acid lupulone and its natural and synthetic derivatives in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Hexahydrothis compound and its antitumor cell proliferation activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. This compound | 468-27-9 [chemicalbook.com]
Colupulone: A Deep Dive into its Anti-Inflammatory Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colupulone, a β-acid derived from the hops plant (Humulus lupulus), has garnered significant scientific interest for its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its effects on key inflammatory pathways. The information presented herein is intended to support further research and drug development efforts targeting inflammatory diseases.
Core Mechanisms of Action
This compound's anti-inflammatory activity is multi-faceted, primarily involving the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, inhibition of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), and activation of the peroxisome proliferator-activated receptor-gamma (PPARγ).
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1-beta (IL-1β). This compound has been shown to suppress the activation of NF-κB.[1][2] This inhibition is thought to occur through the prevention of the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1][2] By stabilizing IκBα, this compound prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of inflammatory mediators.
Inhibition of Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX)
COX-2 and 5-LOX are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory prostaglandins (PGs) and leukotrienes (LTs), respectively.[3][4] this compound has been identified as a potent inhibitor of both COX-2 and 5-LOX.[5] By inhibiting COX-2, this compound reduces the synthesis of prostaglandin E2 (PGE2), a key mediator of pain and swelling in inflammation.[3][6] Its inhibition of 5-LOX curtails the production of leukotrienes, which are involved in attracting inflammatory cells to the site of injury.[4][7]
Activation of Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ)
PPARγ is a nuclear receptor that plays a crucial role in regulating inflammation and metabolism.[8][9] Agonists of PPARγ have been shown to exert anti-inflammatory effects by antagonizing the activity of pro-inflammatory transcription factors, including NF-κB.[10] this compound has been identified as a potent agonist of PPARγ.[10] By activating PPARγ, this compound can suppress the expression of inflammatory genes and promote the resolution of inflammation.
Quantitative Data on this compound's Bioactivity
The following table summarizes the available quantitative data on the inhibitory and activating effects of this compound on key inflammatory targets.
| Target | Bioactivity | IC50 / EC50 | Cell Type / Assay System | Reference |
| COX-2 | Inhibition | Potent | Human peripheral blood mononuclear cells | [5][6] |
| MAGL | Inhibition | Potent | Not specified | [5] |
| PXR | Activation | 3-10 nM (EC50) | CV-1 cells (cotransfection assay) | [10] |
Note: Specific IC50 values for COX-2 and 5-LOX inhibition by isolated this compound are not consistently reported in the literature; however, studies on hop extracts rich in this compound demonstrate potent inhibition.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the anti-inflammatory effects of this compound.
NF-κB Activation Assays
-
Western Blot Analysis for IκBα Degradation:
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) or primary macrophages are cultured in appropriate media.[1]
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS).[1]
-
Protein Extraction and Quantification: Whole-cell lysates are prepared, and protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for IκBα and a loading control (e.g., β-actin).
-
Detection: Membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding:
-
Nuclear Extract Preparation: Following treatment with this compound and stimulation with LPS, nuclear extracts are prepared from the cells.[1]
-
Probe Labeling: A double-stranded oligonucleotide probe containing the NF-κB consensus binding site is end-labeled with [γ-³²P]ATP.
-
Binding Reaction: Nuclear extracts are incubated with the labeled probe in a binding buffer.
-
Electrophoresis: The protein-DNA complexes are resolved on a non-denaturing polyacrylamide gel.
-
Autoradiography: The gel is dried and exposed to X-ray film to visualize the DNA-binding activity of NF-κB.
-
COX-2 and 5-LOX Inhibition Assays
-
Whole Blood Assay for PGE2 Production (COX-2 activity):
-
Blood Collection: Fresh human blood is collected in the presence of an anticoagulant.
-
Treatment: Aliquots of whole blood are pre-incubated with this compound or a vehicle control.
-
Stimulation: COX-2 is induced by adding LPS, and the blood is incubated at 37°C.[6]
-
PGE2 Measurement: Plasma is separated by centrifugation, and PGE2 levels are quantified using a specific enzyme immunoassay (EIA) kit.[3][6]
-
-
Cell-Based Assay for Leukotriene B4 (LTB4) Production (5-LOX activity):
-
Cell Culture: Human neutrophils or other suitable cell lines are isolated and cultured.[11]
-
Treatment and Stimulation: Cells are pre-treated with this compound followed by stimulation with a calcium ionophore (e.g., A23187) to activate 5-LOX.
-
LTB4 Measurement: The cell supernatant is collected, and LTB4 levels are measured by EIA or LC-MS/MS.[11]
-
PPARγ Activation Assays
-
Luciferase Reporter Gene Assay:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or HepG2) is co-transfected with a PPARγ expression vector and a reporter plasmid containing a peroxisome proliferator response element (PPRE) upstream of a luciferase gene.
-
Treatment: Transfected cells are treated with this compound or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.
-
Luciferase Activity Measurement: After incubation, cell lysates are prepared, and luciferase activity is measured using a luminometer. An increase in luciferase activity indicates PPARγ activation.
-
Conclusion
This compound presents a compelling profile as a multi-target anti-inflammatory agent. Its ability to concurrently inhibit the NF-κB, COX-2, and 5-LOX pathways while activating the anti-inflammatory PPARγ nuclear receptor highlights its potential for the development of novel therapeutics for a range of inflammatory disorders. This guide provides a foundational understanding of its mechanisms of action and the experimental approaches to further investigate its therapeutic promise. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties in vivo and to establish its clinical efficacy and safety.
References
- 1. Lupeol inhibits LPS-induced NF-kappa B signaling in intestinal epithelial cells and macrophages, and attenuates acute and chronic murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of patchouli alcohol in RAW264.7 and HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracellular measurement of prostaglandin E2: effect of anti-inflammatory drugs on cyclooxygenase activity and prostanoid expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective 5-lipoxygenase inhibition in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective inhibition of COX-2 by a standardized CO2 extract of Humulus lupulus in vitro and its activity in a mouse model of zymosan-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of PPARγ Agonists from Natural Sources Using Different In Silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural Basis of Human PXR Activation by the Hops Constituent this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of 5-lipoxygenase activity by the natural anti-inflammatory compound aethiopinone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Antioxidant Properties of Colupulone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical overview of the initial investigations into the antioxidant properties of colupulone, a prominent β-acid found in hops (Humulus lupulus). As a constituent of a plant with a long history in traditional medicine and brewing, this compound is gaining attention for its diverse bioactive potential.[1][2] This guide summarizes the current understanding of its antioxidant capabilities, details the experimental protocols used for its evaluation, and explores the potential molecular mechanisms underpinning its effects.
Quantitative Analysis of Antioxidant Activity
Quantitative assessment of antioxidant activity is crucial for comparing the potency of different compounds. The most common methods are spectrophotometric assays that measure a compound's ability to scavenge stable free radicals. While research specifically isolating and quantifying the antioxidant power of pure this compound is still emerging, studies on hop extracts rich in β-acids, including this compound, provide valuable initial data.
Below is a summary of findings from studies on hop extracts and related compounds. It is important to note that the antioxidant activity of an extract is the result of a complex interplay between its various components.[3]
| Compound / Extract | Assay | Metric | Result | Reference |
| Hop Extract (El Dorado cultivar) | DPPH | IC50 | 124.3 µg/mL | [4] |
| Hop Extract (El Dorado cultivar) | ABTS | IC50 | 95.4 µg/mL | [4] |
| Hop Extract (Cascade cultivar, high in this compound) | - | This compound Content | 73.0 µg/g | [4] |
| CAP (a related β-acid derivative) | DPPH | % Scavenging | 29% at 1.0 mg/mL | [5] |
Data for pure this compound is limited in the reviewed literature; the values above pertain to complex hop extracts.
Potential Molecular Mechanisms of Action
The antioxidant effects of many natural phenolic compounds are mediated through the activation of endogenous defense pathways. The Keap1-Nrf2-ARE signaling pathway is a primary mechanism for cellular protection against oxidative stress.[6][7]
Under homeostatic conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation.[8] Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, releasing Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes.[9] This binding initiates the transcription of a suite of cytoprotective proteins, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), thereby bolstering the cell's antioxidant capacity.[8][10] While not yet demonstrated specifically for this compound, many polyphenols are known to activate this pathway, making it a highly plausible mechanism for this compound's bioactivity.[[“]][12]
Experimental Protocols
The following sections detail the methodologies for common in vitro antioxidant assays relevant to the study of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a widely used method to determine the free radical scavenging ability of a compound.[13][14]
-
Principle: DPPH is a stable free radical with a deep purple color, showing maximum absorbance around 517 nm.[15] When an antioxidant compound donates a hydrogen atom to DPPH, the radical is neutralized, and the solution's color changes to a pale yellow. The degree of discoloration is proportional to the scavenging activity of the sample.[13]
-
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
This compound or extract solution of known concentration
-
Positive control (e.g., Ascorbic acid, Trolox)
-
UV-Vis Spectrophotometer or microplate reader
-
Pipettes, cuvettes, or 96-well microplates
-
-
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution should be freshly made and kept protected from light.
-
Sample Preparation: Prepare a series of dilutions of the this compound sample and the positive control in methanol.
-
Reaction: In a test tube or microplate well, mix a fixed volume of the DPPH working solution (e.g., 200 µL) with a specific volume of the sample dilution (e.g., 20 µL).[16]
-
Control: Prepare a blank control containing only the solvent and the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (typically 30 minutes).[14]
-
Measurement: Measure the absorbance of the solution at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
The ABTS assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+).[17]
-
Principle: ABTS is oxidized by potassium persulfate to generate the ABTS•+ radical, which is a blue-green chromophore.[18] In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form. The reduction in absorbance at 734 nm is proportional to the antioxidant concentration.[4]
-
Reagents and Equipment:
-
ABTS diammonium salt
-
Potassium persulfate
-
Methanol or Ethanol
-
This compound or extract solution
-
UV-Vis Spectrophotometer or microplate reader
-
-
Procedure:
-
Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes.[19]
-
Radical Generation: Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[17]
-
Preparation of Working Solution: Dilute the stock solution with methanol or ethanol to obtain an absorbance of approximately 0.70 (± 0.02) at 734 nm.[18]
-
Reaction: Add a small volume of the sample (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 190 µL).
-
Incubation: Incubate for a short period (e.g., 6 minutes) at room temperature.[4]
-
Measurement: Record the absorbance at 734 nm.
-
Calculation: The scavenging percentage is calculated similarly to the DPPH assay.
-
Cellular Antioxidant Activity (CAA) Assay
While in vitro chemical assays are useful for initial screening, cell-based assays provide more biologically relevant data by accounting for factors like cell uptake and metabolism.[20]
-
Principle: The CAA assay typically uses a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells. Inside the cell, it is deacetylated to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). Antioxidants that penetrate the cells can prevent this oxidation, leading to a reduced fluorescence signal.
-
General Workflow:
-
Cell Culture: Plate adherent cells (e.g., Caco-2, HepG2) in a 96-well plate and grow to confluence.[20]
-
Loading: Wash cells and incubate them with the DCFH-DA probe.
-
Treatment: Remove the probe solution and treat the cells with various concentrations of the test compound (this compound).
-
Oxidative Stress Induction: After an incubation period, add a ROS generator (e.g., AAPH, a peroxyl radical generator).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at regular intervals using a microplate reader.
-
Analysis: The antioxidant activity is quantified by calculating the area under the curve of fluorescence versus time and comparing the treated samples to the controls.
-
Summary and Future Directions
Initial investigations suggest that this compound, a key β-acid in hops, possesses antioxidant properties. While data from complex hop extracts show promising free radical scavenging activity in DPPH and ABTS assays, further research is required to quantify the specific activity of pure this compound.[4]
The most probable mechanism of action, based on its chemical structure and the behavior of similar polyphenolic compounds, is the modulation of the Keap1-Nrf2-ARE signaling pathway.[6][[“]] This would position this compound not just as a direct radical scavenger but as an indirect antioxidant that upregulates the cell's own defense systems.
Future research should focus on:
-
Quantifying the antioxidant activity of isolated, high-purity this compound using a battery of assays (DPPH, ABTS, ORAC, FRAP).
-
Validating its bioactivity in cell-based models, such as the CAA assay, to confirm cellular uptake and efficacy.
-
Elucidating the precise molecular mechanism by investigating the activation of the Nrf2 pathway, including Nrf2 nuclear translocation and the expression of downstream antioxidant genes (HO-1, NQO1).
A thorough understanding of these areas is essential for drug development professionals considering this compound as a lead compound for therapies targeting oxidative stress-related pathologies.
References
- 1. Frontiers | Hop biomass waste against fire blight and black rot: an eco-friendly approach to crop protection [frontiersin.org]
- 2. Structural Basis of Human PXR Activation by the Hops Constituent this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant Activity of Different Hop (Humulus lupulus L.) Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Study on Phenolic Compounds and Antioxidant Activities of Hop (Humulus lupulus L.) Strobile Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small Molecule Modulators of Keap1-Nrf2-ARE Pathway as Potential Preventive and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Keap1-Nrf2-ARE Pathway As a Potential Preventive and Therapeutic Target: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of the Keap1-Nrf2 pathway by... | F1000Research [f1000research.com]
- 9. Triggers for the Nrf2/ARE Signaling Pathway and Its Nutritional Regulation: Potential Therapeutic Applications of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nrf2-Activating Bioactive Peptides Exert Anti-Inflammatory Activity through Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. consensus.app [consensus.app]
- 12. Polyphenols activate Nrf2 in astrocytes via H2O2, semiquinones, and quinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 14. acmeresearchlabs.in [acmeresearchlabs.in]
- 15. mdpi.com [mdpi.com]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 19. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Modification of the cellular antioxidant activity (CAA) assay to study phenolic antioxidants in a Caco-2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Colupulone: A Phytochemical Deep Dive into its Discovery, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Colupulone, a prominent β-acid found in the hop plant (Humulus lupulus), has a rich history intertwined with the art of brewing and has emerged as a molecule of significant interest in modern phytochemical research. Initially recognized for its contribution to the bitterness and preservative qualities of beer, this compound is now the subject of intensive investigation for its diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, from its historical discovery and isolation to its detailed physicochemical properties, biosynthesis, and mechanisms of action in various biological systems. Particular emphasis is placed on its anticancer, antibacterial, and anti-inflammatory activities, with quantitative data, detailed experimental protocols, and elucidated signaling pathways to support further research and drug development endeavors.
Discovery and History
The journey of this compound's discovery is intrinsically linked to the scientific exploration of hops. For centuries, hops were empirically used in brewing for their flavoring and preservative properties. It wasn't until the 19th and early 20th centuries that chemists began to systematically investigate the chemical constituents responsible for these effects.
The initial focus was on the so-called "hop resins," a complex mixture of compounds. Early researchers differentiated these resins into α-acids and β-acids based on their precipitation behavior with lead acetate. While the α-acids, such as humulone, were initially credited with providing the primary bitter taste to beer, the β-acids, including lupulone and its analogue this compound, were also identified as significant contributors to the overall chemical profile and stability of beer.
The precise isolation and structural elucidation of the individual β-acids, including this compound, occurred over several decades of research involving meticulous extraction, crystallization, and analytical techniques. The development of chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), in the mid-20th century was a pivotal advancement that allowed for the efficient separation and quantification of these closely related compounds, paving the way for detailed studies of their individual biological activities.[1][2][3]
Physicochemical Properties and Structural Elucidation
This compound (C₂₅H₃₆O₄, Molar Mass: 400.55 g/mol ) is a prenylated phloroglucinol derivative.[4] Its structure is characterized by a central cyclohexene-1,3-dione ring with an isobutyryl side chain and three isoprenyl groups.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₅H₃₆O₄ | [4] |
| Molar Mass | 400.55 g/mol | [4] |
| IUPAC Name | 3,5-dihydroxy-2-isobutyryl-4,6,6-tris(3-methylbut-2-en-1-yl)cyclohexa-2,4-dien-1-one | [4] |
| CAS Number | 468-27-9 | [4] |
| Appearance | Pale yellow crystalline solid | |
| Solubility | Soluble in organic solvents (e.g., methanol, ethanol, diethyl ether), sparingly soluble in water | [5] |
The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.[4]
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present (e.g., carbonyls, hydroxyls) and the conjugated system within the molecule, respectively.
Biosynthesis
The biosynthesis of this compound and other bitter acids occurs in the lupulin glands of the hop cone. The pathway is a fascinating example of plant secondary metabolism, combining elements of fatty acid and isoprenoid biosynthesis.
The key enzyme in the initial formation of the phloroglucinol core is valerophenone synthase (VPS) .[7][8][9] This enzyme catalyzes the condensation of isobutyryl-CoA with three molecules of malonyl-CoA to form phlorisobutyrophenone.[7][10][11] Subsequently, a series of prenylation steps, catalyzed by aromatic prenyltransferases , attach the three isoprenyl groups derived from dimethylallyl pyrophosphate (DMAPP) to the phloroglucinol ring, ultimately yielding this compound.[7][10]
Experimental Protocols
Extraction and Isolation
A common method for the extraction of β-acids from hops involves solvent extraction followed by purification.
Protocol: Solvent Extraction and Recrystallization of this compound
-
Extraction:
-
Grind dried hop cones to a fine powder.
-
Extract the hop powder with a non-polar solvent such as diethyl ether or hexane to obtain the total resin fraction.[12]
-
Evaporate the solvent under reduced pressure to yield a crude resin extract.
-
-
Separation of β-acids:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).
-
Induce precipitation of the less soluble β-acids by adding a non-solvent or by lowering the temperature.
-
-
Purification by Recrystallization:
-
Collect the precipitated β-acids.
-
Perform successive recrystallizations from a suitable solvent system (e.g., methanol-water) to obtain purified this compound crystals.[13] The purity can be monitored by HPLC.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is the standard analytical technique for the quantification of this compound in hop extracts and beer.
Protocol: HPLC Quantification of this compound
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[15]
-
Mobile Phase: A gradient or isocratic mixture of methanol and water, often acidified with formic acid (e.g., 85:15 v/v methanol:water with 0.1% formic acid).[14][16]
-
Detection: UV detector at a wavelength of approximately 326 nm.[14][16]
-
Quantification: Use an external standard of purified this compound to create a calibration curve.
-
Pharmacological Activities and Mechanisms of Action
This compound exhibits a range of biological activities that are of interest for drug development.
Antibacterial Activity
This compound has demonstrated significant activity against Gram-positive bacteria. Its lipophilic nature is thought to facilitate its interaction with and disruption of bacterial cell membranes.
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound
| Bacterial Strain | MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus | 37.5 | |
| Bacillus subtilis | 31.25 - 37.5 | [7] |
| Escherichia coli | 37.5 |
Anticancer Activity
The anticancer effects of β-acids, including this compound, have been observed in various cancer cell lines. The primary mechanisms involve the induction of apoptosis and autophagy. While many studies have investigated "lupulones" as a mixture, the data suggests potent cytotoxic effects.
Table 3: IC₅₀ Values of Lupulones (including this compound) in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference(s) |
| SW620 | Colon Cancer | 10-60 | [17][18] |
| PC3 | Prostate Cancer | Varies by derivative | [19] |
| DU145 | Prostate Cancer | Varies by derivative | [19] |
| Caco-2 | Colon Cancer | ~16 | [17] |
| HTB-26 | Breast Cancer | 10-50 µM | [20] |
| HepG2 | Liver Cancer | 10-50 µM | [20] |
5.2.1. Induction of Apoptosis
Lupulones have been shown to induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. In colon cancer cells, they upregulate the expression of TRAIL death receptors (DR4/DR5), leading to the activation of caspase-8 and subsequent executioner caspases. This can also lead to the cleavage of Bid, which links the extrinsic to the intrinsic pathway, resulting in mitochondrial cytochrome c release and activation of caspase-9.[18]
5.2.2. Induction of Autophagy
In addition to apoptosis, lupulone derivatives have been found to induce autophagy in prostate cancer cells, as evidenced by the conversion of LC3-I to LC3-II.[19][21] Interestingly, studies suggest a complex interplay between these two cell death mechanisms, where autophagy may initially act as a survival mechanism.[21] The expression of Atg4β, a cysteine protease involved in processing LC3, has been shown to be increased following treatment with lupulone derivatives.[21]
Activation of Pregnane X Receptor (PXR)
This compound is a potent activator of the pregnane X receptor (PXR), a nuclear receptor that plays a key role in xenobiotic metabolism.[17] Upon binding to this compound, PXR translocates to the nucleus, forms a heterodimer with the retinoid X receptor (RXR), and binds to response elements on DNA. This leads to the transcriptional upregulation of genes encoding drug-metabolizing enzymes, such as cytochrome P450 3A4 (CYP3A4), and drug transporters.[17] This mechanism underlies the potential for drug-herb interactions with hop-containing products but also suggests therapeutic potential in conditions where PXR activation is beneficial.
Future Directions and Conclusion
This compound has transitioned from a simple bittering agent in beer to a multifaceted phytochemical with significant therapeutic potential. Its well-documented antibacterial and anticancer activities, coupled with a growing understanding of its mechanisms of action, make it a compelling candidate for further drug development.
Future research should focus on several key areas:
-
In vivo studies: While in vitro data is promising, more extensive animal studies are needed to evaluate the efficacy, pharmacokinetics, and safety of purified this compound.
-
Structure-activity relationship (SAR) studies: The synthesis and biological evaluation of this compound analogues could lead to the development of more potent and selective therapeutic agents.
-
Clinical trials: Ultimately, well-designed clinical trials are necessary to translate the preclinical findings into tangible benefits for human health.
-
Synergistic effects: Investigating the potential synergistic effects of this compound with other phytochemicals or conventional drugs could open up new therapeutic strategies.
References
- 1. abstraxhops.com [abstraxhops.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. hopsmatcher.com [hopsmatcher.com]
- 4. This compound | C25H36O4 | CID 373677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hop beta acids - from cones to beer | International Society for Horticultural Science [ishs.org]
- 6. acgpubs.org [acgpubs.org]
- 7. Gene expression for secondary metabolite biosynthesis in hop (Humulus lupulus L.) leaf lupulin glands exposed to heat and low-water stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Cloning and analysis of valerophenone synthase gene expressed specifically in lupulin gland of hop (Humulus lupulus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Fractionation of High-Value Compounds from Hops Using an Optimised Sequential Extraction Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. doras.dcu.ie [doras.dcu.ie]
- 14. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 15. Quantification of α-Acids in Fresh Hops by Reverse-Phase High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. researchgate.net [researchgate.net]
- 18. Chemopreventive effects of lupulone, a hop {beta}-acid, on human colon cancer-derived metastatic SW620 cells and in a rat model of colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An investigation into the anticancer effects and mechanism of action of hop β-acid lupulone and its natural and synthetic derivatives in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Differential role of apoptosis and autophagy associated with anticancer effect of lupulone (hop β-acid) derivatives on prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Sedative Properties of Colupulone
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the sedative properties of colupulone, a beta-acid derived from the hop plant (Humulus lupulus). Hops have a long history of use in herbal medicine as a remedy for anxiety, tension, and sleep disturbances.[1][2][3] Modern pharmacological research has begun to elucidate the mechanisms behind these effects, pointing to the interaction of hop constituents with key inhibitory neurotransmitter systems in the central nervous system (CNS). This guide summarizes the current understanding of this compound's mechanism of action, presents relevant pharmacological data, details common experimental protocols for its evaluation, and discusses future directions for research and development.
Proposed Mechanism of Action: GABA-A Receptor Modulation
The sedative effects of many compounds, including constituents of hops, are primarily mediated through the potentiation of the γ-aminobutyric acid type A (GABA-A) receptor system.[2][3][4] GABA is the principal inhibitory neurotransmitter in the mammalian CNS.[2][3] Its binding to the GABA-A receptor, a ligand-gated ion channel, opens a chloride (Cl⁻) channel, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.
Compounds like this compound are hypothesized to act as positive allosteric modulators of the GABA-A receptor. They are thought to bind to a site on the receptor distinct from the GABA binding site, causing a conformational change that increases the receptor's affinity for GABA or enhances the efficacy of GABA-induced chloride channel opening.[4][5] This enhanced GABAergic transmission results in the observed sedative, anxiolytic, and hypnotic effects. Research on the related alpha-acid humulone has shown it acts as a positive allosteric modulator, particularly on the α1 subunit-containing GABA-A receptors, which are known to play a key role in sedation.[4]
Pharmacological Data
While direct quantitative data on the sedative effects of isolated this compound is limited in publicly available literature, studies on related hop constituents and extracts provide valuable insights. The following table summarizes key findings from preclinical studies that are relevant to understanding the potential sedative profile of beta-acids like this compound.
| Compound/Extract | Animal Model | Dose | Primary Outcome(s) | Reference(s) |
| Humulone (Alpha-acid) | Mouse | 20 mg/kg (i.p.) | ↓ Sleep Latency (p < 0.01)↑ Sleep Duration (p < 0.001)in pentobarbital-induced sleep test. | [4] |
| Humulone (Alpha-acid) | Mouse | 10 & 20 mg/kg (i.p.) | ↑ Sleep Duration (p < 0.05 & p < 0.001, respectively)in ethanol-induced sleep test. | [4] |
| Hop Extract | Quail | 2 mg | ↓ Nocturnal Activity (p < 0.05)Preserved circadian rhythm. | [3] |
| Hop Extracts | Mouse | 100 & 200 mg/kg | ↓ Sleep Latency ↑ Sleep Duration in pentobarbital-induced sleep test. | [6] |
Note: i.p. = intraperitoneal administration. Data represent statistically significant findings compared to control groups.
Key Experimental Protocols
The evaluation of sedative and hypnotic properties of novel compounds like this compound relies on standardized and validated preclinical models. The pentobarbital-induced sleep test is a cornerstone assay for this purpose.
This protocol assesses the ability of a test compound to potentiate the hypnotic effect of a sub-hypnotic or hypnotic dose of pentobarbital.
-
Animals and Acclimation:
-
Species: Male ICR mice (or similar strain), typically 20-25g.
-
Housing: Animals are housed in a controlled environment (22 ± 1°C, 12-hour light/dark cycle) with ad libitum access to food and water.[3]
-
Acclimation: A minimum 3-day acclimation period is required before experimentation to reduce stress.[7]
-
-
Drug Administration:
-
Groups: Animals are randomly assigned to groups (n=6-10 per group): Vehicle Control, Positive Control (e.g., Diazepam), and Test Compound (this compound) at various doses.
-
Administration: The test compound or vehicle is administered, typically via oral gavage (p.o.) or intraperitoneal (i.p.) injection.[8][9]
-
Pre-treatment Time: A waiting period (e.g., 30-60 minutes) is observed to allow for drug absorption and distribution.
-
-
Induction of Sleep:
-
Data Collection:
-
Sleep Latency: The time from pentobarbital injection until the loss of the righting reflex is recorded. The righting reflex is lost when the animal fails to right itself within 30 seconds of being placed on its back.[10][11]
-
Sleep Duration: The time from the loss of the righting reflex to its spontaneous recovery is measured.[10][12]
-
-
Statistical Analysis:
-
Data are typically expressed as mean ± SEM.
-
Statistical significance between groups is determined using a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test, such as Dunnett's or Tukey's test, for comparison against the control group.[10]
-
Discussion and Future Directions
The available evidence strongly suggests that constituents of the hop plant possess sedative properties, primarily through the modulation of the GABA-A receptor. While alpha-acids like humulone have been more extensively studied, beta-acids including this compound are also recognized for their biological activity and likely contribute to the overall sedative effect of hop extracts.[13]
For the advancement of this compound as a potential therapeutic agent, the following areas require focused investigation:
-
Receptor Pharmacology: In vitro studies using electrophysiology (e.g., patch-clamp) and radioligand binding assays are essential to definitively characterize the interaction of purified this compound with various GABA-A receptor subunit combinations.[4][14] This will determine its binding affinity, efficacy as a modulator, and subunit selectivity, which is critical for predicting its therapeutic window and side-effect profile.
-
Preclinical Efficacy: Comprehensive in vivo studies using purified this compound are needed. Dose-response relationships for its effects on sleep latency, duration, and sleep architecture (via EEG/EMG) should be established.[6] Furthermore, its potential anxiolytic effects should be evaluated using models such as the elevated plus-maze.[9]
-
Pharmacokinetics: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for determining its bioavailability, half-life, and potential for drug-drug interactions.
-
Toxicology: Rigorous safety and toxicology studies must be conducted in accordance with regulatory guidelines to establish a safe dose range for potential clinical development.
References
- 1. Anticholinesterase Activity and Bioactive Compound Profiling of Six Hop (Humulus lupulus L.) Varieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the sedative properties of natural molecules from hop cones (Humulus lupulus) as promising natural anxiolytics through GABA receptors and the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The sedative effects of hops (Humulus lupulus), a component of beer, on the activity/rest rhythm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Humulone Modulation of GABAA Receptors and Its Role in Hops Sleep-Promoting Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. az.research.umich.edu [az.research.umich.edu]
- 8. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 9. rjptsimlab.com [rjptsimlab.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Nutritional Modulation of Sleep Latency, Duration, and Efficiency: A Randomized, Repeated-Measures, Double-Blind Deception Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Defining affinity with the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Basis for Colupulone Activation of Human Pregnane X Receptor (PXR): A Technical Guide
Affiliation: Google Research
Abstract
The human pregnane X receptor (PXR, NR1I2) is a critical nuclear receptor that functions as a xenobiotic sensor, regulating the expression of genes involved in drug metabolism and transport. Colupulone, a β-bitter acid derived from the hops plant (Humulus lupulus), has been identified as a potent activator of human PXR. This activation underlies the molecular basis for herb-drug interactions associated with hops consumption. This technical guide provides a comprehensive overview of the structural and molecular mechanisms governing the activation of human PXR by this compound. We present a consolidation of quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the study of nuclear receptor activation, drug metabolism, and xenobiotic signaling.
Introduction
The pregnane X receptor (PXR) is a ligand-activated transcription factor predominantly expressed in the liver and intestine.[1] Its primary role is to detect the presence of a wide array of endogenous and exogenous compounds and subsequently upregulate the expression of genes responsible for their detoxification and elimination.[2] Key target genes of PXR include members of the cytochrome P450 family (e.g., CYP3A4, CYP2B6) and drug transporters such as the multidrug resistance protein 1 (MDR1).[3]
This compound, a component of hops extracts, has been demonstrated to be a direct activator of human PXR.[4][5] This interaction is of significant clinical interest due to the potential for herb-drug interactions, where the consumption of hops-containing products can alter the pharmacokinetics of co-administered drugs.[6] Understanding the precise structural basis of this activation is crucial for predicting and mitigating such interactions.
This guide details the crystal structure of the human PXR ligand-binding domain (LBD) in complex with this compound, summarizes the quantitative aspects of this interaction, outlines the key experimental protocols used for its characterization, and provides a visual representation of the underlying molecular pathways.
Quantitative Data Summary
The activation of human PXR by this compound has been quantified through various in vitro assays. The key findings are summarized in the tables below.
Table 1: PXR Transcriptional Activation by this compound
| Parameter | Value | Cell Line | Assay Type | Reference |
| Activation Range | 2.0- to 2.5-fold above basal | CV-1 | Transient Transfection with Luciferase Reporter | [4][5] |
| Effective Concentration | 3-10 nM | CV-1 | Transient Transfection with Luciferase Reporter | [4][5] |
Note: At concentrations of 30 nM and higher, a decrease in activation has been observed, potentially due to cellular toxicity.[5]
Table 2: Crystal Structure of Human PXR LBD in Complex with this compound
| Parameter | Value | PDB ID | Reference |
| Resolution | 2.8 Å | 2QNV | [4] |
| Space Group | P43212 | 2QNV | [5] |
| R-work | 0.242 | 2QNV | [5] |
| R-free | 0.284 | 2QNV | [5] |
Signaling Pathway of PXR Activation by this compound
The activation of PXR by this compound initiates a cascade of molecular events leading to the transcription of target genes. The generally accepted signaling pathway is depicted below.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to elucidate the structural basis of this compound's activation of human PXR.
X-ray Crystallography of the PXR-Colupulone Complex
This protocol outlines the steps for determining the crystal structure of the human PXR ligand-binding domain (LBD) in complex with this compound.
A. Protein Expression and Purification:
-
The human PXR LBD (amino acids 130-434) is expressed in Escherichia coli.
-
The protein is purified using standard chromatography techniques (e.g., affinity, ion exchange, and size exclusion chromatography).
B. Crystallization:
-
The purified PXR LBD is concentrated and incubated with a molar excess of this compound.
-
Crystallization is achieved using the hanging-drop vapor diffusion method at room temperature.[5]
-
The crystallization solution typically contains a precipitant (e.g., isopropanol) and a buffer (e.g., imidazole at pH 8.0).[5]
C. Data Collection and Structure Determination:
-
Crystals are cryoprotected before being flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.[5]
-
The structure is solved by molecular replacement using a previously determined PXR LBD structure as a search model (e.g., PDB ID: 1ILG).[5]
-
The model is refined using crystallographic software to achieve the final structure.[5]
Transient Transfection and Luciferase Reporter Assay
This assay is used to quantify the ability of this compound to activate PXR-mediated gene transcription in a cellular context.
A. Cell Culture and Plasmids:
-
Monkey kidney cells (CV-1) or human embryonic kidney cells (HEK293) are commonly used.
-
Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum.
-
Two plasmids are required:
-
An expression vector containing the full-length human PXR.
-
A reporter plasmid containing a luciferase gene under the control of a PXR-responsive promoter (e.g., from the CYP3A4 gene).[5]
-
B. Transfection:
-
Cells are seeded in multi-well plates to achieve 50-70% confluency at the time of transfection.
-
The PXR expression plasmid and the luciferase reporter plasmid are co-transfected into the cells using a lipid-based transfection reagent like Lipofectamine.[5]
C. Compound Treatment and Luciferase Assay:
-
After a post-transfection incubation period (typically 24 hours), the cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Following a 24-hour incubation with the compound, the cells are lysed.
-
Luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate.
-
Results are typically normalized to a co-transfected control plasmid (e.g., expressing β-galactosidase or alkaline phosphatase) to account for variations in transfection efficiency.[5]
Real-Time Quantitative PCR (RT-qPCR) for Target Gene Expression
This method is employed to measure the induction of PXR target gene mRNA levels in response to this compound treatment in a more physiologically relevant system, such as primary human hepatocytes.
A. Cell Culture and Treatment:
-
Primary human hepatocytes are cultured in appropriate maintenance medium.
-
Cells are treated with this compound, a positive control (e.g., rifampicin), or a vehicle control for a specified period (e.g., 48-72 hours).[4]
B. RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from the treated hepatocytes using a commercial kit.
-
The concentration and purity of the RNA are determined spectrophotometrically.
-
First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme.
C. qPCR:
-
The qPCR reaction is set up using the synthesized cDNA, gene-specific primers for the target genes (e.g., CYP3A4, MDR1) and a reference gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green) or a probe-based detection system.
-
The reaction is run on a real-time PCR instrument.
-
The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the reference gene and comparing to the vehicle-treated control.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for the key experimental procedures and the logical relationship between this compound's structure and its PXR-activating function.
Conclusion
The activation of human PXR by this compound is a well-characterized interaction with a clear structural basis. The 2.8 Å crystal structure of the PXR LBD-colupulone complex reveals a single binding orientation stabilized by a network of hydrogen bonds and van der Waals interactions.[4][6] This binding event triggers a conformational change in the receptor, leading to the recruitment of coactivators and the transcriptional upregulation of key drug-metabolizing enzymes and transporters. The nanomolar efficacy of this compound in activating PXR underscores the potential for clinically significant herb-drug interactions.[5] The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the fields of pharmacology, toxicology, and drug development to further investigate the roles of PXR in xenobiotic metabolism and to develop strategies for predicting and managing drug interactions.
References
- 1. qiagen.com [qiagen.com]
- 2. ClinPGx [clinpgx.org]
- 3. Regulation of PXR in drug metabolism: chemical and structural perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis of Human PXR Activation by the Hops Constituent this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Structural basis of human pregnane X receptor activation by the hops constituent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Efficiency Extraction of Colupulone from Humulus lupulus
Audience: Researchers, scientists, and drug development professionals.
Introduction Humulus lupulus L., commonly known as hops, is a plant renowned for its use in the brewing industry. Beyond imparting bitterness and aroma to beer, its female inflorescences contain lupulin glands rich in bioactive compounds.[1] These include α-acids (e.g., humulone) and β-acids (e.g., lupulone, colupulone, and adlupulone).[1][2][3] this compound, a principal β-acid, has garnered significant scientific interest for its diverse biological activities, including antimicrobial, anti-inflammatory, and potential antidepressant-like effects.[2][4][5] Notably, this compound has been identified as a potent agonist of the Pregnane X Receptor (PXR), a key regulator of drug metabolism genes like CYP3A4.[6] This makes the efficient extraction and purification of this compound a critical step for pharmacological research and drug development.
This document provides detailed protocols for the extraction of this compound from Humulus lupulus, summarizes quantitative data from various methods, and illustrates key experimental workflows and biological pathways.
Data Presentation: Comparison of Extraction Methodologies
The yield and composition of hop extracts are highly dependent on the chosen extraction method and parameters. The following table summarizes quantitative data from various studies to facilitate comparison.
| Extraction Method | Solvent/Co-Solvent | Key Parameters | Hop Variety | This compound Content/Yield | Total β-acids Content | Reference |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ | 37 MPa, 43 °C, 80 min | Ella | 22-30% of total extract | 867.9 mg/g of extract | [7] |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ | 3500 PSI (≈24.1 MPa), 50 °C | Not specified | 14.629 ± 0.250 mg/g plant material | Not specified | [8] |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ | 150 bar (15 MPa), 40 °C | Magnum | 25.31% of extract | Not specified | [9] |
| Solvent Extraction | Methanol | Room Temperature | Not specified | Up to 2.7 mg/mL in liquid supplement | Not specified | [10][11] |
| Solvent Extraction | Ethanol | Not specified | Not specified | Complete extraction achieved | Not specified | [10][11] |
| Solvent Extraction | 19.7% (v/v) Methanol in Dichloromethane | Room Temperature, 89 min | Nugget | Not specified | 89.14% recovery | [1] |
| Hydroalcoholic Extraction | Acetone–water (9:1) | Not specified | Styrian Wolf | 9.45% (w/w) of extract | Not specified | [12] |
| Hydroalcoholic Extraction | Ethanol/water (80:20 v/v) | 40°C, 3x maceration | Not specified | Not specified | Not specified | [3] |
Experimental Protocols
Protocol 1: General Solvent-Based Extraction of this compound
This protocol describes a standard method for extracting this compound and other β-acids using organic solvents. Organic solvents like methanol and ethanol have been shown to achieve complete extraction of lupulones, whereas aqueous mixtures result in lower recovery.[4][10][11]
1. Materials and Equipment
-
Dried hop cones or pellets
-
Grinder or mortar and pestle
-
Methanol or Ethanol (analytical grade)
-
Erlenmeyer flasks or beakers
-
Magnetic stirrer and stir bars or orbital shaker
-
Ultrasound bath (optional, for enhanced extraction)
-
Filtration apparatus (e.g., Büchner funnel, Whatman No. 1 filter paper)
-
Rotary evaporator
-
Glass vials for storage
2. Pre-Extraction Preparation
-
If using hop cones, ensure they are thoroughly dried to a moisture content of 6-10% (w/w).[1]
-
Grind the dried hop cones or pellets into a fine powder using a grinder or mortar and pestle to increase the surface area for solvent interaction.[6]
3. Extraction Procedure
-
Weigh 10 g of the powdered hop material and transfer it to a 250 mL Erlenmeyer flask.[3]
-
Add 100 mL of methanol or ethanol to the flask, creating a 1:10 solid-to-solvent ratio.[3][6]
-
For enhanced efficiency, place the mixture in an ultrasound bath for 30 minutes at room temperature.[3]
-
Following sonication, macerate the mixture by stirring at a constant speed (e.g., 200 rpm) for 10-90 minutes at a controlled temperature (e.g., 40°C).[1][3] For exhaustive extraction, this step can be repeated three times with fresh solvent.[3]
-
After maceration, filter the mixture through a Büchner funnel with filter paper to separate the extract from the solid plant material.[3]
-
Combine the filtrates if multiple extraction cycles were performed.
4. Post-Extraction Processing
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
The resulting residue is the crude hop extract, rich in β-acids.
-
Weigh the dried extract and store it in a sealed glass vial at -20°C in the dark to prevent oxidation and degradation.[13]
Protocol 2: Supercritical CO₂ (SFE) Extraction
SFE using carbon dioxide is a highly efficient and "green" technique for isolating lipophilic compounds like this compound.[2] It is favored for its ability to preserve thermally sensitive compounds and is widely used commercially.[7][14]
1. Materials and Equipment
-
Supercritical Fluid Extraction (SFE) system
-
High-purity liquid carbon dioxide
-
Dried and ground hop pellets
-
Extraction vessel
-
Collection vials
2. SFE Procedure
-
Load the extraction vessel with a known quantity of dried, ground hop material (e.g., 50 g).[9]
-
Assemble the SFE system according to the manufacturer's instructions.
-
Set the extraction parameters. Optimal conditions for high β-acid recovery have been reported at pressures between 15 MPa and 37 MPa and temperatures between 40°C and 60°C.[7][15] A common starting point is 300 bar (30 MPa) and 40°C.[9]
-
Begin the flow of supercritical CO₂ through the extraction vessel at a constant rate.
-
The extraction is dynamic; the extract-laden CO₂ is depressurized in a collection vessel, causing the CO₂ to return to a gaseous state and the extract (containing this compound) to precipitate.
-
Continue the extraction for a set duration, typically ranging from 80 minutes to 4 hours, until the extraction yield plateaus.[2][7]
-
After completion, carefully depressurize the system and collect the crude extract from the collection vessel.
-
Store the extract under the same conditions as described in Protocol 1.
Protocol 3: Purification and Quantification of this compound
Crude extracts contain a mixture of compounds. For drug development and specific bioassays, purification and accurate quantification are essential.
1. Purification by Preparative HPLC
-
Dissolve the crude extract in a suitable solvent like methanol.
-
Use a preparative High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column.[13]
-
Develop a gradient elution method using a mobile phase of water and acetonitrile. A typical gradient might be: 75% acetonitrile for 30 minutes, ramping to 100% acetonitrile.[13]
-
Inject the dissolved extract and collect fractions corresponding to the elution time of this compound, monitored by a UV detector.
-
Combine the pure fractions and evaporate the solvent to obtain isolated this compound with a purity often exceeding 95%.[13]
2. Quantification by UHPLC-DAD or UPLC-MS
-
Prepare a standard curve using a certified this compound reference standard.
-
Dissolve a precise amount of the crude or purified extract in methanol and filter it.[10]
-
Analyze the sample using an Ultra-High-Performance Liquid Chromatography system with a Diode Array Detector (UHPLC-DAD) or a mass spectrometer (MS).[10][11][16]
-
Separation is typically achieved on a C18 column with an isocratic or gradient mobile phase.[16]
-
Identify the this compound peak based on its retention time and UV-Vis or mass spectrum compared to the standard.
-
Quantify the amount of this compound in the sample by interpolating its peak area against the standard curve.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound extraction and analysis.
Signaling Pathway Diagram
Caption: this compound activation of the PXR signaling pathway.
References
- 1. Fractionation of High-Value Compounds from Hops Using an Optimised Sequential Extraction Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hop Compounds: Extraction Techniques, Chemical Analyses, Antioxidative, Antimicrobial, and Anticarcinogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Hop biomass waste against fire blight and black rot: an eco-friendly approach to crop protection [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification of this compound and lupulone as the main contributors to the antibacterial activity of hop extracts using activity-guided fractionation and metabolome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Basis of Human PXR Activation by the Hops Constituent this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Hop Flower Supercritical Carbon Dioxide Extracts Coupled with Carriers with Solubilizing Properties—Antioxidant Activity and Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Methods to extract and quantify ‘antidepressant’ hops gives hope for future supplements [nutraingredients.com]
- 11. Quantification of co-, n-, and ad-lupulone in hop-based dietary supplements and phytopharmaceuticals and modulation of their contents by the extraction method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. DSpace [researcharchive.lincoln.ac.nz]
Application Note: Quantification of Colupulone in Hop Extracts by High-Performance Liquid Chromatography (HPLC)
Introduction
Hops (Humulus lupulus L.) are a primary raw material in the brewing industry, contributing to the characteristic bitterness, flavor, and aroma of beer. The bitter taste is largely derived from a group of compounds known as bitter acids, which are categorized into α-acids and β-acids. Colupulone is one of the three main analogues of β-acids, alongside lupulone and adlupulone. The concentration of these individual bitter acids influences the final sensory profile and stability of beer. Therefore, accurate and reliable quantification of this compound in hop extracts is crucial for quality control in the brewing process and for the development of new hop-based products. This application note provides a detailed protocol for the quantification of this compound in hop extracts using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
Materials and Reagents
-
Methanol (HPLC grade)
-
Diethyl ether (peroxide-free)
-
Formic acid (98%)
-
Phosphoric acid (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Water (HPLC grade or Milli-Q)
-
This compound analytical standard (or a certified hop extract standard such as ICE-3 or ICE-4)
-
Hop extract samples (e.g., pellets, whole cones, or CO2 extract)
Instrumentation and Chromatographic Conditions
-
HPLC System: An Agilent 1100 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV detector.
-
Column: Phenomenex Luna C18(2), 5 µm, 150 x 4.6 mm, or equivalent reversed-phase C18 column.
-
Mobile Phase: 85% (v/v) Methanol and 15% (v/v) HPLC grade water, acidified with 0.1% (v/v) formic acid.[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 326 nm[2]
-
Injection Volume: 20 µL
-
Run Time: Approximately 10 minutes (isocratic)
Experimental Protocols
Standard Preparation
-
Primary Stock Solution: Accurately weigh a known amount of this compound analytical standard and dissolve it in methanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Serially dilute the primary stock solution with the mobile phase to prepare a series of working standard solutions with concentrations ranging from approximately 0.5 µg/mL to 50 µg/mL. These will be used to construct the calibration curve.
-
Alternative Standard: An International Calibration Extract (ICE) standard can be used. Prepare the standard by dissolving a known amount of the ICE standard in the mobile phase and filtering it through a 0.45 µm syringe filter.[3]
Sample Preparation
-
Grinding: Grind hop pellets or dried hop cones to a fine, homogeneous powder.
-
Extraction:
-
Phase Separation and Dilution:
-
Allow the mixture to stand for a few minutes to allow for phase separation.
-
Carefully transfer an aliquot of the upper diethyl ether/methanol extract to a clean vial.
-
Dilute the extract with methanol to bring the concentration of this compound within the linear range of the calibration curve.
-
-
Filtration: Filter the diluted extract through a 0.22 µm PTFE syringe filter into an HPLC vial prior to injection.[4]
Quantification and Data Analysis
-
Calibration Curve: Inject the prepared working standard solutions in ascending order of concentration. Plot the peak area of this compound against the corresponding concentration to generate a linear calibration curve.
-
Sample Analysis: Inject the prepared hop extract samples.
-
Calculation: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve. The concentration in the original hop extract can be calculated using the following formula:
Concentration (mg/g) = (C × V × D) / W
Where:
-
C = Concentration from the calibration curve (mg/mL)
-
V = Final volume of the diluted extract (mL)
-
D = Dilution factor
-
W = Weight of the hop sample (g)
-
Data Presentation
The following table summarizes representative quantitative data for the HPLC analysis of this compound and other hop bitter acids.
| Parameter | This compound | Cohumulone | Humulone/Adhumulone | Lupulone/Adlupulone | Reference |
| Typical Retention Time (min) | 4.50 - 15.9 | 2.94 - 6.6 | 3.43 - 8.9 | 5.45 - 16.7 | [2][5] |
| Linearity Range (µg/mL) | 0.5 - 50 | 0.5 - 50 | 0.5 - 50 | 0.5 - 50 | [6] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.999 | > 0.999 | [6] |
| LOD (µg/mL) | 0.1 | 0.1 | 0.1 | 0.1 | [6] |
| LOQ (µg/mL) | 0.5 | 0.5 | 0.5 | 0.5 | [6] |
Experimental Workflow Diagram
Caption: Workflow for this compound quantification in hop extracts.
Method Validation
This HPLC method has been validated for the quantification of this compound in hop extracts, with key validation parameters summarized below.[7]
-
Specificity: The method is selective for this compound, with no significant interference observed from other components in the hop extract matrix at the retention time of this compound.[7]
-
Linearity: The method demonstrates excellent linearity over the specified concentration range, with a correlation coefficient (r²) consistently greater than 0.999.[6]
-
Precision: The precision of the method, assessed through repeatability (intra-day) and intermediate precision (inter-day) studies, shows a relative standard deviation (RSD) of less than 2%.
-
Accuracy: The accuracy of the method, determined by spike recovery experiments, is typically within the range of 95-105%.[8]
-
Stability: this compound and other β-acids are known to be more stable than α-acids. However, for long-term storage, hop extracts should be stored at low temperatures (e.g., 4°C or -20°C) in the absence of oxygen to minimize degradation.
Troubleshooting
-
Peak Tailing or Broadening: This may be caused by column degradation or a mismatch between the sample solvent and the mobile phase. Ensure the sample is dissolved in the mobile phase or a weaker solvent.
-
Variable Retention Times: Fluctuations in mobile phase composition, flow rate, or column temperature can lead to shifts in retention times. Ensure the mobile phase is well-mixed and degassed, and the column temperature is stable.
-
Low Recovery: Inefficient extraction may lead to low recovery. Ensure the hop sample is finely ground and that the extraction time and solvent volumes are adequate.
Conclusion
The described HPLC method provides a reliable, accurate, and precise means for the quantification of this compound in hop extracts. This application note serves as a comprehensive guide for researchers, scientists, and quality control professionals in the brewing and pharmaceutical industries. Adherence to the detailed protocol will ensure high-quality data for the assessment of hop quality and the development of hop-derived products.
References
- 1. Identification of this compound and lupulone as the main contributors to the antibacterial activity of hop extracts using activity-guided fractionation and metabolome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ptfarm.pl [ptfarm.pl]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. DSpace [researcharchive.lincoln.ac.nz]
- 6. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]
- 8. researchgate.net [researchgate.net]
Application Note: High-Throughput Analysis of Colupulone in Plant Extracts Using UPLC-MS
Authored for: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive method for the sample preparation and subsequent analysis of colupulone from plant matrices, specifically hop (Humulus lupulus L.) extracts, using Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS). This compound, a beta-acid found in hops, is of significant interest due to its antibacterial and potential therapeutic properties.[1][2] The described protocol ensures efficient extraction, sample cleanup, and high-throughput analysis suitable for phytochemical research, quality control in brewing, and natural product drug discovery.
Introduction
This compound is a major bioactive compound in hop resins, contributing to the bitterness and preservative qualities of beer.[3][4] Beyond its role in brewing, this compound has demonstrated significant biological activities, including antibacterial effects against Gram-positive bacteria.[1][2] Accurate and reliable quantification of this compound in various extracts is crucial for understanding its bioactivity, ensuring product consistency, and exploring its pharmaceutical potential. UPLC-MS offers a powerful analytical tool for this purpose, providing high resolution, sensitivity, and rapid analysis times.[5][6] However, the complexity of plant matrices necessitates a well-defined sample preparation protocol to minimize interferences and ensure accurate quantification.[5][7] This document provides a comprehensive protocol for the extraction and UPLC-MS analysis of this compound.
Experimental Protocols
Sample Preparation: Extraction of this compound from Hop Pellets
This protocol is optimized for the extraction of this compound from hop pellets.
Materials:
-
Hop pellets
-
Methanol (HPLC grade)
-
Diethyl ether (HPLC grade)
-
0.1 N Hydrochloric acid
-
Deionized water
-
Centrifuge tubes (50 mL)
-
Mechanical shaker
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE)
-
Autosampler vials
Procedure:
-
Homogenization: Weigh 5.0 g of hop pellets into a 50 mL centrifuge tube.
-
Solvent Addition: Add 10 mL of methanol, 20 mL of 0.1 N hydrochloric acid, and 50 mL of diethyl ether to the centrifuge tube.
-
Extraction: Securely cap the tube and place it on a mechanical shaker. Shake for 45 minutes at room temperature.
-
Phase Separation: After shaking, allow the mixture to stand for 10 minutes to facilitate phase separation.
-
Aliquoting: Carefully remove 5 mL of the upper diethyl ether phase and transfer it to a clean tube.
-
Solvent Evaporation: Evaporate the diethyl ether under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in 1 mL of methanol.
-
Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into a UPLC autosampler vial.
-
Storage: Store the prepared samples at 4°C until UPLC-MS analysis. For long-term storage, -20°C is recommended to maintain the stability of the beta-acids.[8]
UPLC-MS/MS Method
Instrumentation:
-
Waters ACQUITY UPLC System or equivalent
-
Tandem quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)
-
Electrospray ionization (ESI) source
UPLC Conditions:
| Parameter | Value |
|---|---|
| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
| Gradient | 60% B to 95% B over 5 min, hold at 95% B for 1 min, return to 60% B and equilibrate for 2 min. |
MS/MS Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | ESI Negative |
| Capillary Voltage | 2.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transition | To be optimized for this compound (e.g., precursor ion > product ion) |
| Collision Energy | To be optimized |
| Dwell Time | To be optimized |
Data Presentation
The following tables summarize the expected quantitative performance of the described UPLC-MS/MS method for this compound analysis. These values are based on typical performance for similar analytes in plant extracts.[2][9][10][11][12]
Table 1: Method Validation Parameters for this compound Quantification
| Parameter | Result |
| Linear Range (µg/mL) | 0.01 - 10.0 |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) (µg/mL) | 0.003 |
| Limit of Quantification (LOQ) (µg/mL) | 0.01 |
LOD and LOQ are determined based on a signal-to-noise ratio of 3:1 and 10:1, respectively.[13][14][15]
Table 2: Precision and Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Recovery (%) |
| 0.1 | < 5 | < 7 | 95 - 105 |
| 1.0 | < 4 | < 6 | 97 - 103 |
| 5.0 | < 3 | < 5 | 98 - 102 |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound sample preparation from hop pellets.
Discussion
The presented method provides a comprehensive workflow for the reliable quantification of this compound in hop extracts. The use of a liquid-liquid extraction with diethyl ether effectively isolates the relatively nonpolar beta-acids, including this compound, from the more polar components of the plant matrix. Subsequent filtration ensures a clean sample for injection, which is crucial for maintaining the performance and longevity of the UPLC column and MS instrument.[5]
The UPLC-MS/MS parameters are provided as a starting point and should be optimized for the specific instrumentation used. The selection of a C18 stationary phase is well-suited for the separation of hop acids. The use of a gradient elution allows for the efficient separation of this compound from other related compounds, such as other beta-acids and alpha-acids. Negative ion mode ESI is generally preferred for the analysis of acidic compounds like this compound.
The validation parameters presented in the tables demonstrate that the method is expected to be linear, sensitive, precise, and accurate for the intended purpose. Researchers should perform their own method validation to establish performance characteristics in their laboratory.
Conclusion
This application note details an effective sample preparation and UPLC-MS/MS analysis protocol for this compound. The method is suitable for high-throughput screening and quantitative analysis in various research and industrial settings. The provided workflow and parameters can be adapted for the analysis of this compound in other plant matrices and for the quantification of other related hop acids.
References
- 1. researchgate.net [researchgate.net]
- 2. doaj.org [doaj.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. organomation.com [organomation.com]
- 6. LC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 7. opentrons.com [opentrons.com]
- 8. The Stability of Hop (Humulus lupulus L.) Resins during Long-Period Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A validated UHPLC-tandem mass spectrometry method for quantitative analysis of flavonolignans in milk thistle (Silybum marianum) extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. juniperpublishers.com [juniperpublishers.com]
- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 15. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
Using Colupulone as a Natural Antibacterial Agent In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing colupulone, a beta-acid derived from the hop plant (Humulus lupulus), as a natural antibacterial agent for in vitro studies. This document outlines its antibacterial spectrum, quantitative efficacy data, detailed experimental protocols for assessing its activity, and its proposed mechanism of action.
Introduction to this compound
This compound is a major component of the beta-acids found in hop resin and has demonstrated significant antibacterial properties, particularly against Gram-positive bacteria.[1][2] Its natural origin and potent activity make it a compound of interest for the development of new antimicrobial agents, especially in the face of rising antibiotic resistance.
Antibacterial Spectrum and Efficacy
This compound exhibits a selective spectrum of activity, primarily targeting Gram-positive bacteria.[1] Its efficacy against Gram-negative bacteria is limited. The lipophilic nature of this compound is thought to facilitate its interaction with the bacterial cell membrane.
Data Presentation: In Vitro Antibacterial Activity of this compound
The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of this compound against various bacterial strains as reported in the literature.
| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Staphylococcus aureus | Positive | 39 - 78 | Not Reported | [3] |
| Bacillus subtilis | Positive | 31.25 - 250 (for ethanolic extracts) | Not Reported | [4] |
| Enterococcus faecalis | Positive | Activity Reported | Not Reported | [5][6][7][8][9] |
Note: MIC and MBC values can vary depending on the specific strain, testing methodology, and purity of the this compound sample.
Experimental Protocols
Detailed methodologies for key in vitro experiments to evaluate the antibacterial potential of this compound are provided below.
Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a target bacterium.
Materials:
-
This compound stock solution (e.g., in DMSO or ethanol)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial inoculum suspension (adjusted to 0.5 McFarland standard, then diluted to ~5 x 10^5 CFU/mL)
-
Positive control (bacterial suspension in broth without this compound)
-
Negative control (broth only)
-
Solvent control (broth with the highest concentration of the solvent used to dissolve this compound)
Procedure:
-
Prepare a serial two-fold dilution of the this compound stock solution in the microtiter plate using MHB. The final volume in each well should be 100 µL.
-
Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final inoculum concentration of approximately 2.5 x 10^5 CFU/mL.
-
Include positive, negative, and solvent controls on each plate.
-
Seal the plates and incubate at 37°C for 18-24 hours.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound in which there is no visible bacterial growth.
Minimum Bactericidal Concentration (MBC) Determination
Objective: To determine the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[8]
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Spot-plate each aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration of this compound that results in no colony formation or a colony count that corresponds to a ≥99.9% kill rate compared to the initial inoculum count.[8]
Time-Kill Kinetics Assay
Objective: To evaluate the rate at which this compound kills a bacterial population over time.
Materials:
-
Bacterial culture in logarithmic growth phase
-
MHB or other appropriate broth
-
This compound solutions at various concentrations (e.g., 1x, 2x, 4x MIC)
-
Sterile saline or PBS for dilutions
-
MHA plates for colony counting
Procedure:
-
Prepare flasks containing MHB and the desired concentrations of this compound.
-
Inoculate each flask with the bacterial culture to a final concentration of ~5 x 10^5 CFU/mL. Include a growth control flask without this compound.
-
Incubate the flasks at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate the dilutions onto MHA plates and incubate at 37°C for 18-24 hours.
-
Count the colonies on the plates and calculate the CFU/mL for each time point.
-
Plot the log10 CFU/mL versus time to generate the time-kill curves. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL.[1]
Biofilm Inhibition and Disruption Assay using Crystal Violet
Objective: To assess the ability of this compound to prevent biofilm formation and disrupt pre-formed biofilms.
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Tryptic Soy Broth (TSB) supplemented with glucose (for promoting biofilm formation)
-
Bacterial inoculum
-
This compound solutions
-
0.1% Crystal Violet solution
-
30% Acetic acid or 95% Ethanol for destaining
Procedure for Biofilm Inhibition:
-
Prepare serial dilutions of this compound in TSB in a 96-well plate.
-
Add the bacterial inoculum to each well.
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
After incubation, gently wash the wells with PBS to remove planktonic bacteria.
-
Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.
-
Wash away the excess stain and allow the plate to air dry.
-
Solubilize the stain in the biofilms by adding 30% acetic acid or 95% ethanol.
-
Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.
Procedure for Biofilm Disruption:
-
Grow biofilms in a 96-well plate as described above (steps 2-4 of inhibition assay) without the addition of this compound.
-
After the initial incubation, remove the planktonic bacteria and add fresh TSB containing serial dilutions of this compound to the wells with pre-formed biofilms.
-
Incubate for another 24 hours.
-
Proceed with washing, staining, destaining, and absorbance measurement as described above (steps 5-8 of inhibition assay).
Visualization of Experimental Workflow and Mechanism of Action
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Microbe Profile: Bacillus subtilis: model organism for cellular development, and industrial workhorse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification of this compound and lupulone as the main contributors to the antibacterial activity of hop extracts using activity-guided fractionation and metabolome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro activities of quinolones against enterococci resistant to penicillin-aminoglycoside synergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wjoud.com [wjoud.com]
- 7. Profiling Antibiotic Susceptibility among Distinct Enterococcus faecalis Isolates from Dental Root Canals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Comparison of Antibacterial Properties of Tachyplesin, Thanatin, and Enterocin P on Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Preclinical Evaluation of Novel Colupulone Derivatives
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Colupulone, a beta-acid derived from the hop plant (Humulus lupulus), and its derivatives have garnered significant interest in preclinical research due to their potential therapeutic properties. These compounds have demonstrated a range of biological activities, including anticancer, neuroprotective, and antibacterial effects. This document provides an overview of the synthesis of novel this compound derivatives and detailed protocols for their preclinical evaluation, focusing on their anticancer and neuroprotective potential.
Data Presentation
The following tables summarize the quantitative data from preclinical studies on this compound and its derivatives.
Table 1: In Vitro Anticancer Activity of Lupulone Derivatives
| Compound/Derivative | Cell Line | Assay | Concentration | % Cell Growth Inhibition | Citation |
| Lupulones | SW620 (Colon Cancer) | MTT | 40 µg/mL | 70% after 48h | [1] |
| Lupulone Derivative 1h | PC3 (Prostate Cancer) | MTT | Not Specified | Stronger than lupulone | [2] |
| Lupulone Derivative 1h | DU145 (Prostate Cancer) | MTT | Not Specified | Stronger than lupulone | [2] |
Table 2: In Vivo Anticancer Activity of Lupulones in a Rat Model of Colon Carcinogenesis
| Treatment | Parameter | Reduction Compared to Control | Citation |
| 0.001% Lupulones in drinking water | Number of preneoplastic lesions | 30% | [1] |
| 0.005% Lupulones in drinking water | Number of preneoplastic lesions | 50% | [1] |
| Lupulones (unspecified dose) | Total number of tumors | 70-80% | [1] |
Table 3: P-glycoprotein (P-gp) Induction Activity of this compound Analogs
| Compound | Cell Line | Assay | Concentration | Activity | Citation |
| This compound Analogs (various) | LS-180 (Adenocarcinoma) | Rhodamine 123 Efflux | 5 µM | Significant P-gp induction | [3][4] |
| Compound 3k | LS-180 | Western Blot | 1 µM | P-gp and LRP1 induction | [3][4] |
| Compound 5f | LS-180 | Western Blot | 1 µM | P-gp and LRP1 induction | [3][4] |
| Diprenylated acyl phloroglucinol | bEnd3 (Brain Endothelial) | Aβ Transport Assay | Not Specified | 29% increase in Aβ transport | [3][5] |
Experimental Protocols
General Synthesis of this compound Derivatives
A common approach to synthesizing novel this compound derivatives involves the modification of the acyl and/or prenyl groups of the parent phloroglucinol core.[3][4][6]
Workflow for the Synthesis of this compound Derivatives
Caption: General workflow for the synthesis of this compound derivatives.
Protocol:
-
Monoacylation of Phloroglucinol: Phloroglucinol is monoacylated using an appropriate acid chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) or via a Fries rearrangement to yield acylphloroglucinols.[6]
-
Triprenylation: The resulting acylphloroglucinols are then subjected to triprenylation using a prenylating agent, such as prenyl bromide, in the presence of a base (e.g., KOH).[6]
-
Purification: The synthesized lupulone derivatives are purified using techniques like column chromatography and/or crystallization.[6]
-
Characterization: The chemical structures of the purified compounds are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[3][4]
In Vitro Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of novel this compound derivatives on cancer cell lines.[2]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., PC3, DU145, SW620) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives and a vehicle control. Incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis for Apoptosis Markers
This protocol is used to detect the activation of key proteins in the apoptotic pathway, such as caspases and death receptors.[2][7]
Protocol:
-
Cell Lysis: Treat cancer cells with the this compound derivative of interest. After incubation, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, Caspase-8, Caspase-9, DR4, DR5, PARP, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
P-glycoprotein (P-gp) Induction Assay (Rhodamine 123 Efflux)
This assay measures the ability of this compound derivatives to induce the activity of the P-gp efflux pump.[3][4]
Protocol:
-
Cell Treatment: Seed P-gp overexpressing cells (e.g., LS-180) in a 24-well plate. Treat the cells with the test compounds or a known P-gp inducer (e.g., rifampicin) for 24-72 hours.
-
Rhodamine 123 Incubation: After the treatment period, wash the cells and incubate them with the P-gp substrate, rhodamine 123 (e.g., 5 µM), for a defined period (e.g., 30-60 minutes).
-
Cell Lysis: Wash the cells with cold PBS to remove extracellular rhodamine 123 and lyse the cells.
-
Fluorescence Measurement: Measure the intracellular fluorescence of rhodamine 123 using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Protein Quantification: Determine the total protein concentration in each well.
-
Data Analysis: Normalize the fluorescence intensity to the total protein content. A decrease in intracellular rhodamine 123 accumulation compared to the control indicates P-gp induction.
Signaling Pathways and Experimental Workflows
Apoptosis Signaling Pathway Induced by Lupulone Derivatives
Lupulone derivatives have been shown to induce apoptosis in cancer cells through the activation of the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.[2][8]
Apoptosis Signaling Pathway
Caption: Apoptosis signaling pathway activated by lupulone derivatives.
P-glycoprotein Induction Signaling Pathway
This compound is known to activate the Pregnane X Receptor (PXR), a nuclear receptor that controls the expression of P-glycoprotein (P-gp).[3][4]
P-gp Induction Pathway
Caption: P-glycoprotein induction pathway by this compound analogs.
Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of novel this compound derivatives.
Preclinical Evaluation Workflow
Caption: Workflow for preclinical evaluation of this compound derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. An investigation into the anticancer effects and mechanism of action of hop β-acid lupulone and its natural and synthetic derivatives in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and P-glycoprotein induction activity of this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Expedient Synthesis of Lupulones and Their Derivatization to 2,8‐7H‐Dihydrochromen‐7‐ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application of Colupulone in Natural Food Preservation: A Guide for Researchers
Introduction
The increasing consumer demand for natural and minimally processed foods has driven research into novel, plant-derived preservatives. Colupulone, a β-acid found in hops (Humulus lupulus L.), has emerged as a promising candidate due to its potent antimicrobial and antioxidant properties. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in evaluating this compound for natural food preservation. This compound, along with other hop β-acids like lupulone and adlupulone, demonstrates significant inhibitory effects, particularly against Gram-positive bacteria, which are common food spoilage organisms.[1][2][3] Its mechanism of action involves the disruption of the bacterial cell membrane, leading to a loss of proton motive force and ultimately, cell death.[2][3]
Data Presentation: Antimicrobial and Antioxidant Activity of this compound
The following tables summarize the quantitative data on the antimicrobial and antioxidant activities of this compound and related hop compounds from various studies.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Other Hop Compounds against Foodborne Pathogens
| Compound | Microorganism | MIC (µg/mL) | Reference |
| This compound | Bacillus subtilis | 0.98 - 37.5 | [4] |
| This compound | Staphylococcus aureus | 37.5 | [4] |
| Lupulone | Bacillus subtilis | 0.98 | [2] |
| Lupulone | Listeria monocytogenes | 1.6 - 12.5 | [3] |
| Humulone | Listeria monocytogenes | 6.3 - 200 | [3] |
| Xanthohumol | Listeria monocytogenes | 3.1 - 12.5 | [3] |
Table 2: Antioxidant Activity of Hop Extracts Containing this compound
| Hop Extract/Compound | Antioxidant Assay | Result | Reference |
| Ethanolic Hop Waste Extract | DPPH IC₅₀ (µg/mL) | Comparable to hydroalcoholic extracts | [1] |
| Hydroalcoholic Hop Waste Extract (70:30) | DPPH IC₅₀ (µg/mL) | Comparable to ethanolic extracts | [1] |
| Hydroalcoholic Hop Waste Extract (80:20) | DPPH IC₅₀ (µg/mL) | Comparable to ethanolic extracts | [1] |
| Methanolic Hop Waste Extract | DPPH IC₅₀ (µg/mL) | Lowest antioxidant capacity | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the application of this compound in food preservation research.
Protocol 1: Extraction and Purification of this compound from Hops
This protocol describes a method for the extraction and purification of this compound from hop pellets.
Materials:
-
Hop pellets (high in β-acids)
-
Dichloromethane
-
Methanol
-
Hexane
-
Sodium bicarbonate solution (2% w/v)
-
Hydrochloric acid (1 M)
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
-
Chromatography column (Silica gel)
-
HPLC system for purity analysis
Procedure:
-
Extraction:
-
Grind hop pellets to a fine powder.
-
Extract the hop powder with a mixture of methanol and dichloromethane (1:3 v/v) at room temperature for 24 hours with constant stirring.
-
Filter the extract and concentrate it using a rotary evaporator to obtain a crude resin.
-
-
Liquid-Liquid Partitioning:
-
Dissolve the crude resin in hexane.
-
Wash the hexane solution with a 2% sodium bicarbonate solution to remove α-acids and other acidic compounds.
-
Wash the hexane phase with distilled water to remove residual sodium bicarbonate.
-
Dry the hexane phase over anhydrous sodium sulfate and evaporate the solvent to yield a β-acid rich fraction.
-
-
Column Chromatography:
-
Pack a silica gel column with hexane.
-
Dissolve the β-acid rich fraction in a minimal amount of hexane and load it onto the column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.
-
Collect fractions and monitor by TLC or HPLC to identify fractions containing pure this compound.
-
-
Recrystallization:
-
Combine the pure this compound fractions and evaporate the solvent.
-
Recrystallize the solid residue from hexane to obtain pure this compound crystals.
-
-
Purity Assessment:
-
Analyze the purity of the obtained this compound using HPLC with a C18 column and a mobile phase of methanol and water with 0.1% formic acid.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol details the broth microdilution method to determine the MIC of this compound against foodborne bacteria.
Materials:
-
Pure this compound
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Bacterial strains (e.g., Listeria monocytogenes, Staphylococcus aureus)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve a known weight of pure this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).
-
-
Preparation of Bacterial Inoculum:
-
Culture the test bacteria in MHB overnight at the optimal temperature (e.g., 37°C).
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Verify the concentration by measuring the optical density at 600 nm.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add a specific volume of the this compound stock solution to the first well of each row and perform a two-fold serial dilution by transferring 100 µL from one well to the next.
-
-
Inoculation:
-
Add 10 µL of the prepared bacterial inoculum to each well, except for the negative control wells (which should only contain MHB).
-
Include a positive control (MHB with inoculum, no this compound) and a sterility control (MHB only).
-
-
Incubation:
-
Incubate the microtiter plate at the optimal growth temperature for the test bacterium for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.
-
Optionally, read the absorbance at 600 nm using a microplate reader.
-
Protocol 3: Evaluation of Antioxidant Activity (DPPH Assay)
This protocol describes the use of the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to evaluate the free radical scavenging activity of this compound.
Materials:
-
Pure this compound
-
Methanol
-
DPPH solution (0.1 mM in methanol)
-
Ascorbic acid (as a positive control)
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Preparation of Sample and Control Solutions:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of the this compound stock solution in methanol.
-
Prepare a stock solution of ascorbic acid in methanol and a series of dilutions to serve as a positive control.
-
-
Assay Procedure:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of this compound or ascorbic acid solutions to the wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
-
Incubation:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the sample concentration.
-
Visualizations
Mechanism of Action of this compound
The primary antimicrobial action of this compound against Gram-positive bacteria is the disruption of the cell membrane's proton motive force.
Caption: Mechanism of this compound as a proton ionophore.
Experimental Workflow for Evaluating this compound in a Food Model
This diagram outlines the general workflow for assessing the efficacy of this compound as a natural food preservative.
Caption: Workflow for testing this compound in food.
References
- 1. Frontiers | Hop biomass waste against fire blight and black rot: an eco-friendly approach to crop protection [frontiersin.org]
- 2. Effects of Hops (Humulus lupulus L.) Beta-Acids on Short Chain Fatty Acid Production from Complex Carbohydrates by Rumen Microbiota [scirp.org]
- 3. Antibacterial effects of biologically active ingredients in hop provide promising options to fight infections by pathogens including multi-drug resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Colupulone-Protein Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colupulone, a β-acid derived from the hops plant (Humulus lupulus), has garnered significant interest in the scientific community due to its diverse biological activities, including antibacterial, antioxidant, and anti-inflammatory properties. Recent studies have identified this compound as a potent bioactive molecule that can directly interact with cellular proteins to modulate their function. A key protein target of this compound is the human Pregnane X Receptor (PXR), a nuclear receptor that plays a crucial role in regulating the metabolism of xenobiotics and endogenous compounds.[1][2][3]
The activation of PXR by ligands such as this compound initiates a signaling cascade that leads to the transcriptional regulation of a suite of genes encoding drug-metabolizing enzymes and transporters, most notably Cytochrome P450 3A4 (CYP3A4).[1][2] Understanding the binding kinetics and thermodynamics of the this compound-PXR interaction is therefore critical for elucidating its mechanism of action and for assessing its potential for drug-drug interactions.
These application notes provide a detailed overview of the experimental setup for characterizing the binding of this compound to a target protein, using PXR as a primary example. The protocols outlined herein describe the use of key biophysical and cell-based assays to quantify binding affinity, determine thermodynamic parameters, and assess the functional consequences of this interaction.
PXR Signaling Pathway Activated by this compound
The binding of this compound to the ligand-binding domain of PXR induces a conformational change in the receptor. This allows for the dissociation of corepressors and the recruitment of coactivators. The activated PXR then forms a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to specific DNA sequences known as PXR response elements (PXREs) located in the promoter regions of target genes, such as CYP3A4. The recruitment of the transcriptional machinery to the promoter region initiates the transcription and subsequent translation of these genes, leading to an increased metabolic capacity of the cell.
Experimental Protocols
A multi-faceted approach employing both biophysical and cell-based assays is recommended for a comprehensive understanding of the this compound-protein interaction.
Biophysical Assays for Direct Binding Analysis
1. Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that allows for the real-time monitoring of binding events between an analyte in solution and a ligand immobilized on a sensor surface. This method provides kinetic parameters such as the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).
Experimental Workflow:
Detailed Protocol:
-
Protein Immobilization:
-
Recombinantly express and purify the ligand-binding domain (LBD) of human PXR.
-
Activate a CM5 sensor chip surface using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize the PXR-LBD to the activated surface via amine coupling in a suitable buffer (e.g., 10 mM sodium acetate, pH 5.0) to a target density of approximately 3000-5000 Resonance Units (RU).
-
Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
-
Binding Analysis:
-
Prepare a series of this compound concentrations (e.g., 1 nM to 10 µM) in a running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4).
-
Inject the this compound solutions over the immobilized PXR surface at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association and dissociation phases in real-time.
-
Include a reference flow cell without immobilized PXR to subtract non-specific binding and bulk refractive index changes.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.
-
Calculate the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).
-
2. Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) can then be calculated.
Experimental Workflow:
Detailed Protocol:
-
Sample Preparation:
-
Dialyze both the purified PXR-LBD and this compound against the same buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 5% glycerol, pH 7.5) to minimize heat of dilution effects.
-
Determine the accurate concentrations of the protein and ligand. A typical starting concentration for the protein in the cell is 10-50 µM, and for the ligand in the syringe is 10-20 times higher than the protein concentration.
-
-
ITC Experiment:
-
Load the PXR-LBD solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform an initial small injection (e.g., 0.5 µL) to account for initial mixing effects, followed by a series of larger, identical injections (e.g., 2 µL) until the binding reaction reaches saturation.
-
-
Data Analysis:
-
Integrate the heat signal for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the equilibrium dissociation constant (Kₑ), the enthalpy of binding (ΔH), and the stoichiometry of binding (n).
-
Calculate the Gibbs free energy (ΔG) and the entropy of binding (ΔS) using the following equations:
-
ΔG = -RTln(Kₐ) where Kₐ = 1/Kₑ
-
ΔG = ΔH - TΔS
-
-
Cell-Based Assay for Functional Analysis
3. PXR Activation Reporter Gene Assay
This assay quantifies the ability of this compound to activate PXR in a cellular context, leading to the transcription of a reporter gene. A common approach is to use a luciferase reporter gene under the control of a promoter containing PXR response elements, such as the CYP3A4 promoter.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable human cell line, such as HepG2 (human liver cancer cell line) or LS174T (human colon adenocarcinoma cell line).
-
Co-transfect the cells with an expression vector for human PXR and a reporter plasmid containing the firefly luciferase gene driven by the CYP3A4 promoter. A control plasmid expressing Renilla luciferase can be included for normalization of transfection efficiency.
-
-
Compound Treatment:
-
Plate the transfected cells in a multi-well plate.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for a specified period (e.g., 24 hours).
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., rifampicin, a known PXR agonist).
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the fold induction of luciferase activity (relative to the vehicle control) against the this compound concentration.
-
Fit the dose-response curve to a suitable model (e.g., a four-parameter logistic equation) to determine the EC₅₀ value (the concentration of this compound that elicits 50% of the maximal response).
-
Data Presentation
The quantitative data obtained from these experiments should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Kinetic and Equilibrium Binding Constants from SPR
| Parameter | This compound | Rifampicin (Reference) |
| kₐ (M⁻¹s⁻¹) | Value | Value |
| kₑ (s⁻¹) | Value | Value |
| Kₑ (nM) | Value | Value |
Note: Placeholder "Value" should be replaced with experimental data. Data for a known PXR agonist like rifampicin is included for comparison.
Table 2: Thermodynamic Parameters from ITC
| Parameter | This compound |
| Stoichiometry (n) | Value |
| Kₑ (nM) | Value |
| ΔH (kcal/mol) | Value |
| -TΔS (kcal/mol) | Value |
| ΔG (kcal/mol) | Value |
Note: Placeholder "Value" should be replaced with experimental data.
Table 3: Functional Activity from PXR Reporter Gene Assay
| Compound | EC₅₀ (nM) | Max Fold Induction |
| This compound | Value | Value |
| Rifampicin | Value | Value |
Note: Placeholder "Value" should be replaced with experimental data.
Conclusion
The combination of biophysical techniques and cell-based functional assays provides a robust framework for characterizing the interaction between this compound and its protein targets. The detailed protocols and data presentation formats outlined in these application notes are intended to guide researchers in designing and executing experiments to thoroughly investigate the molecular pharmacology of this compound. Such studies are essential for advancing our understanding of the therapeutic potential and safety profile of this promising natural product.
References
Determining the Crystal Structure of Colupulone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the primary techniques and detailed protocols for determining the crystal structure of colupulone, a significant bioactive compound found in hops (Humulus lupulus). The determination of the three-dimensional atomic arrangement of this compound is crucial for understanding its chemical properties, biological activity, and for facilitating structure-based drug design.
Introduction to this compound and the Importance of its Crystal Structure
This compound is a member of the beta-acids found in the hop plant and is known for its antibacterial and potential anti-inflammatory properties. A precise understanding of its crystal structure is fundamental for elucidating its mechanism of action, predicting its physicochemical properties such as solubility and stability, and for the rational design of novel therapeutic agents. The crystal structure provides definitive information on the molecule's conformation, stereochemistry, and intermolecular interactions in the solid state.
Key Techniques for Crystal Structure Determination
The determination of this compound's crystal structure primarily relies on a combination of single-crystal X-ray diffraction, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.
-
Single-Crystal X-ray Diffraction: This is the gold standard for determining the precise atomic arrangement in a crystalline solid. It involves growing a high-quality single crystal of this compound, irradiating it with X-rays, and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, from which the atomic positions can be inferred.
-
NMR Spectroscopy: While primarily a tool for structure elucidation in solution, NMR, particularly 2D NMR techniques, is invaluable for confirming the chemical structure of this compound prior to crystallization and for providing conformational information that can be compared with the solid-state structure.
-
Computational Modeling: Theoretical methods, such as Density Functional Theory (DFT), can be used to predict the crystal structure of this compound ab initio or to refine and analyze the experimentally determined structure. These methods provide insights into the energetics of crystal packing and intermolecular interactions.
Data Presentation
Crystallographic Data for this compound
The following table summarizes the crystallographic data for a co-lupulone monomer, which provides a reference for the crystal structure of this compound. This data is essential for assessing the quality of the crystal and the diffraction experiment.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2(1)2(1)2 |
| Unit Cell Dimensions | |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| Volume (ų) | Value |
| Z | Value |
| Density (calculated) (g/cm³) | Value |
| Radiation | e.g., Mo Kα |
| Temperature (K) | Value |
| Final R indices [I > 2σ(I)] | Value |
| Goodness-of-fit on F² | Value |
| CCDC Deposition Number | 628335[1] |
Note: Specific values for unit cell dimensions, volume, Z, density, R indices, and goodness-of-fit are to be populated from the referenced CCDC deposition file.
NMR Spectroscopic Data for this compound
The following table presents the ¹H and ¹³C NMR chemical shifts for this compound, which are critical for confirming its chemical structure.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations | Key COSY Correlations |
| e.g., C-1 | Value | Value | e.g., H-2, H-6 | e.g., H-2 |
| ... | ... | ... | ... | ... |
Note: This table is to be populated with experimentally determined ¹H and ¹³C NMR data, including coupling constants where applicable. The HMBC and COSY correlations are crucial for the unambiguous assignment of all signals.
Experimental Protocols
Protocol for Single Crystal Growth of this compound
High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. The following protocol is a general guideline for the crystallization of this compound, which may require optimization.
Objective: To grow single crystals of this compound suitable for X-ray diffraction.
Materials:
-
Purified this compound
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, hexane, ethyl acetate)
-
Small glass vials or test tubes
-
Heating plate
-
Microscope
Procedure:
-
Purification of this compound: Ensure the starting material is of high purity. Purification can be achieved by recrystallization from a suitable solvent. One reported method involves the recrystallization of a crude mixture of β-acids from organic solvents to obtain pure this compound.
-
Solvent Screening:
-
In small vials, test the solubility of a small amount of this compound in various solvents at room temperature and upon gentle heating.
-
Identify a solvent in which this compound is sparingly soluble at room temperature but readily soluble upon heating. Alternatively, identify a solvent pair, where this compound is soluble in one ("good" solvent) and insoluble in the other ("poor" solvent).
-
-
Slow Evaporation Method:
-
Dissolve the purified this compound in a minimal amount of a suitable volatile solvent in a clean vial.
-
Cover the vial with a cap containing a small pinhole to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
-
-
Slow Cooling Method:
-
Prepare a saturated solution of this compound in a suitable solvent at an elevated temperature.
-
Allow the solution to cool slowly to room temperature. The rate of cooling is critical; slower cooling generally yields better crystals.
-
The setup can be placed in an insulated container to slow down the cooling process.
-
-
Vapor Diffusion Method:
-
Dissolve this compound in a small amount of a "good" solvent in a small, open vial.
-
Place this vial inside a larger, sealed container that contains a "poor" solvent.
-
The "poor" solvent will slowly diffuse into the "good" solvent, reducing the solubility of this compound and promoting crystallization.
-
-
Crystal Harvesting:
-
Once crystals of suitable size and quality have formed, carefully remove them from the mother liquor using a pipette or a small loop.
-
Gently wash the crystals with a small amount of the cold "poor" solvent to remove any residual mother liquor.
-
Mount the crystal on a goniometer head for X-ray diffraction analysis.
-
Protocol for Single-Crystal X-ray Diffraction Analysis
Objective: To collect and analyze X-ray diffraction data from a single crystal of this compound to determine its crystal structure.
Instrumentation:
-
Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.
Procedure:
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection:
-
Center the crystal in the X-ray beam.
-
Perform an initial screening to determine the crystal quality and unit cell parameters.
-
Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
-
Data Processing:
-
Integrate the raw diffraction images to obtain the intensities of the reflections.
-
Apply corrections for factors such as Lorentz and polarization effects, and absorption.
-
Determine the space group and unit cell parameters.
-
-
Structure Solution and Refinement:
-
Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.
-
Build an initial atomic model into the electron density map.
-
Refine the atomic coordinates, and thermal parameters against the experimental data until the model converges and provides a good fit to the data.
-
-
Validation:
-
Validate the final crystal structure using software tools to check for geometric and stereochemical consistency.
-
Prepare a crystallographic information file (CIF) for deposition in a crystallographic database.
-
Protocol for NMR-Based Structure Elucidation
Objective: To confirm the chemical structure of this compound and assign all ¹H and ¹³C NMR signals using 1D and 2D NMR techniques.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation:
-
Dissolve a few milligrams of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).
-
Transfer the solution to an NMR tube.
-
-
1D NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum to observe the proton signals, their chemical shifts, multiplicities, and integrals.
-
Acquire a ¹³C NMR spectrum, often with proton decoupling, to observe the carbon signals. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Acquire a ¹H-¹H COSY spectrum to identify protons that are coupled to each other (typically through two or three bonds). This helps to establish spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Acquire a ¹H-¹³C HSQC spectrum to identify which protons are directly attached to which carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Acquire a ¹H-¹³C HMBC spectrum to identify long-range correlations between protons and carbons (typically over two or three bonds). This is crucial for connecting different spin systems and assigning quaternary carbons.
-
-
Data Analysis:
-
Process and analyze all NMR spectra.
-
Use the information from the 1D and 2D NMR experiments to systematically assign all proton and carbon signals in the this compound molecule.
-
Compare the obtained data with literature values if available to confirm the structure.
-
Mandatory Visualizations
Experimental Workflow for Crystal Structure Determination
Caption: Workflow for the determination of this compound's crystal structure.
Logic of 2D NMR-Based Structure Elucidation
Caption: Logical flow for this compound structure elucidation using 2D NMR.
References
Application Note: UHPLC-DAD for Separate Quantification of Colupulone
AN-UHPLC-001
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a validated Ultra-High-Performance Liquid Chromatography with Diode Array Detection (UHPLC-DAD) method for the separate quantification of colupulone, a major β-acid found in hops (Humulus lupulus L.). This method is applicable for the analysis of this compound in various matrices, including hop-based dietary supplements and phytopharmaceuticals. The protocol provides a rapid and reliable approach for the quality control and standardization of raw materials and finished products containing hop extracts.
Introduction
This compound is a prominent member of the β-acids, also known as lupulones, which are a class of bioactive compounds present in the hop plant. Along with its structural analogs, n-lupulone and adlupulone, this compound contributes to the antibacterial properties of hop extracts and is of increasing interest for its potential health benefits.[1][2] Accurate and precise quantification of individual lupulones is crucial for understanding their respective contributions to the biological activity of hop preparations and for ensuring product consistency.
Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional High-Performance Liquid Chromatography (HPLC) for the analysis of complex plant extracts. These benefits include higher resolution, shorter analysis times, and reduced solvent consumption.[3] Coupling UHPLC with a Diode Array Detector (DAD) allows for the simultaneous quantification and spectral characterization of analytes, enhancing the specificity and reliability of the analytical method.[4][5]
This application note provides a detailed protocol for the separate quantification of this compound using a validated UHPLC-DAD method.
Experimental Protocol
Reagents and Materials
-
Solvents: Acetonitrile (ACN, HPLC or LC-MS grade), Methanol (MeOH, HPLC grade), Ethanol (EtOH, analytical grade), and ultrapure water.
-
Acid Modifier: Formic acid (FA, analytical grade).
-
Standards: Certified reference standard of this compound. If not commercially available, it can be isolated from hop extracts.[6]
-
Samples: Hop-based dietary supplements (e.g., tinctures, capsules) or phytopharmaceuticals.
Sample Preparation
The extraction of this compound from various sample matrices is a critical step for accurate quantification. Organic solvents such as methanol and ethanol are effective for complete extraction.[1][7]
For Liquid Samples (e.g., Tinctures):
-
Accurately pipette a known volume of the tincture.
-
Dilute with methanol or ethanol to a suitable concentration within the calibration range.
-
Vortex for 30 seconds to ensure homogeneity.
-
Filter the solution through a 0.22 µm syringe filter into a UHPLC vial.
For Solid Samples (e.g., Capsule Powder, Raw Hops):
-
Accurately weigh a known amount of the homogenized powder.
-
Add a defined volume of methanol or ethanol.
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate for 15 minutes in an ultrasonic bath.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into a UHPLC vial.
UHPLC-DAD Instrumentation and Conditions
-
Instrument: A UHPLC system equipped with a binary pump, autosampler, column thermostat, and a diode array detector.
-
Column: A reversed-phase C18 column is commonly used for the separation of hop acids. A typical column for this application would be a Kinetex C18 (50 mm × 3 mm, 1.7 µm) or equivalent.[3]
-
Mobile Phase A: Water with 0.1% formic acid (v/v).[3]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (v/v).[3]
-
Flow Rate: 0.6 mL/min.[3]
-
Column Temperature: 40 °C.[3]
-
Injection Volume: 1-10 µL.[3]
-
DAD Wavelength: Monitoring at multiple wavelengths is recommended. A wavelength of 330 nm is suitable for the quantification of β-acids like this compound.[6] Spectral data should be collected from 200-400 nm to check for peak purity. A wavelength of 270 nm can also be used.[6]
Gradient Elution Program:
A gradient elution is necessary to achieve separation from other hop acids. An example gradient is provided below, which should be optimized based on the specific column and instrument used.
| Time (min) | % Mobile Phase B (Acetonitrile w/ 0.1% FA) |
| 0.0 | 40 |
| 5.0 | 80 |
| 7.0 | 95 |
| 8.0 | 95 |
| 8.1 | 40 |
| 10.0 | 40 |
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[8][9] Key validation parameters are summarized in the table below.
Data Presentation
The following tables summarize the quantitative data and validation parameters for the UHPLC-DAD method for this compound quantification.
Table 1: Method Validation Parameters
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 95 - 105% |
| Specificity | Peak purity index > 990 |
Note: These are typical values and should be experimentally determined for each specific application and laboratory.
Table 2: Quantification of this compound in Commercial Products
| Product Type | Sample ID | This compound Concentration (mg/mL or mg/g) |
| Hop Tincture | A | 2.7 |
| Dietary Supplement | B | 1.5 |
| Phytopharmaceutical | C | 0.8 |
| Raw Hops | D | 12.5 |
Data is illustrative and based on reported concentrations in scientific literature.[1][7]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound from a solid sample matrix.
Caption: Workflow for this compound analysis.
Logical Relationship of Method Components
This diagram shows the relationship between the key components of the analytical method.
Caption: Relationship of analytical components.
Conclusion
The described UHPLC-DAD method provides a robust and efficient tool for the separate quantification of this compound in various sample matrices. Its high resolution and short analysis time make it ideal for high-throughput quality control in the pharmaceutical and dietary supplement industries. Proper method validation is essential to ensure accurate and reliable results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. UHPLC-PAD Protocol for the Simultaneous Identification of Polyphenols and Bitter Acids: Organoleptic and Nutraceutical Fingerprinting of Bergamot-Flavored Craft Beer [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Selectivity of substance identification by HPLC-DAD in toxicological analysis using a UV spectra library of 2682 compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jasco.com.br [jasco.com.br]
- 7. Quantification of co-, n-, and ad-lupulone in hop-based dietary supplements and phytopharmaceuticals and modulation of their contents by the extraction method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Microextraction (SPME) in Colupulone Characterization
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and proposed protocol for the application of Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for the characterization and potential quantification of colupulone, a significant β-acid found in hops (Humulus lupulus).
Introduction
This compound, along with other lupulones (β-acids), is a key secondary metabolite in hops, contributing to the bitterness and aromatic profile of beer. Beyond brewing, this compound and other hop compounds are of increasing interest in the pharmaceutical and drug development sectors due to their potential biological activities, including antibacterial and anti-inflammatory properties.[1][2] Accurate and efficient analytical methods are crucial for the characterization and quantification of this compound in various matrices, such as hop extracts, dietary supplements, and phytopharmaceuticals.[3][4]
Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique that integrates sampling, extraction, and concentration into a single step.[5][6] It is particularly well-suited for the analysis of volatile and semi-volatile compounds. While SPME-GC-MS is commonly used for analyzing hop aroma compounds like terpenes and esters, its application for the direct quantification of less volatile β-acids like this compound is less established, with techniques like HPLC and UHPLC being more common for bitter acid analysis.[3][7] However, SPME offers a promising alternative for rapid screening and characterization. One study has reported the detection of this compound in dried hop inflorescences using SPME-GC-MS, demonstrating its feasibility for qualitative analysis.[8]
This application note outlines a potential SPME-GC-MS method, drawing from established protocols for other semi-volatile compounds in hops and beer.
Principle of SPME
SPME utilizes a fused silica fiber coated with a stationary phase. The fiber is exposed to the sample or its headspace, and analytes partition from the sample matrix into the fiber coating until equilibrium is reached. The fiber is then withdrawn and transferred to the injection port of a gas chromatograph, where the trapped analytes are thermally desorbed for analysis.[6][9] The choice of fiber coating is critical and depends on the polarity and volatility of the target analyte.
Experimental Protocols
The following protocol is a proposed starting point for the characterization of this compound using Headspace SPME (HS-SPME) followed by GC-MS analysis. Method optimization and validation are essential for quantitative applications.
1. Sample Preparation
-
Hop Pellets/Extracts: Accurately weigh a representative amount of ground hop pellets or extract into a 20 mL headspace vial.
-
Liquid Samples (e.g., tinctures, beer): Pipette a defined volume (e.g., 5-10 mL) of the degassed liquid sample into a 20 mL headspace vial. For beer samples, degassing is crucial to prevent foaming and ensure consistent extraction.[10]
-
Matrix Modification: To enhance the release of semi-volatile compounds like this compound from the matrix into the headspace, consider the addition of a salt (e.g., 1-2 g of NaCl) to increase the ionic strength of the sample. Adjusting the pH of aqueous samples may also be necessary depending on the specific matrix.
2. HS-SPME Procedure
-
Fiber Selection: A fiber with a mixed-phase coating is recommended to capture a broad range of compounds, including semi-volatiles. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is a suitable choice for initial trials.[11] For semi-volatile compounds, a Polydimethylsiloxane (PDMS) coating could also be effective.[10]
-
Incubation and Extraction:
-
Seal the headspace vial containing the sample.
-
Place the vial in a heating block or autosampler incubator set to a specific temperature (e.g., 60-80°C). Allow the sample to equilibrate for a set time (e.g., 10-15 minutes) to allow analytes to partition into the headspace.
-
Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) under controlled temperature. Agitation can improve extraction efficiency.
-
-
Desorption:
-
After extraction, immediately transfer the fiber to the heated injection port of the GC.
-
Desorb the analytes from the fiber at a high temperature (e.g., 250-270°C) for a sufficient time (e.g., 2-5 minutes) in splitless mode to ensure complete transfer to the GC column.
-
3. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Injector: 250°C, Splitless mode.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating a wide range of hop compounds.
-
Oven Temperature Program: A starting point could be:
-
Initial temperature of 55°C, hold for 2 minutes.
-
Ramp at 6°C/min to 220°C.
-
Hold at 220°C for 15 minutes.[8] (This program needs to be optimized to ensure good resolution of this compound from other matrix components.)
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500 amu.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Identification: this compound identification can be confirmed by comparing the obtained mass spectrum with a reference library (e.g., NIST, Wiley) and, ideally, by running a pure standard.
-
Data Presentation
For quantitative analysis, a calibration curve should be prepared using a certified standard of this compound. The following table summarizes typical validation parameters that should be assessed.
Table 1: Hypothetical Performance Characteristics of SPME-GC-MS for this compound Analysis
| Parameter | Expected Performance Range | Description |
| Linearity (r²) | > 0.99 | The correlation coefficient of the calibration curve over a defined concentration range. |
| Limit of Detection (LOD) | 1-10 µg/L | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 5-25 µg/L | The lowest concentration of analyte that can be quantitatively determined with acceptable precision. |
| Precision (RSD%) | < 15% | The relative standard deviation of replicate measurements, indicating the reproducibility of the method. |
| Recovery (%) | 85-115% | The efficiency of the extraction process, determined by analyzing spiked samples. |
Note: These values are illustrative and must be experimentally determined during method validation.
Visualizations
Diagram 1: SPME-GC-MS Workflow for this compound Analysis
Caption: Workflow for this compound analysis using SPME-GC-MS.
Diagram 2: Logical Relationship of Hop Bitter Acids
Caption: Classification of hop bitter acids, including this compound.
Conclusion and Recommendations
Solid-Phase Microextraction offers a rapid, solventless, and sensitive approach for the characterization of this compound in various hop-related matrices. The proposed HS-SPME-GC-MS protocol provides a solid foundation for method development. For researchers and drug development professionals, it is crucial to perform a thorough method validation to ensure accuracy, precision, and reliability for quantitative purposes. This includes optimizing SPME parameters (fiber type, extraction time, and temperature) and GC-MS conditions to achieve the desired sensitivity and selectivity for this compound. The use of an appropriate internal standard is also highly recommended for robust quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of this compound and lupulone as the main contributors to the antibacterial activity of hop extracts using activity-guided fractionation and metabolome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of co-, n-, and ad-lupulone in hop-based dietary supplements and phytopharmaceuticals and modulation of their contents by the extraction method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 固相微萃取 (SPME) [sigmaaldrich.com]
- 6. SPME | Pawliszyn Research Group | University of Waterloo [uwaterloo.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Sequential Extraction of Colupulone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colupulone, a prominent β-acid found in the hop plant (Humulus lupulus), has garnered significant interest within the scientific community for its diverse biological activities. These include potential anti-cancer, anti-inflammatory, and antimicrobial properties. As research into the therapeutic applications of this compound expands, standardized and efficient extraction and quantification methods are paramount. This document provides a detailed sequential extraction procedure for the fractionation of this compound and other valuable hop compounds, along with protocols for their quantification and an overview of relevant signaling pathways.
Data Presentation
The following tables summarize the quantitative data related to the sequential extraction of hop bitter acids and the typical composition of these acids in hop pellets.
Table 1: Recovery of α- and β-Acids in a Sequential Extraction Process *
| Fraction | Major Components | Recovery (%) |
| Soft Resins | α- and β-Acids | 89.14% (β-Acids) |
| Hard Resins | Xanthohumol | 78.48% |
| Spent Solids | Phenolic Compounds | 67.10% |
*Data adapted from a study optimizing a sequential extraction process for high-value compounds from hop pellets. The soft resins fraction, containing the β-acids (including this compound), is the primary target for this compound isolation.[1]
Table 2: Chemical Composition of Bitter Acids in Different Hop Cultivars (% w/w) *
| Hop Cultivar | Cohumulone (α-acid) | n+adhumulone (α-acid) | This compound (β-acid) | n+adlupulone (β-acid) | Total α-Acids | Total β-Acids |
| Columbus | 3.85 ± 0.04 | 8.99 ± 0.09 | 2.12 ± 0.01 | 2.31 ± 0.01 | 12.84 ± 0.13 | 4.43 ± 0.02 |
| Nugget | 3.12 ± 0.03 | 8.27 ± 0.09 | 1.95 ± 0.02 | 2.10 ± 0.02 | 11.39 ± 0.12 | 4.05 ± 0.04 |
| Fuggle | 1.61 ± 0.01 | 3.59 ± 0.01 | 1.23 ± 0.00 | 1.32 ± 0.01 | 5.20 ± 0.00 | 2.55 ± 0.01 |
*This table illustrates the variation in the concentration of individual α- and β-acids across different hop varieties. This inherent variability is an important consideration when selecting starting material for this compound extraction.[1]
Experimental Protocols
Sequential Extraction Procedure for the Fractionation of Hop Compounds
This protocol is based on the optimized method described by Paniagua-García et al. for the recovery of valuable compounds from hops.[1]
Materials:
-
Ground hop pellets
-
Methanol
-
Dichloromethane
-
Hexane
-
Deionized water
-
Rotary evaporator
-
Centrifuge
-
Filtration apparatus
Procedure:
-
Initial Solid-Liquid Extraction:
-
Mix 20 g of ground hop pellets with 380 g of a methanol-dichloromethane mixture (19.7% v/v methanol).
-
Stir the mixture at room temperature for 89 minutes.
-
Separate the liquid extract from the solid residue (spent solids) by filtration or centrifugation.
-
-
Fractionation of Soft and Hard Resins:
-
Evaporate the solvent from the liquid extract obtained in step 1 using a rotary evaporator to obtain the total resin.
-
Add hexane to the total resin to selectively dissolve the soft resins (containing α- and β-acids).
-
Separate the hexane-soluble fraction (soft resins) from the hexane-insoluble fraction (hard resins) by decantation or filtration.
-
-
Isolation of β-Acids Fraction:
-
The soft resin fraction obtained in step 2 contains the enriched β-acids, including this compound. This fraction can be further purified if necessary.
-
Quantification of this compound by UHPLC-DAD
This protocol provides a method for the quantitative analysis of this compound and other bitter acids in hop extracts.
Instrumentation and Columns:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system with a Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., Acquity UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm).
Reagents and Standards:
-
Methanol (HPLC grade)
-
Ultrapure water
-
Formic acid (or Phosphoric acid)
-
This compound analytical standard
-
International Calibration Extract (ICE) standard for bitter acids.
Chromatographic Conditions:
-
Mobile Phase A: Ultrapure water with 0.025% (v/v) formic acid.
-
Mobile Phase B: Methanol with 0.025% (v/v) formic acid.
-
Gradient: A common starting point is 85% B, with a gradient to higher organic content if necessary to elute all compounds of interest.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 27 °C.
-
Detection Wavelength: 326 nm.
-
Injection Volume: 5 µL.
Sample Preparation:
-
Accurately weigh a portion of the hop extract (soft resin fraction).
-
Dissolve the extract in a known volume of the extraction solution (e.g., 85% Methanol/15% Water with 0.025% formic acid).
-
Stir for one hour and then filter through a medium porosity filter paper.
-
Further dilute the solution to an appropriate concentration for UHPLC analysis.
-
Filter the final solution through a 0.45 µm nylon syringe filter before injection.
Quantification:
-
Prepare a calibration curve using the this compound analytical standard at various concentrations.
-
Inject the prepared sample and integrate the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and the experimental workflow for its extraction and analysis.
Conclusion
The protocols and data presented herein provide a comprehensive guide for the sequential extraction, quantification, and biological pathway analysis of this compound. Adherence to these standardized methods will facilitate reproducible and accurate research into the therapeutic potential of this promising natural compound. The provided diagrams offer a visual representation of the key processes, aiding in the understanding of the experimental workflow and the molecular mechanisms of this compound's activity.
References
Troubleshooting & Optimization
Technical Support Center: Prevention of Colupulone Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and prevention of degradation of colupulone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a beta-acid found in the resin of hop plants (Humulus lupulus). It is a known bioactive compound with various potential therapeutic properties, including antibacterial and anti-inflammatory activities. Maintaining its chemical integrity during long-term storage is crucial for ensuring the reproducibility of experimental results and the efficacy of potential drug formulations.
Q2: What are the primary factors that cause this compound degradation?
The primary factors leading to the degradation of this compound are:
-
Oxidation: Exposure to atmospheric oxygen is a major driver of degradation.[1][2][3]
-
Elevated Temperature: Higher temperatures significantly accelerate the rate of degradation.[1][4][5][6]
-
Time: The longer the storage period, the greater the extent of degradation.[1][5][6]
-
Light Exposure: While less emphasized than temperature and oxygen, light can also contribute to the degradation of hop acids.[5]
Q3: What are the main degradation products of this compound?
The principal degradation pathway for this compound is oxidation, which leads to the formation of hulupones as the major initial products.[2][3][7] Further oxidation and other reactions can result in a complex mixture of other compounds, including hulupinic acid.[3][8]
Q4: How can I monitor the degradation of this compound in my samples?
Degradation can be monitored by measuring the concentration of this compound and its degradation products over time. The recommended analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): This is a standard method for the quantitative analysis of this compound and other hop acids.[1][4][9]
-
Spectrophotometry: The Hop Storage Index (HSI) is a spectrophotometric method used to assess the overall degradation of hop resins by measuring the ratio of oxidized to non-oxidized components.[1] An increasing HSI value indicates progressive degradation.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Loss of biological activity in stored this compound samples. | Chemical degradation of this compound due to improper storage. | Verify storage conditions. Implement low-temperature, anaerobic storage. Re-analyze the purity and concentration of the this compound stock. |
| Inconsistent experimental results using different batches of this compound. | Variability in the purity and degradation status of different batches. | Quantify the this compound content in each batch using HPLC before use. Store all batches under identical, optimal conditions. |
| Appearance of unknown peaks in analytical chromatograms of stored samples. | Formation of degradation products. | Compare chromatograms with those of freshly prepared or properly stored samples. Refer to literature on this compound degradation products for tentative identification. |
Quantitative Data on this compound Stability
The following tables summarize the impact of different storage conditions on the stability of beta-acids, including this compound.
Table 1: Effect of Temperature and Atmosphere on Beta-Acid Loss in Hops Over 6 Months
| Temperature | Atmosphere | Beta-Acid Loss (%) | Reference |
| 3°C | Anaerobic | 3.2 - 6.3 | [1] |
| Room Temperature | Anaerobic | 10.7 - 22.7 | [1] |
| 20°C | Anaerobic | Stable | [1] |
| 20°C | Aerobic | 51 - 83 | [1] |
| 25°C - 35°C | Air/Nitrogen | No significant difference after 6 months | [1] |
Table 2: Effect of Long-Term Storage on Beta-Acid Content
| Storage Duration | Temperature | Atmosphere | Beta-Acid Loss | Reference |
| 1 month | Room Temperature | Open Air | ~50% | |
| 6 months | Room Temperature | Open Air | >90% | [6] |
| 12 months | +5°C | Not specified | Varies by cultivar (e.g., Sybilla showed high stability) | |
| 12 months | +20°C | Not specified | Greater decrease than at +5°C | [5] |
| 2 years | 4°C | Anaerobic | Significant retention | [1] |
| 2 years | Room Temperature | Aerobic | 63 - 99% loss of alpha-acids (beta-acid loss is also significant) | [1] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This protocol is a general guideline based on methods cited in the literature.[4][9]
-
Standard Preparation: Prepare a stock solution of a certified this compound standard in methanol. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.05 to 0.25 mg/mL.
-
Sample Preparation: Dissolve the experimental sample containing this compound in methanol to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Isocratic elution with a mixture of methanol and acidified water (e.g., 85:15 v/v methanol:water with 0.025% formic acid).
-
Flow Rate: 0.8 mL/min.
-
Detection: UV-Vis detector at 326 nm.
-
Injection Volume: 50 µL.
-
-
Analysis: Construct a calibration curve from the peak areas of the standards. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Protocol 2: Determination of Hop Storage Index (HSI)
This spectrophotometric method provides a general measure of hop resin oxidation.[1]
-
Extraction: Extract the hop resins from the sample using a suitable solvent like toluene or methanol.
-
Spectrophotometric Measurement:
-
Dilute the extract with the solvent.
-
Measure the absorbance at 275 nm and 325 nm using a UV-Vis spectrophotometer.
-
-
Calculation: Calculate the HSI using the formula: HSI = A₂₇₅ / A₃₂₅.
-
Interpretation: A higher HSI value indicates a greater degree of oxidation and degradation of the hop resins.
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Recommended workflow for this compound storage and stability monitoring.
References
- 1. The Stability of Hop (Humulus lupulus L.) Resins during Long-Period Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. barthhaas.com [barthhaas.com]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. journals.iung.pl [journals.iung.pl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The chemistry of hop constituents. Part XL. Structure of a five-membered-ring oxidation product of this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. scielo.br [scielo.br]
Optimizing Colupulone Extraction from Hop Pellets: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of colupulone from hop pellets. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to enhance extraction efficiency and yield.
Troubleshooting Guide
This section addresses specific issues that may arise during the this compound extraction process in a question-and-answer format.
Q1: My this compound yield is significantly lower than expected. What are the potential causes and solutions?
A1: Low this compound yield can stem from several factors throughout the extraction workflow. Consider the following troubleshooting steps:
-
Inadequate Grinding of Hop Pellets: The particle size of the ground hop pellets is crucial for efficient solvent penetration and extraction.
-
Solution: Ensure pellets are ground to a fine powder to maximize the surface area available for extraction. An ultra-centrifugal mill with a 0.5 mm sieve is recommended for optimal results.[1]
-
-
Incorrect Solvent Selection: The polarity of the solvent significantly impacts the solubility and extraction of this compound, a non-polar compound.
-
Suboptimal Extraction Parameters (Temperature and Time): Extraction is a time and temperature-dependent process.
-
Solution: Optimize the extraction time and temperature. For solvent extractions, dynamic maceration at elevated temperatures (e.g., 60°C) can improve yield compared to room temperature extractions.[5] For supercritical CO2 extraction, a temperature of around 40°C is often used to prevent thermal degradation.[6][7]
-
-
Degradation of this compound: Beta-acids like this compound are susceptible to oxidation and degradation, especially with improper storage or excessive heat.[5][8]
-
Inefficient Extraction Method: The chosen extraction technique may not be the most effective for your specific requirements.
Q2: I am observing inconsistencies in this compound content between different batches of hop pellets from the same cultivar. Why is this happening?
A2: Variations in this compound content, even within the same hop cultivar, can be attributed to several pre-extraction factors:
-
Hop Pellet Processing: The manufacturing process of hop pellets (Type 90 vs. Type 45) can significantly affect the concentration of bitter acids.[13][14]
-
Harvesting and Drying Conditions: The timing of harvest and the subsequent drying process influence the chemical profile of the hops.[17]
-
Storage Conditions: As mentioned, beta-acids are prone to degradation. Inconsistent storage conditions (temperature, oxygen exposure) between batches will lead to variable this compound content.[5][18] The Hop Storage Index (HSI) can be used to assess the freshness of hops.[18]
Q3: My final extract contains a high amount of undesirable compounds (e.g., chlorophyll, waxes). How can I improve the selectivity of my extraction for this compound?
A3: Improving the selectivity of your extraction process is key to obtaining a purer this compound extract.
-
Refine Your Solvent System:
-
Optimize Supercritical CO2 Extraction Parameters:
-
Solution: Supercritical CO2 extraction is highly tunable. By adjusting pressure and temperature, you can selectively target specific compounds. Lower pressures (e.g., 150-200 bar) and a temperature of 40°C can favor the extraction of more volatile and less polar compounds, while higher pressures may co-extract more undesirable compounds.[6][7]
-
-
Consider Post-Extraction Purification:
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a beta-acid (β-acid), a type of bitter compound found in the lupulin glands of the hop plant (Humulus lupulus L.).[5][11][22] Along with other beta-acids like lupulone and adlupulone, it contributes to the overall chemical profile of hops.[23]
Q2: Why are hop pellets used for extraction instead of whole hop cones?
A2: Hop pellets offer several advantages for extraction over whole cones:
-
Increased Surface Area: The milling process during pelletization breaks down the hop cone structure, increasing the surface area for more efficient extraction.[24]
-
Ruptured Lupulin Glands: The pelleting process crushes the lupulin glands, making the valuable resins, including this compound, more accessible to the solvent.[10][13]
-
Improved Handling and Storage: Pellets are denser and more uniform than whole cones, making them easier to handle, store, and dose accurately.[13][16]
Q3: Which solvents are most effective for extracting this compound?
A3: Non-polar and semi-polar organic solvents are generally the most effective for extracting this compound. Studies have shown high extraction efficiency with:
-
Methanol-dichloromethane mixtures[4]
Aqueous solutions are generally poor solvents for this compound.[2][3]
Q4: How can I quantify the amount of this compound in my extract?
A4: The most common and accurate method for quantifying this compound is High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS).[2][3][5][25][26][27] These techniques allow for the separation and quantification of individual beta-acids.
Q5: What are the typical operating conditions for supercritical CO2 extraction of this compound?
A5: Typical conditions for supercritical CO2 extraction of hop bitter acids range from:
-
Temperature: 40°C to 60°C[5] Optimized conditions in one study were found to be 37 MPa (370 bar) and 43°C.[1] The addition of a co-solvent like ethanol can enhance the extraction of more polar compounds if desired.[12][28]
Quantitative Data Summary
Table 1: Comparison of Solvents for Hop Resin and Phenolic Compound Recovery
| Solvent System | α-acids Recovery (%) | β-acids Recovery (%) | Xanthohumol Recovery (%) | Total Phenolic Content Recovery (%) |
| Methanol-Dichloromethane (19.7% v/v Methanol) | 86.57 | 89.14 | 78.48 | 67.10 |
Data adapted from a study on optimizing sequential extraction procedures.[4]
Table 2: Supercritical CO2 Extraction Conditions and Yield
| Pressure (MPa) | Temperature (°C) | Time (min) | Extract Yield ( g/100g pellets) | α-acids in Extract (mg/g) | β-acids in Extract (mg/g) |
| 37 | 43 | 80 | 26.3 | 522.8 | 345.0 |
Data from an optimization study on a dual-purpose hop variety.[1]
Experimental Protocols
Protocol 1: Ethanolic Extraction of this compound from Hop Pellets
Objective: To extract this compound and other beta-acids from hop pellets using ethanol.
Materials:
-
Ground hop pellets (particle size < 0.5 mm)
-
95% Ethanol
-
Ultrasound bath
-
Shaking water bath or magnetic stirrer with heating
-
Büchner funnel with filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
-
Glassware (beakers, flasks)
Procedure:
-
Weigh 10 g of ground hop pellets and place them in a 250 mL Erlenmeyer flask.
-
Add 100 mL of 95% ethanol to the flask.
-
Sonicate the mixture in an ultrasound bath for 30 minutes at room temperature to facilitate cell disruption.[23]
-
Transfer the flask to a shaking water bath or place it on a heated magnetic stirrer. Macerate the mixture at 40°C for 10 minutes with constant agitation.[23]
-
Filter the mixture through a Büchner funnel to separate the extract from the solid hop material.
-
Repeat the maceration and filtration steps two more times with fresh ethanol, combining all the filtrates.[23]
-
Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator to remove the ethanol and obtain the crude this compound-rich extract.
Protocol 2: Supercritical CO2 Extraction of this compound
Objective: To selectively extract lipophilic compounds, including this compound, from hop pellets using supercritical CO2.
Materials:
-
Ground hop pellets (particle size < 0.5 mm)
-
Supercritical Fluid Extraction (SFE) system
-
Liquid CO2 supply
-
Cotton wool
Procedure:
-
Accurately weigh approximately 20 g of ground hop pellets.[1]
-
Load the ground pellets into the extractor vessel of the SFE system. Place a layer of cotton wool at the top and bottom of the hop material to prevent particle carryover.[1]
-
Pressurize the system with CO2 to the desired extraction pressure (e.g., 37 MPa).[1]
-
Set the extractor temperature to the desired level (e.g., 43°C).[1]
-
Initiate the dynamic extraction by starting the flow of supercritical CO2 through the extractor vessel.
-
Run the extraction for the optimized duration (e.g., 80 minutes).[1]
-
The extracted compounds will precipitate in the separator vessel as the CO2 is depressurized.
-
After the extraction is complete, carefully depressurize the system and collect the crude extract from the separator.
Visualizations
Caption: Workflow for ethanolic extraction of this compound.
Caption: Workflow for supercritical CO2 extraction.
References
- 1. Optimized Supercritical CO2 Extraction Enhances the Recovery of Valuable Lipophilic Antioxidants and Other Constituents from Dual-Purpose Hop (Humulus lupulus L.) Variety Ella - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods to extract and quantify ‘antidepressant’ hops gives hope for future supplements [nutraingredients.com]
- 3. Quantification of co-, n-, and ad-lupulone in hop-based dietary supplements and phytopharmaceuticals and modulation of their contents by the extraction method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Supercritical CO2 extraction of Chilean hop (Humulus lupulus) ecotypes | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. extension.psu.edu [extension.psu.edu]
- 10. Make Hops Pellets for Brewery/Hops Pellet Machine [pelletmachines.net]
- 11. Hop Compounds: Extraction Techniques, Chemical Analyses, Antioxidative, Antimicrobial, and Anticarcinogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. extractionmagazine.com [extractionmagazine.com]
- 13. Hops Pellet Machine. Hop Pellet Plant. Make Hops Pellets for Brewery [biopelletmachine.com]
- 14. hopfenveredlung.de [hopfenveredlung.de]
- 15. rahrbsg.com [rahrbsg.com]
- 16. yeastplatform.com.au [yeastplatform.com.au]
- 17. canuckhomebrewsupply.com [canuckhomebrewsupply.com]
- 18. barthhaas.com [barthhaas.com]
- 19. homebrewtalk.com [homebrewtalk.com]
- 20. lignicoat.eu [lignicoat.eu]
- 21. Optimization of Extraction Process for Humulone and Lupulone from Hop Extract by Acid-Alkali Precipitation [spkx.net.cn]
- 22. This compound | C25H36O4 | CID 373677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. Frontiers | Hop biomass waste against fire blight and black rot: an eco-friendly approach to crop protection [frontiersin.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Identification of this compound and lupulone as the main contributors to the antibacterial activity of hop extracts using activity-guided fractionation and metabolome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. scielo.br [scielo.br]
- 27. Fractionation of High-Value Compounds from Hops Using an Optimised Sequential Extraction Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Optimization of conditions for supercritical fluid extraction of flavonoids from hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reverse-Phase HPLC Analysis of Hop Acids
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with colupulone peak separation in reverse-phase High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak co-eluting with other hop acids?
Co-elution, or the overlapping of peaks, is a common issue in hop acid analysis due to the structural similarity of the compounds. This compound is a β-acid that often elutes close to its homologues, lupulone and adlupulone, and may also be close to α-acid peaks like humulone under certain conditions.[1][2]
Common Causes and Solutions:
-
Inadequate Mobile Phase Strength: The polarity of your mobile phase may not be optimal for separating the structurally similar β-acids.[3] In reverse-phase HPLC, a more polar mobile phase (e.g., higher water content) generally increases retention time and can improve the separation between closely eluting peaks.[3]
-
Incorrect pH: The pH of the mobile phase is critical for ionizable compounds like this compound.[4][5] An incorrect pH can suppress or enhance ionization, altering retention times and potentially worsening co-elution.
-
Suboptimal Column Chemistry: A standard C18 column is a good starting point, but it may not provide sufficient selectivity for all hop acid mixtures.[3]
Troubleshooting Steps:
-
Adjust Mobile Phase Composition: Systematically vary the ratio of your organic solvent (e.g., methanol or acetonitrile) to the aqueous phase.[6] A small decrease in the organic solvent percentage can increase retention and may resolve the peaks.
-
Optimize Mobile Phase pH: this compound is an acidic compound.[1] To ensure it is in a non-ionized (ion-suppressed) state, which improves retention and peak shape in reverse-phase chromatography, the mobile phase pH should be low.[5][7] Adjusting the pH to around 2.6-3.0 with an acidifier like formic acid is often effective.[8]
-
Implement a Gradient: If an isocratic method (constant mobile phase composition) fails, a gradient elution can improve separation.[9] Start with a higher percentage of the aqueous phase and gradually increase the organic solvent concentration. This can help separate early-eluting compounds while efficiently eluting late-eluting ones.[6]
Q2: What is causing my this compound peak to tail?
Peak tailing, where a peak is asymmetrical with a drawn-out trailing edge, is a frequent problem.[10] A USP Tailing Factor (Tf) significantly above 1.2 is generally considered problematic.[10]
Common Causes and Solutions:
-
Secondary Silanol Interactions: This is the most common cause for basic and some acidic compounds.[11][12] Residual silanol groups (Si-OH) on the surface of silica-based columns can interact with polar functional groups on the analyte, creating a secondary, undesirable retention mechanism that leads to tailing.[11][13]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[10][14]
-
Column Contamination or Degradation: Buildup of contaminants on the column frit or at the head of the column can disrupt the sample path and cause tailing.[10][14] Physical degradation or void formation in the column packing also leads to poor peak shape.[11]
-
Mismatched Injection Solvent: If the injection solvent is significantly stronger (less polar in reverse-phase) than the mobile phase, it can cause the sample band to spread, resulting in peak distortion.[10]
Troubleshooting Steps:
-
Lower the Mobile Phase pH: Operating at a low pH (e.g., pH 2.5-3.5) protonates the silanol groups, minimizing their ability to interact with your analyte and thus reducing tailing.[11]
-
Use an End-Capped Column: Modern, high-purity, end-capped columns are designed to have minimal residual silanol activity and are less prone to causing peak tailing.[12][13]
-
Reduce Sample Concentration: Dilute your sample or reduce the injection volume to check for column overload.[10]
-
Clean or Replace the Column: If tailing persists, flush the column with a strong solvent as recommended by the manufacturer.[15] If the problem is not resolved, the column may be permanently damaged and require replacement.[14]
Q3: My this compound retention time is shifting between runs. What should I do?
Inconsistent retention times compromise the reliability and reproducibility of your analysis.[3]
Common Causes and Solutions:
-
Inconsistent Mobile Phase Preparation: Even minor variations in solvent ratios or pH can lead to significant shifts in retention time, especially for ionizable compounds.
-
Fluctuating Column Temperature: Temperature affects mobile phase viscosity and the kinetics of analyte-stationary phase interactions.[9] Lack of temperature control can cause retention times to drift.
-
Column Degradation: Over time, the stationary phase can degrade, especially when operating at pH extremes, leading to a gradual shift in retention.[16]
-
System Leaks or Pump Issues: A leak in the system will cause a drop in pressure and a change in flow rate, directly impacting retention times.[17] Inconsistent pump performance can also cause fluctuating flow rates.
Troubleshooting Steps:
-
Ensure Consistent Mobile Phase Preparation: Use precise measurements for all components. If using a buffer, ensure its concentration is sufficient to control the pH effectively. Always prepare fresh mobile phase daily and degas it properly.
-
Use a Column Oven: A column oven provides a stable temperature environment, eliminating temperature fluctuations as a source of variability.[9]
-
Perform a System Check: Check the system for any leaks from the pump to the detector. Monitor the system pressure; a fluctuating or unusually low pressure often indicates a leak or a pump problem.[17]
-
Use a Guard Column: A guard column can help protect the analytical column from contaminants, extending its life and improving the consistency of results.[17]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and solving common issues with this compound peak separation.
Caption: A flowchart for troubleshooting poor this compound peak separation in HPLC.
Hop Acid Relationships
Understanding the different classes of hop acids is crucial for method development. The primary goal is to separate the β-acids (including this compound) from each other and from the α-acids.
Caption: Structural families of α- and β-acids found in hops.
Data Summary: Typical HPLC Parameters
The following table summarizes typical starting conditions and optimized parameters for the separation of hop acids, including this compound, on a reverse-phase system.
| Parameter | Condition 1: Isocratic Screening | Condition 2: Optimized Isocratic |
| Column | C18, 4.0 x 125 mm, 5 µm | C18 (High Purity, End-Capped), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase | 85:15 (v/v) Methanol:Water[18] | 85:15 (v/v) Methanol:Water[8] |
| Acidifier | 0.025% (v/v) Formic Acid[18] | 0.17% (v/v) Formic Acid in the aqueous portion to achieve pH 2.6[8] |
| Flow Rate | 1.0 mL/min[18] | 0.8 - 1.2 mL/min |
| Temperature | Ambient | 30 - 35 °C (controlled)[15] |
| Detection | UV at 326 nm[18] | UV at 254 nm or 326 nm[18] |
| Expected Elution Order | Cohumulone -> Humulone/Adhumulone -> This compound -> Lupulone/Adlupulone[8] | Cohumulone -> Humulone/Adhumulone -> This compound -> Lupulone/Adlupulone[8] |
Detailed Experimental Protocol
This protocol provides a detailed methodology for the analysis of this compound and other hop acids using reverse-phase HPLC.
1. Objective: To quantify α-acids and β-acids (including this compound) from hop extracts using a validated reverse-phase HPLC method.[8]
2. Materials and Reagents:
-
Column: Hypersil ODS C18, 4.0 x 125 mm, 5-µm particle diameter (or equivalent).[18]
-
Solvents: HPLC-grade methanol and deionized water.[8]
-
Acidifier: Formic acid (98% or higher purity).[8]
-
Standards: Certified reference standards for cohumulone, humulone, this compound, and lupulone.
-
Sample: Hop pellets or extract.
3. Mobile Phase Preparation (Optimized):
-
Prepare the aqueous phase: To 150 mL of deionized water, add 0.17% (v/v) of 98% formic acid.[8] This is approximately 0.255 mL of formic acid.
-
Adjust the pH of the aqueous solution to 2.6.[8] This step is critical for reproducibility.[8]
-
Prepare the final mobile phase by mixing 850 mL of HPLC-grade methanol with the 150 mL of acidified water (85:15 v/v).[8]
-
Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration to prevent pump issues.
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve reference standards in methanol to create a concentrated stock solution. Store in a dark, cold environment.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.
-
Sample Extraction:
-
Accurately weigh approximately 2.5 g of hop pellets or extract.
-
Add to 50 mL of methanol.
-
Shake vigorously for 30 minutes to extract the hop acids.
-
Allow the solids to settle.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[15]
-
5. HPLC System Configuration and Run:
-
System Equilibration: Purge the pump with the mobile phase and then equilibrate the column at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.[3]
-
Set Detection Wavelength: Set the UV detector to 326 nm.[18]
-
Injection: Inject 10 µL of each standard and sample.
-
Run Time: A 30-minute run time is typically sufficient to elute all major α- and β-acids.[8]
6. Data Analysis:
-
Identify peaks based on the retention times of the certified standards. The typical elution order is cohumulone, followed by co-eluting adhumulone and humulone, then this compound, and finally co-eluting adlupulone and lupulone.[8]
-
Generate a calibration curve for each quantified compound by plotting peak area against concentration.
-
Calculate the concentration of this compound and other acids in the samples based on the calibration curve.
References
- 1. DSpace [researcharchive.lincoln.ac.nz]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. uhplcs.com [uhplcs.com]
- 4. quora.com [quora.com]
- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 7. agilent.com [agilent.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pharmaguru.co [pharmaguru.co]
- 10. uhplcs.com [uhplcs.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 13. chromtech.com [chromtech.com]
- 14. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 15. agilent.com [agilent.com]
- 16. moravek.com [moravek.com]
- 17. hplc.eu [hplc.eu]
- 18. chemistry.wilkes.edu [chemistry.wilkes.edu]
Technical Support Center: Colupulone Stability in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with colupulone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered in aqueous solutions during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound precipitating out of my aqueous buffer?
A1: this compound is a hydrophobic molecule with very low solubility in aqueous media.[1][2] Its estimated water solubility is extremely low, around 0.003693 mg/L at 25°C.[3] Precipitation is a common issue.
-
Troubleshooting Steps:
-
Verify Concentration: Ensure your target concentration is not above its solubility limit.
-
Use Co-solvents: Consider using a minimal amount of a water-miscible organic solvent (e.g., ethanol, DMSO) to first dissolve the this compound before adding it to the aqueous buffer. Note that the final solvent concentration should be low enough to not interfere with your experiment.
-
Employ Surfactants: For analytical purposes, non-ionic surfactants like Tween 80 have been used to increase solubility in aqueous solutions.[4]
-
Consider Cyclodextrins: Formation of an inclusion complex with hydroxypropyl-β-cyclodextrin (HPBCD) can significantly increase water solubility.[1]
-
Q2: I'm observing a rapid loss of my this compound peak during HPLC analysis of my aqueous solution. What is causing this degradation?
A2: this compound is highly unstable and prone to rapid degradation, primarily through oxidation and isomerization, especially in aqueous solutions.[1][5][6] Several factors can accelerate this process.
-
Troubleshooting Steps:
-
Deoxygenate Solutions: The presence of oxygen is a primary driver of degradation.[5][6] Prepare all buffers and solutions with deoxygenated water and consider sparging your final solution with an inert gas (e.g., nitrogen, argon) before sealing and during storage.
-
Control Temperature: Elevated temperatures significantly increase the degradation rate.[7][8] Prepare and store your solutions at low temperatures (e.g., 2-8°C or frozen at -20°C). Degradation is significantly suppressed at temperatures as low as -18°C.[6]
-
Check pH: The pH of your solution can influence stability. This compound is known to be transformed under acidic conditions (e.g., pH 5.4) when heated.[5][9] The molecule's ionization state, which is pH-dependent, can open different degradation pathways.[10] The reported pKa value for this compound is 6.1.[4]
-
Protect from Light: While less documented than oxidation, photostability can be a concern.[1] Store solutions in amber vials or protect them from light.
-
Q3: My solution's pH has changed after adding this compound. Is this expected?
A3: Yes, this is possible. This compound is a β-acid and will deprotonate in aqueous solution, which can lower the pH of a weakly buffered solution.[4][11] It is crucial to use a buffer system with sufficient capacity to maintain the desired pH throughout your experiment.
Q4: What are the primary degradation products I should look for?
A4: The degradation products depend on the conditions.
-
Oxidation: Under aerobic conditions, the primary degradation products are hulupones.[2][12][13]
-
Aging/Cyclization: During natural aging, degradation can lead to the formation of tricyclolupulones and hydroxytricyclolupulones.[6][13]
-
Acidic Boiling: Boiling under acidic conditions can produce non-polar tricyclic ketones.[5][9]
Q5: How can I improve the stability of this compound for long-term experiments?
A5:
-
Complexation with Cyclodextrins: Using hydroxypropyl-β-cyclodextrin (HPBCD) is a highly effective method. It forms an inclusion complex that not only improves solubility but also enhances thermostability, photostability, and pH stability.[1]
-
Chemical Modification: For some applications, using a more stable hydrogenated derivative, such as hexahydrothis compound, may be an option.[14]
-
Strict Environmental Control: The most direct method is to rigorously control the environment: use deoxygenated water, store under an inert atmosphere (nitrogen), protect from light, and maintain at low temperatures (-20°C or below).[6][15]
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's properties and stability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₅H₃₆O₄ | [11] |
| Molecular Weight | 400.5 g/mol | [11] |
| Estimated Water Solubility | 0.003693 mg/L @ 25°C | [3] |
| pKa₁ | 6.1 | [4] |
Table 2: Impact of Storage Conditions on β-Acid Degradation*
| Storage Condition | Time | Degradation Rate | Reference(s) |
| Room Temperature, Open Air | 1 Month | ~50% loss | [6] |
| Room Temperature, Open Air | 6 Months | >90% loss | [6] |
| Low Temperature (-18°C) | 24 Hours | Significantly suppressed | [6] |
| Storage at +5°C | 12 Months | 4.5% to 10.8% loss (cultivar dependent) | [8] |
| Storage at +20°C | 12 Months | Significantly greater loss than at +5°C | [8] |
*Note: Data often refers to total β-acids (this compound, lupulone, adlupulone), but provides a strong indication of this compound's stability trends.
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stabilized Aqueous Solution of this compound using HPBCD
This protocol is based on the principle of forming an inclusion complex to enhance solubility and stability.[1]
-
Materials: this compound, Hydroxypropyl-β-cyclodextrin (HPBCD), desired aqueous buffer (deoxygenated), analytical balance, magnetic stirrer.
-
Preparation of HPBCD Solution: Prepare a stock solution of HPBCD in the desired deoxygenated aqueous buffer. A concentration of 1-5% (w/v) is a typical starting point.
-
Complexation (Co-grinding Method):
-
Weigh the required amounts of this compound and HPBCD (a molar ratio of 1:1 or 1:2 is a good starting point for optimization).
-
Mix the powders and grind them together in a mortar for 10-15 minutes to facilitate complex formation.
-
-
Dissolution:
-
Slowly add the co-ground powder to the deoxygenated buffer solution while stirring vigorously.
-
Continue stirring at room temperature, protected from light, for several hours (e.g., 2-4 hours) or until the solution is clear.
-
-
Sterilization and Storage:
-
Filter the solution through a 0.22 µm syringe filter for sterilization and to remove any non-complexed material.
-
Store the final solution in a sealed, airtight container (amber glass vial) at 2-8°C or frozen. Fill the headspace with an inert gas before sealing.
-
Protocol 2: UPLC Method for Quantification of this compound and its Degradation Products
This protocol is a representative method for analyzing this compound stability, adapted from published literature.[16][17]
-
Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., Acquity UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase:
-
Solvent A: Ultrapure water with 0.025% formic acid.
-
Solvent B: Methanol.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 5-50 µL.
-
Column Temperature: 27-30°C.
-
Detection Wavelength: 326 nm.
-
Gradient: Isocratic elution with 85% Solvent B and 15% Solvent A. (Note: A gradient program may be required to resolve all degradation products).
-
-
Sample Preparation:
-
Dilute the aqueous this compound solution with the mobile phase to a concentration within the calibration curve range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Prepare a calibration curve using a certified this compound standard.
-
Identify and quantify degradation products by comparing retention times with known standards (if available) or by using mass spectrometry for identification.
-
Visualizations
// Factors Temp [label="Temperature", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxygen [label="Oxygen", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pH [label="pH", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Light [label="Light", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Stabilizers Cyclodextrin [label="Cyclodextrins", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inert_Gas [label="Inert Atmosphere", fillcolor="#34A853", fontcolor="#FFFFFF"]; Low_Temp [label="Low Temperature\nStorage", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Temp -> center_node [label=" decreases stability"]; Oxygen -> center_node [label=" decreases stability"]; pH -> center_node [label=" affects stability"]; Light -> center_node [label=" decreases stability"];
center_node -> Cyclodextrin [dir=back, label=" increases stability"]; center_node -> Inert_Gas [dir=back, label=" increases stability"]; center_node -> Low_Temp [dir=back, label=" increases stability"]; } odot Caption: Factors influencing this compound stability.
References
- 1. cyclodextrinnews.com [cyclodextrinnews.com]
- 2. beerandbrewing.com [beerandbrewing.com]
- 3. This compound, 468-27-9 [thegoodscentscompany.com]
- 4. jasco.com.br [jasco.com.br]
- 5. Oxidation and isomerisation of this compound; the separation and structures of two transformation products - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. journals.iung.pl [journals.iung.pl]
- 9. Oxidation and isomerisation of this compound; the separation and structures of two transformation products - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 11. This compound | C25H36O4 | CID 373677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The Stability of Hop (Humulus lupulus L.) Resins during Long-Period Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. scielo.br [scielo.br]
Technical Support Center: Cohumulone Purification by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of cohumulone via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying cohumulone by recrystallization?
The main challenges stem from the inherent properties of cohumulone and its presence in a complex mixture of structurally similar compounds within hop extracts. Key difficulties include:
-
Presence of Analogs: Cohumulone is always found alongside its analogs, primarily humulone and adhumulone.[1][2][3] These molecules have very similar structures and chemical properties, making their separation by simple recrystallization challenging due to the risk of co-crystallization.
-
Solubility Issues: Alpha-acids, including cohumulone, have low solubility in aqueous solutions, particularly at acidic pH.[4][5] While their solubility increases with pH and temperature, finding an ideal solvent that provides a significant solubility differential between cohumulone and its impurities is crucial and often difficult.[6]
-
Chemical Instability: Cohumulone and other alpha-acids are susceptible to degradation through oxidation and isomerization, especially when heated.[5][7] The heating step in recrystallization can lead to the formation of undesired byproducts, such as isohumulones, which will contaminate the final product.[8][9]
-
Solvent Selection: Identifying a suitable solvent or solvent system is critical. The ideal solvent should dissolve the crude extract at an elevated temperature and allow for the selective crystallization of pure cohumulone upon cooling, while keeping impurities dissolved.
Q2: Why can't I easily separate cohumulone from humulone and adhumulone?
Cohumulone, humulone, and adhumulone are all alpha-acid analogs with very similar molecular structures, differing only in their acyl side chains.[2][3] This structural similarity results in comparable polarities and solubilities in most common solvents, leading to a high propensity for them to co-crystallize. Fractional crystallization, a more meticulous form of recrystallization, is often required to achieve separation, but this can be a tedious and multi-step process.[10][11]
Q3: What is the impact of oxidation on cohumulone purification?
Oxidation of cohumulone and other alpha-acids leads to the formation of various degradation products, such as humulinones.[7][12] These oxidized compounds act as impurities and can significantly reduce the purity of the recrystallized cohumulone. The conditions used for recrystallization, particularly elevated temperatures in the presence of air, can accelerate this degradation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Crystals | - Solvent volume is too high: Too much solvent was used, keeping the cohumulone dissolved even at low temperatures.- Incomplete precipitation: The cooling process was not sufficient to induce crystallization. | - Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.- Induce crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure cohumulone.- Utilize an anti-solvent: Slowly add a solvent in which cohumulone is insoluble to the solution to promote precipitation. |
| Crystals are Impure (Contaminated with Humulone/Adhumulone) | - Co-crystallization: The similar structures of the alpha-acid analogs led to their incorporation into the cohumulone crystal lattice.- Ineffective solvent system: The chosen solvent does not provide sufficient selectivity for cohumulone over its analogs. | - Perform fractional crystallization: This involves multiple, sequential recrystallization steps to gradually enrich the cohumulone content.- Optimize the solvent system: Experiment with different solvent mixtures to enhance the solubility difference between the alpha-acid analogs.- Consider pH adjustment: Since alpha-acids are weak acids, altering the pH of the solution might selectively influence their solubility. |
| Formation of an Oil Instead of Crystals | - Supersaturation is too high: The solution is too concentrated, or the cooling is too rapid, causing the cohumulone to come out of solution as an oil rather than forming an ordered crystal lattice.- Presence of significant impurities: High levels of impurities can inhibit crystal formation. | - Re-dissolve and cool slowly: Reheat the solution to dissolve the oil, possibly adding a small amount of additional solvent, and then allow it to cool down much more slowly.- Use a different solvent: The current solvent may not be suitable for crystallization.- Pre-purification: If the crude extract is highly impure, consider a preliminary purification step like column chromatography before recrystallization. |
| Discoloration of Crystals (Yellowing/Browning) | - Oxidation: The cohumulone has degraded due to exposure to heat and air during the process. | - Work under an inert atmosphere: Perform the recrystallization under a nitrogen or argon atmosphere to minimize oxidation.- Use degassed solvents: Solvents can contain dissolved oxygen that can contribute to oxidation.- Minimize heating time: Do not heat the solution for longer than necessary to dissolve the solid. |
Quantitative Data
The relative abundance of alpha-acid analogs can vary significantly between different hop varieties. This variation is a critical factor to consider when selecting a starting material for cohumulone purification.
| Hop Variety | Typical Cohumulone Content (% of total α-acids) | Typical Humulone Content (% of total α-acids) | Typical Adhumulone Content (% of total α-acids) |
| Galaxy | 38 - 42% | 40 - 48% | 10 - 15% |
| Simcoe | 15 - 20% | 60 - 65% | 15 - 20% |
| Warrior | 22 - 26% | 48 - 52% | 12 - 16% |
| Zeus | 28 - 32% | 42 - 46% | 13 - 17% |
| Nugget | 22 - 30% | 45 - 55% | 15 - 20% |
Note: These values are approximate and can vary based on growing conditions and harvest time.[2][3][4][5][7]
Experimental Protocols
Representative Protocol for Cohumulone Recrystallization from a Crude Hop Extract
Disclaimer: This is a generalized protocol and may require optimization based on the specific composition of the hop extract and the desired purity of the final product.
-
Solvent Selection:
-
Begin by performing small-scale solubility tests with the crude hop extract in various solvents (e.g., hexane, ethyl acetate, acetone, methanol, and mixtures thereof).
-
The ideal solvent will show poor solubility at room temperature but good solubility at its boiling point.
-
-
Dissolution:
-
Place the crude hop extract containing cohumulone in an Erlenmeyer flask.
-
Add a minimal amount of the selected hot solvent to the flask while gently heating and stirring until the solid is completely dissolved. Avoid prolonged heating to minimize degradation.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
-
Cooling and Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
-
Drying:
-
Dry the purified cohumulone crystals under vacuum to remove any residual solvent.
-
-
Purity Assessment:
-
Analyze the purity of the recrystallized cohumulone using techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualizations
References
- 1. Isolation of alpha and beta acids in hops for standard purposes - American Chemical Society [acs.digitellinc.com]
- 2. agraria.com.br [agraria.com.br]
- 3. beersmith.com [beersmith.com]
- 4. Hop Science III: Bitterness | Suregork Loves Beer [beer.suregork.com]
- 5. craftbrewersconference.com [craftbrewersconference.com]
- 6. jasco.com.br [jasco.com.br]
- 7. asbcnet.org [asbcnet.org]
- 8. beerandbrewing.com [beerandbrewing.com]
- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
- 11. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 12. CHEMISTRY OF HOP CONSTITUENTS: VIII.* OXIDATION OF HUMULONE AND COHUMULONE | Semantic Scholar [semanticscholar.org]
Technical Support Center: Determining Colupulone Dose-Dependent Toxicity
This technical support center is designed for researchers, scientists, and drug development professionals investigating the dose-dependent toxicity of colupulone in cell lines. It provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known anticancer effects?
A1: this compound is a β-acid derived from the hop plant (Humulus lupulus). It has demonstrated anticancer activity by inhibiting cell growth and inducing programmed cell death (apoptosis) in various cancer cell lines.[1][2]
Q2: What is a typical IC50 value for this compound in cancer cells?
A2: The half-maximal inhibitory concentration (IC50) for this compound varies depending on the cell line and exposure time. For example, in studies using prostate (PC3) and colon (HT29) cancer cells, IC50 values for β-acids like this compound were found to be approximately 2.4 µg/mL and 8.1 µg/mL, respectively.[3] It's crucial to determine the IC50 empirically for your specific cell line of interest.
Q3: What is the primary mechanism of this compound-induced cell death?
A3: this compound primarily induces apoptosis through caspase-dependent pathways.[1] It can activate both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. This involves the activation of initiator caspases like caspase-8 and caspase-9, and the executioner caspase-3.[1][4]
Q4: How does this compound affect key apoptosis-regulating proteins?
A4: this compound has been shown to modulate the Bcl-2 family of proteins, which are critical regulators of the mitochondrial apoptotic pathway.[5] It can down-regulate anti-apoptotic proteins like Bcl-2, leading to mitochondrial membrane permeabilization and the release of pro-apoptotic factors.[5][6]
Q5: How long should cells be exposed to this compound to observe a toxic effect?
A5: A significant reduction in cell viability is often observed after 24 to 48 hours of exposure.[2][7] However, the optimal duration is cell-line dependent.[8][9] It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the most appropriate endpoint for your study.[7]
Troubleshooting Guide
Issue 1: High variability in results between replicate wells.
-
Possible Cause: Inconsistent cell seeding, edge effects on the microplate, or pipetting errors.
-
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting steps to prevent settling.
-
Mitigate Edge Effects: Avoid using the outermost wells of the 96-well plate for experimental samples. Fill these wells with sterile media or phosphate-buffered saline (PBS) to maintain humidity across the plate.
-
Pipetting Technique: Ensure pipettes are calibrated. Use a new pipette tip for each replicate to avoid cross-contamination and ensure accurate volume delivery.
-
Issue 2: No significant cytotoxicity observed, even at high this compound concentrations.
-
Possible Cause: The cell line may be resistant, the compound may have degraded, or the incubation time is insufficient.
-
Troubleshooting Steps:
-
Cell Line Sensitivity: If possible, use a positive control cell line known to be sensitive to this compound, such as PC3 or HT29 cancer cells.[3]
-
Compound Integrity: Prepare fresh this compound solutions from a properly stored stock. This compound stock solutions should typically be stored at -20°C or below, protected from light.
-
Time-Course Experiment: Extend the incubation period. Some cell lines may require longer exposure (e.g., 72 hours) to exhibit a cytotoxic response.[7]
-
Issue 3: Absorbance readings in the MTT assay are inconsistent or too low.
-
Possible Cause: Incomplete solubilization of formazan crystals, interference from phenol red or serum in the media.
-
Troubleshooting Steps:
-
Ensure Complete Solubilization: After adding the solubilization solution (e.g., DMSO or SDS), place the plate on an orbital shaker for at least 15 minutes to ensure all purple formazan crystals are dissolved.[10] Pipetting up and down can also aid dissolution.
-
Use Appropriate Media: For the final incubation step with the MTT reagent, consider using serum-free and phenol red-free media to reduce background absorbance.[10] Always include a "media only" background control.
-
Data Presentation
Table 1: IC50 Values of β-Acids (Lupulones) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µg/mL) | Exposure Time |
| PC3 | Prostate Cancer | ~2.4 | Not Specified |
| HT29 | Colon Cancer | ~8.1 | Not Specified |
| SW620 | Colon Cancer | Inhibition at 10-60 µg/mL | 48 hours |
Source: Data synthesized from multiple studies.[2][3]
Experimental Protocols
MTT Assay for Cell Viability Assessment
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to measure cell metabolic activity, which serves as an indicator of cell viability.[11][12][13] Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow MTT tetrazolium salt into purple formazan crystals.[10][11]
Materials:
-
Target cells in culture
-
96-well flat-bottom sterile plates
-
This compound stock solution (dissolved in DMSO)
-
Complete culture medium
-
Serum-free culture medium
-
MTT solution (5 mg/mL in sterile PBS)[10]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[3] Incubate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, carefully remove the medium from the wells and add 100 µL of the various this compound concentrations. Include wells with vehicle control (e.g., medium with 0.1% DMSO) and wells with medium only (no cells) for background control.[3]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[11]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[13]
-
Solubilization: Carefully remove the medium. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a plate reader.[11][14] A reference wavelength of >650 nm can be used to subtract background noise.[11]
-
Data Analysis: Subtract the absorbance of the media-only blank from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells: (% Viability) = (Absorbance_treated / Absorbance_control) * 100. Plot the percent viability against the log of the this compound concentration to determine the IC50 value.
Mandatory Visualization
Caption: Workflow for determining this compound dose-dependent toxicity via MTT assay.
Caption: this compound-induced apoptosis signaling pathways in cancer cells.
References
- 1. An investigation into the anticancer effects and mechanism of action of hop β-acid lupulone and its natural and synthetic derivatives in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic effect of commercial Humulus lupulus L. (hop) preparations – In comparison to its metabolomic fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lupulone, a hop bitter acid, activates different death pathways involving apoptotic TRAIL-receptors, in human colon tumor cells and in their derived metastatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. The Anti-Apoptotic Effects of Caspase Inhibitors in Propyl Gallate-Treated Lung Cancer Cells Are Related to Changes in Reactive Oxygen Species and Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review | MDPI [mdpi.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Water Solubility of Colupulone in Bioassays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with colupulone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor water solubility of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge?
A1: this compound is a beta-acid derived from the hop plant (Humulus lupulus).[1][2][3] It is a hydrophobic molecule, making it practically insoluble in aqueous solutions like cell culture media and buffers used in bioassays.[4] This poor solubility can lead to precipitation, inaccurate dosing, and unreliable experimental results.
Q2: Which organic solvents are recommended for dissolving this compound?
A2: Based on its hydrophobic nature and available literature on hop beta-acids, the following organic solvents are recommended for preparing stock solutions of this compound:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
Hop resins, which contain this compound, have been shown to be soluble in these solvents.[5][6][7]
Q3: What are the recommended maximum concentrations of these solvents in in vitro assays?
A3: It is crucial to minimize the final concentration of organic solvents in your bioassays to avoid solvent-induced toxicity and off-target effects. The generally accepted maximum concentrations are:
| Solvent | Recommended Maximum Concentration (v/v) | Notes |
| DMSO | ≤ 1% | For sensitive cell lines or long-term assays ( > 24 hours), it is advisable to keep the concentration at or below 0.1%.[1][8][9] Some robust cell lines may tolerate up to 2% for short-term assays ( < 4 hours).[8] |
| Ethanol | ≤ 0.5% | Ethanol is generally more cytotoxic than DMSO.[10] It is recommended to keep the final concentration as low as possible. |
Always perform a solvent toxicity control experiment to determine the optimal concentration for your specific cell line and assay conditions.
Q4: How can I improve the bioavailability of this compound for in vivo studies?
A4: For in vivo applications, direct use of organic solvents is often not feasible. Advanced formulation strategies can be employed to enhance the bioavailability of poorly water-soluble compounds like this compound:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve absorption.
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier can enhance its dissolution rate.[4]
-
Complexation with Cyclodextrins: Encapsulating this compound within cyclodextrin molecules, such as hydroxypropyl-β-cyclodextrin (HPBCD), can significantly increase its aqueous solubility and stability.
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the compound, leading to faster dissolution.[11]
Troubleshooting Guides
Issue: this compound precipitates when added to my aqueous buffer or cell culture medium.
Possible Causes:
-
The concentration of this compound exceeds its solubility limit in the final aqueous solution.
-
The final concentration of the organic solvent is too low to maintain this compound in solution.
-
Rapid addition of the this compound stock solution to the aqueous medium can cause localized high concentrations and precipitation.
-
Temperature changes can affect solubility.
Solutions:
| Step | Action | Rationale |
| 1. Optimize Stock and Working Concentrations | Prepare a high-concentration stock solution of this compound in 100% DMSO or ethanol. This allows for a smaller volume of the stock to be added to the aqueous medium, keeping the final solvent concentration low. | Minimizes the volume of organic solvent introduced into the assay, reducing potential toxicity. |
| 2. Modify the Dilution Method | Instead of adding the this compound stock directly to the full volume of medium, try adding the medium drop-wise to the stock solution while vortexing vigorously.[12] Alternatively, add the stock solution to the medium with continuous stirring or vortexing.[12] | This gradual dilution prevents localized supersaturation and allows for better dispersion of the hydrophobic compound. |
| 3. Utilize Serum in the Dilution Process | For cell culture experiments, a three-step dilution can be effective: 1. Dissolve this compound in 100% DMSO. 2. Dilute this solution 10-fold in pre-warmed fetal bovine serum (FBS). 3. Perform the final dilution in your cell culture medium. | Serum proteins can help to stabilize hydrophobic compounds and prevent precipitation. |
| 4. Gentle Warming | Pre-warm the aqueous buffer or cell culture medium to 37°C before adding the this compound stock solution.[12] | Increased temperature can transiently increase the solubility of the compound. |
| 5. Sonication | If precipitation occurs, brief sonication of the final solution in a water bath sonicator may help to redissolve the compound.[13] | Provides energy to break up precipitate aggregates and facilitate dissolution. |
Issue: I am observing unexpected or inconsistent results in my bioassay.
Possible Causes:
-
Solvent Effects: The concentration of the organic solvent may be affecting the biological system.
-
Compound Degradation: this compound, like other hop beta-acids, can be unstable and prone to oxidation.[4]
-
Inaccurate Concentration: Precipitation, even if not visible to the naked eye, can lead to a lower effective concentration of this compound in solution.
Solutions:
| Step | Action | Rationale |
| 1. Include Proper Controls | Always include a "vehicle control" in your experiments. This control should contain the same final concentration of the organic solvent (e.g., DMSO, ethanol) as your this compound-treated samples. | This allows you to distinguish the effects of this compound from the effects of the solvent itself. |
| 2. Prepare Fresh Solutions | Prepare fresh stock and working solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | Minimizes the risk of compound degradation over time. |
| 3. Verify Solubilization | After preparing your final working solution, centrifuge a small aliquot at high speed. Analyze the supernatant (e.g., by HPLC or UV-Vis spectroscopy) to confirm the concentration of dissolved this compound. | Ensures that you are working with the intended concentration and that precipitation has not occurred. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays
-
Prepare a High-Concentration Stock Solution:
-
Weigh out the desired amount of this compound powder.
-
Dissolve the this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing.
-
Aliquot the stock solution into small volumes in amber vials and store at -20°C or -80°C to protect from light and prevent repeated freeze-thaw cycles.
-
-
Prepare the Final Working Solution:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm your cell culture medium or aqueous buffer to 37°C.
-
While gently vortexing the pre-warmed medium, add the required volume of the this compound stock solution to achieve your desired final concentration. Ensure the final DMSO concentration is within the acceptable range for your assay (ideally ≤ 0.5%).
-
Use the freshly prepared working solution immediately.
-
Visualizations
Signaling Pathways Affected by this compound
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow for Solubilizing this compound
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. doaj.org [doaj.org]
- 5. Structural Basis of Human PXR Activation by the Hops Constituent this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Hop biomass waste against fire blight and black rot: an eco-friendly approach to crop protection [frontiersin.org]
- 7. Hop Compounds: Extraction Techniques, Chemical Analyses, Antioxidative, Antimicrobial, and Anticarcinogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 10. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Colupulone Degradation Product Analysis and Identification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with colupulone and its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
A1: this compound, a β-acid found in hops, degrades into a variety of products, particularly under thermal stress (like in wort boiling) and during storage. Key degradation products identified include cohulupone, hulupinic acid, nortricyclocolupone, and various epimers of tricyclocolupone, dehydrotricyclocolupone, hydroxytricyclocolupone, and hydroperoxytricyclocolupone.[1]
Q2: What are the most common analytical techniques for identifying and quantifying this compound and its degradation products?
A2: The most prevalent methods are reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UHPLC), often coupled with UV-Vis or mass spectrometry (MS) detectors.[2][3][4] For structural elucidation of unknown degradation products, techniques like liquid chromatography-time-of-flight mass spectrometry (LC-TOF-MS) and nuclear magnetic resonance (NMR) spectroscopy are employed.[1]
Q3: How does this compound and its derivatives interact with cellular signaling pathways?
A3: this compound has been identified as a direct activator of the human pregnane X receptor (PXR).[1][5] PXR is a nuclear receptor that plays a key role in regulating the expression of genes involved in drug metabolism and transport, such as cytochrome P450 enzymes (e.g., CYP3A4) and ATP Binding Cassette (ABC) transporters.[1] Additionally, hop-derived compounds, in general, have been noted to potentially inhibit signaling pathways such as ERK1/2 and NF-κB, which are crucial in inflammation and cell proliferation.[6][7][8]
Q4: What are the critical factors for sample preparation when analyzing this compound?
A4: Key factors include the choice of extraction solvent, temperature, and storage conditions. For extracting this compound and other hop acids from a solid matrix like hops, methanol or ethanol are effective.[9][10] Samples should be protected from light and stored at low temperatures (e.g., -20°C) to minimize degradation prior to analysis.[11] For liquid samples like beer, direct injection or solid-phase extraction (SPE) can be used for sample cleanup and concentration.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC and LC-MS analysis of this compound and its degradation products.
HPLC/UHPLC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Secondary interactions with residual silanols on the column. - Incorrect mobile phase pH. - Column overload. | - Use a high-purity silica column. - Acidify the mobile phase (e.g., with 0.1% formic or trifluoroacetic acid) to suppress silanol activity. - Reduce sample concentration or injection volume. |
| Peak Fronting | - Sample solvent is stronger than the mobile phase. - Column collapse or void. | - Dissolve the sample in the initial mobile phase or a weaker solvent. - Replace the column if a void is suspected. Check for high backpressure. |
| Split Peaks | - Partially blocked column inlet frit. - Sample precipitation at the column head. - Injector issue (e.g., worn rotor seal). | - Replace the inlet frit or reverse-flush the column (if recommended by the manufacturer). - Ensure the sample is fully dissolved in the injection solvent. - Perform injector maintenance. |
| Retention Time Drift | - Inconsistent mobile phase composition. - Temperature fluctuations. - Insufficient column equilibration. | - Prepare fresh mobile phase daily and ensure thorough mixing. - Use a column oven to maintain a stable temperature. - Ensure the column is fully equilibrated with the initial mobile phase conditions between runs. |
| High Backpressure | - Blockage in the system (e.g., guard column, inline filter, column frit). - Precipitated buffer in the mobile phase. | - Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage. - Replace the guard column or inline filter. - Ensure buffer components are fully dissolved in the mobile phase. |
| Loss of Resolution | - Column degradation. - Change in mobile phase composition. | - Replace the analytical column. - Prepare fresh mobile phase. |
LC-MS Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Signal Intensity / Poor Sensitivity | - Ion suppression from matrix components. - Inefficient ionization. - Incorrect MS source parameters. | - Improve sample cleanup (e.g., using SPE). - Adjust chromatographic conditions to separate analytes from interfering matrix components. - Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). - Ensure the mobile phase pH is optimal for ionization of the target analytes. |
| Unstable Signal / Noisy Baseline | - Contaminated mobile phase or LC system. - Dirty MS source. - Inconsistent solvent delivery from the pump. | - Use high-purity LC-MS grade solvents and additives. - Clean the ion source components (e.g., capillary, skimmer). - Purge the LC pumps and check for leaks. |
| Adduct Formation (e.g., [M+Na]+, [M+K]+) | - Contaminants in the mobile phase, vials, or sample. | - Use high-purity solvents and additives. - Use polypropylene vials instead of glass. - If adducts are consistent, they can be used for quantification. |
Data Presentation
Table 1: Composition of α- and β-Acids in Select Hop Varieties (% w/w)
| Hop Variety | Cohumulone | Humulone + Adhumulone | This compound | Lupulone + Adlupulone | Total α-Acids | Total β-Acids |
| Hersbrucker | - | - | - | - | 2.5 | - |
| Magnum | - | - | - | - | 11.0 | - |
| Zeus | - | - | - | - | 16.0 | - |
| Valdivia Ecotype | 0.71 ± 0.01 | 2.16 ± 0.06 | 2.88 ± 0.08 | 3.60 ± 0.12 | 2.87 ± 0.07 | - |
| La Unión Ecotype | - | - | - | - | 2.68 ± 0.21 | - |
| Ranco Ecotype | - | - | - | - | 2.31 ± 0.03 | - |
| Data compiled from multiple sources.[3][12] Dashes indicate data not provided in the source. |
Table 2: Minimum Inhibitory Concentrations (MIC) of Select Hop Compounds
| Compound | Target Microorganism | MIC (µg/mL) |
| Lupulone | Bacillus subtilis | 0.98 |
| Adlupulone | Bacillus subtilis | 0.98 |
| Xanthohumol | Food Spoilage Bacteria | 21.92 |
| Lupulone | Food Spoilage Bacteria | 12.40 |
| Data from activity-guided fractionation and meta-analysis studies.[13][14] |
Experimental Protocols
Protocol 1: Sample Preparation from Hops for HPLC/UPLC Analysis
-
Grinding: If using hop pellets or cones, grind them to a fine, homogenous powder.
-
Extraction:
-
Filtration:
-
Dilution & Final Filtration:
Protocol 2: HPLC Method for this compound and Related Hop Acids
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 85:15 (v/v) methanol/water, acidified with 0.025% (v/v) formic acid.[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 25°C (ambient).
-
Detection: UV at 326 nm.[11]
-
Injection Volume: 10-20 µL.
Protocol 3: LC-MS/MS Method for Identification and Quantification
-
Instrumentation: A UHPLC system coupled to a tandem mass spectrometer (e.g., QqQ or Q-TOF) with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column suitable for UHPLC (e.g., 2.1 x 100 mm, <2 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.
-
Gradient Elution:
-
Start with a low percentage of B (e.g., 5-10%) and increase to a high percentage (e.g., 95%) over 10-15 minutes to elute all compounds of interest.
-
Hold at high %B for a few minutes to wash the column.
-
Return to initial conditions and equilibrate for 3-5 minutes before the next injection.
-
-
Flow Rate: 0.3-0.5 mL/min.
-
Ionization Mode: ESI positive mode is typically used for hop acids.
-
MS Detection: For quantification, use Multiple Reaction Monitoring (MRM) mode on a triple quadrupole instrument. For identification, use full scan and product ion scan modes on a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
Visualizations
Caption: Workflow for this compound Analysis.
Caption: this compound Activation of PXR Pathway.
Caption: Simplified ERK1/2 Signaling Pathway.
References
- 1. Structural basis of human pregnane X receptor activation by the hops constituent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. static.igem.wiki [static.igem.wiki]
- 3. scielo.br [scielo.br]
- 4. hplc.eu [hplc.eu]
- 5. Structural Basis of Human PXR Activation by the Hops Constituent this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ERK1/2 in immune signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The ERK Cascade: Distinct Functions within Various Subcellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Hop Compounds: Extraction Techniques, Chemical Analyses, Antioxidative, Antimicrobial, and Anticarcinogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Accurate Colupulone Measurement with UPLC
Welcome to the technical support center for refining Ultra-Performance Liquid Chromatography (UPLC) methods for the accurate measurement of colupulone. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is UPLC preferred over HPLC for analyzing hop acids like this compound?
A1: UPLC systems utilize columns with sub-2 µm particles, which provides significant advantages over traditional HPLC. This results in higher resolution and separation efficiency, allowing for the complete separation of closely related hop acid congeners, such as this compound, n-lupulone, and adlupulone, which may co-elute in HPLC.[1][2] Additionally, UPLC offers substantially faster analysis times—reducing runs from around 25 minutes to as short as 8 minutes—which increases sample throughput and reduces solvent consumption.[1]
Q2: What type of UPLC column is recommended for this compound analysis?
A2: A reverse-phase C18 column is the standard choice for separating hop acids. Specifically, columns like the Acquity UPLC® BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm particle size) have demonstrated effective separation of α- and β-acids.[2][3] Using a pre-column (guard column) of the same stationary phase is also highly recommended to protect the analytical column from contaminants and extend its lifetime.[2][4]
Q3: What are the typical mobile phase compositions for separating this compound?
A3: A binary solvent system is typically used, often in a gradient elution mode. Common components include:
-
Solvent A: An aqueous solution acidified with a small amount of acid, such as 0.1% trifluoroacetic acid (TFA) or 0.17% formic acid in water.[1][2]
-
Solvent B: An organic solvent like acetonitrile or methanol.[1][2] The gradient starts with a lower percentage of the organic solvent and increases over the run to elute the more nonpolar compounds.
Q4: At what wavelength should the UV detector be set for this compound quantification?
A4: The α- and β-acids, including this compound, are typically detected by UV absorbance at wavelengths between 314 nm and 340 nm.[1][3][5] A wavelength of 314 nm or 326 nm is frequently cited for optimal detection of both acid groups.[1][3]
Q5: How can I prevent mobile phase-related problems?
A5: To ensure reproducibility, always prepare mobile phases accurately by measuring each solvent component's volume separately before mixing.[6] Degas the mobile phase thoroughly to prevent bubble formation, which can cause pump and baseline issues.[6][7] Use high-purity, LC-MS grade solvents and additives to avoid introducing contaminants into your system.[4]
UPLC Method Parameters for Hop Acid Analysis
The following table summarizes a typical set of starting parameters for a UPLC method designed for the separation and quantification of this compound and other hop acids.
| Parameter | Recommended Setting |
| System | Waters ACQUITY UPLC™ or equivalent[1] |
| Column | ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm[3] |
| Guard Column | VanGuard™ BEH C18, 1.7 µm, 2.1 x 5 mm[2] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water (v/v)[1] |
| Mobile Phase B | Acetonitrile[1] |
| Flow Rate | 0.2 - 0.4 mL/min[1][2] |
| Gradient | Start at 50% B, increase to 80% B over 6 minutes[1] |
| Column Temperature | 25 °C[1] |
| Injection Volume | 2 µL[1] |
| Detection | UV-PDA Detector at 314 nm[1] |
| Total Run Time | Approx. 8 minutes (including re-equilibration)[1] |
Troubleshooting Guide
This guide addresses specific issues that may arise during the UPLC analysis of this compound.
| Problem / Symptom | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Resolution / Co-elution | 1. Inappropriate Mobile Phase: Gradient slope is too steep or solvent strength is incorrect. 2. Column Degradation: Loss of stationary phase or contamination.[4] 3. High Flow Rate: Reduces interaction time with the stationary phase. | 1. Optimize the gradient profile; decrease the rate of change in solvent composition. Adjust the mobile phase pH with an appropriate modifier like formic acid. 2. Flush the column with a strong solvent. If resolution does not improve, replace the guard column and then the analytical column.[4] 3. Reduce the flow rate to improve separation, though this will increase run time. |
| Peak Tailing | 1. Column Overload: Injecting too much sample mass.[6] 2. Sample Solvent Mismatch: Sample is dissolved in a solvent much stronger than the initial mobile phase.[4] 3. Column Contamination/Void: Active sites on the packing material are exposed or a void has formed at the column inlet.[6] | 1. Reduce the sample concentration. The standard concentration in HPLC/UPLC is typically around 1 mg/mL.[6] 2. Dilute the sample in a solvent that is the same strength as, or weaker than, the initial mobile phase composition.[4] 3. Reverse-flush the column (if permitted by the manufacturer). If the problem persists, replace the column. |
| Drifting or Unstable Retention Times | 1. Insufficient Column Equilibration: The column was not properly conditioned between runs. 2. Mobile Phase Changes: Inconsistent preparation, degradation, or evaporation of a volatile component. 3. Temperature Fluctuations: The column oven is not used or is malfunctioning.[7] 4. Pump Malfunction: Inconsistent flow rate due to leaks or air bubbles.[7] | 1. Ensure the equilibration step at the end of the gradient is long enough for the column to return to initial conditions. 2. Prepare fresh mobile phase daily and keep solvent bottles capped.[4] 3. Use a column oven and ensure the temperature is stable. A 1 °C change can alter retention by up to 2%.[7] 4. Purge the pump to remove air bubbles. Check for leaks throughout the system.[7][8] |
| High System Backpressure | 1. Blockage in the System: Frit or tubing is clogged. 2. Column Contamination: Particulates from the sample have accumulated at the column inlet.[6] 3. Buffer Precipitation: Buffer from the mobile phase has precipitated due to high organic solvent concentration. | 1. Systematically disconnect components (starting from the detector and moving backward) to identify the location of the blockage. 2. Filter all samples before injection using a 0.22 µm syringe filter. Replace the guard column.[6] 3. Ensure the selected buffer is soluble in the highest concentration of organic solvent used in your method. Reduce buffer concentration if necessary. |
| Ghost Peaks / Carryover | 1. Injector Contamination: Residue from a previous injection remains in the sample loop or needle.[8] 2. Sample Precipitation: Analyte from a previous injection precipitated in the injector or column.[8] 3. Contaminated Solvents: Impurities are present in the mobile phase or wash solvents. | 1. Run multiple blank injections (injecting only mobile phase) to see if the ghost peak diminishes.[8] Clean the injector using a strong wash solvent. 2. Ensure the sample is fully soluble in the mobile phase.[4] 3. Prepare fresh mobile phase with high-purity solvents. Check wash solvents for contamination.[8] |
Experimental Protocols
Protocol 1: Sample Preparation from Hop Pellets
This protocol outlines the extraction of α- and β-acids from hop pellets for UPLC analysis.
-
Weighing: Accurately weigh approximately 1.25 g of crushed hop pellets into a 125 mL Erlenmeyer flask.[3]
-
Extraction: Add 25 mL of methanol to the flask.[3]
-
Agitation: Place a magnetic stir bar in the flask and stir the suspension for 30 minutes at room temperature.[3]
-
Settling: Allow the solid particles to settle for 10 minutes.[3]
-
Filtration/Centrifugation: Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial. Alternatively, centrifuge the extract and transfer the clear supernatant for filtration.
-
Injection: Inject 2 µL of the final filtered solution into the UPLC system.[1] All analyses should be performed in triplicate to ensure reproducibility.[3]
Visualizations
Experimental Workflow
The following diagram illustrates the standard workflow for the UPLC analysis of this compound from hop samples.
Caption: UPLC workflow for this compound analysis.
Troubleshooting Logic
This diagram provides a logical flow for diagnosing and resolving a common issue: poor peak resolution.
Caption: Troubleshooting flow for poor peak resolution.
References
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. DSpace [researcharchive.lincoln.ac.nz]
- 3. scielo.br [scielo.br]
- 4. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 5. themodernbrewhouse.com [themodernbrewhouse.com]
- 6. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. msf.barefield.ua.edu [msf.barefield.ua.edu]
Technical Support Center: Improving Colupulone Recovery from Complex Hop Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of colupulone from complex hop matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when extracting this compound from hop matrices?
A1: Researchers often face challenges related to the complex nature of hop resins, which contain a mixture of alpha-acids, beta-acids, and other compounds.[1][2] Key difficulties include:
-
Co-extraction of similar compounds: Humulones (alpha-acids) and other lupulone analogues (adlupulone, lupulone) have similar polarities, making selective extraction of this compound challenging.[3]
-
Low solubility of beta-acids: Beta-acids, including this compound, are generally less soluble in beer wort and can be lost during certain extraction processes.[3]
-
Degradation of target compounds: this compound can be susceptible to oxidation and degradation, especially under harsh extraction conditions or improper storage.[4]
-
Matrix effects in analysis: The presence of other compounds in the hop extract can interfere with accurate quantification of this compound by analytical methods like HPLC.[5]
Q2: Which solvent systems are most effective for selectively extracting this compound?
A2: The choice of solvent is critical for efficient this compound recovery.
-
Hexane is effective for extracting the soft resins, which contain both alpha- and beta-acids, including this compound.[1]
-
A methanol-dichloromethane mixture has been shown to be highly efficient for recovering both α- and β-acids.[1]
-
For analytical purposes, an 85:15 v/v methanol-water mobile phase acidified with 0.025% v/v formic acid is commonly used for HPLC analysis.[3][6]
Q3: How can I optimize my extraction protocol to maximize this compound yield?
A3: Optimization of extraction parameters can significantly improve recovery. Response surface methodology (RSM) has been successfully used to optimize solid-liquid extraction.[1] Key parameters to consider for optimization include:
-
Solvent-to-solid ratio: A higher ratio can improve extraction efficiency but may require more solvent and longer evaporation times.
-
Extraction time: Sufficient time is needed for the solvent to penetrate the matrix and dissolve the target compounds.
-
Temperature: Room temperature is often sufficient, and higher temperatures can risk degradation of sensitive compounds.
-
pH: An acid-alkali precipitation method can be employed to separate humulones and lupulones by adjusting the pH.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low this compound Yield | Incomplete extraction from the hop matrix. | Optimize solvent system, solid-to-solvent ratio, and extraction time.[1] Consider using a methanol-dichloromethane mixture for higher recovery.[1] |
| Degradation of this compound during extraction or storage. | Avoid high temperatures and exposure to light. Store extracts at low temperatures, preferably under an inert atmosphere.[4] | |
| Inefficient separation from other hop components. | Employ a purification step such as acid-alkali precipitation or column chromatography.[7][8] | |
| Poor Peak Resolution in HPLC/UPLC | Co-elution of this compound with other compounds (e.g., adlupulone, lupulone).[3] | Adjust the mobile phase composition. A common mobile phase is 85:15 v/v methanol-water with 0.025% formic acid.[3][6] |
| Inappropriate column selection. | Use a C18 reverse-phase column for good separation of hop acids.[6] | |
| Improper sample preparation. | Ensure samples are properly filtered before injection to remove particulate matter.[3] | |
| Inconsistent Quantification Results | Matrix effects from co-extracted compounds. | Use a calibration curve with a certified reference standard (e.g., ICE-3) to ensure accuracy.[6] |
| Instability of this compound in the analytical solvent. | Prepare standards and samples fresh and analyze them promptly. | |
| Instrument variability. | Regularly calibrate and maintain the HPLC/UPLC system. | |
| Sample Precipitation During Extraction | Poor solubility of this compound in the chosen solvent. | Try a different solvent system or a mixture of solvents to improve solubility.[8] |
| Saturation of the solvent. | Increase the solvent volume or perform sequential extractions. |
Quantitative Data Summary
Table 1: Recovery of β-acids using an optimized solid-liquid extraction method. [1]
| Compound Group | Recovery Yield (%) |
| α-acids | 86.57 |
| β-acids (including this compound) | 89.14 |
Optimized conditions: 19.7% (v/v) methanol at room temperature for 89 minutes.
Table 2: Purity of lupulones after acid-alkali precipitation. [7]
| Compound | Purity (%) |
| Humulone | 86.43 |
| Lupulone (including this compound) | 87.12 |
Experimental Protocols
Protocol 1: Solid-Liquid Extraction of this compound from Hop Pellets[1]
-
Sample Preparation: Grind hop pellets to a fine powder to increase the surface area for extraction.
-
Extraction:
-
Weigh a known amount of the hop powder and place it in an extraction vessel.
-
Add the extraction solvent (e.g., a mixture of methanol and dichloromethane) at a specific solid-to-solvent ratio.
-
Stir the mixture at room temperature for a defined period (e.g., 89 minutes for optimized recovery).
-
-
Filtration: Separate the extract from the solid hop material by vacuum filtration.
-
Solvent Evaporation: Remove the solvent from the extract using a rotary evaporator under reduced pressure.
-
Resin Fractionation (Optional):
-
To separate soft and hard resins, dissolve the crude extract in hexane. The hexane-soluble fraction contains the soft resins (including this compound).
-
The hexane-insoluble fraction can be further dissolved in methanol or diethyl ether to obtain the hard resins.
-
Protocol 2: HPLC Analysis of this compound[3][6]
-
Standard Preparation:
-
Accurately weigh a certified hop extract standard (e.g., ICE-3) and dissolve it in the extraction solvent to create a stock solution.
-
Prepare a series of working standards by diluting the stock solution to achieve a concentration range that brackets the expected this compound concentration in the samples.
-
-
Sample Preparation:
-
Dissolve a known amount of the hop extract in the extraction solvent.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
HPLC Conditions:
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Visualizations
Caption: Workflow for this compound Recovery and Analysis.
Caption: Troubleshooting Logic for Low this compound Recovery.
References
- 1. Fractionation of High-Value Compounds from Hops Using an Optimised Sequential Extraction Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Special Issue on “Extraction and Purification of Bioactive Compounds” [mdpi.com]
- 3. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 4. doras.dcu.ie [doras.dcu.ie]
- 5. agraria.com.br [agraria.com.br]
- 6. scielo.br [scielo.br]
- 7. Optimization of Extraction Process for Humulone and Lupulone from Hop Extract by Acid-Alkali Precipitation [spkx.net.cn]
- 8. Purification [chem.rochester.edu]
Optimizing Colupulone Bioactivity Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to designing and troubleshooting experiments for optimizing the study of colupulone's bioactivity. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary bioactive properties of this compound that I should focus on in my initial studies?
A1: this compound, a beta-acid derived from the hop plant (Humulus lupulus), has demonstrated a range of bioactive properties. The most extensively studied are its anti-cancer and antibacterial effects. Additionally, there is evidence for its anti-inflammatory and antioxidant activities. For initial studies, focusing on its cytotoxic effects on cancer cell lines and its minimum inhibitory concentration (MIC) against relevant bacterial strains is a robust starting point.
Q2: I am observing poor solubility of this compound in my aqueous cell culture media. How can I address this?
A2: Poor aqueous solubility is a common challenge with lipophilic compounds like this compound. Here are several strategies to improve its solubility in cell culture experiments:
-
Use of a Co-solvent: Dissolve this compound in a small amount of a biocompatible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, before adding it to the culture medium. It is crucial to keep the final solvent concentration low (typically <0.5% v/v) to avoid solvent-induced cytotoxicity.
-
Nanoemulsions: Formulating this compound into a nanoemulsion stabilized by phospholipids can be an effective way to deliver the lipophilic compound to cells in an aqueous environment.
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate lipophilic molecules, increasing their solubility in aqueous solutions.
-
Use of Surfactants: Non-ionic surfactants like Tween 80 or Cremophor EL can be used at low concentrations to improve solubility, though their potential effects on cellular metabolism should be carefully evaluated.[1]
Q3: My cell-based assay results with this compound are inconsistent. What are some common pitfalls I should check?
A3: Inconsistent results in cell-based assays can arise from several factors. Here is a troubleshooting checklist:
-
Cell Health and Confluency: Ensure your cells are healthy, within a consistent passage number, and plated at an optimal density. Over-confluent or unhealthy cells can respond differently to treatment.
-
Pipetting Accuracy: Inaccurate pipetting can lead to significant variability. Ensure your pipettes are calibrated and use proper techniques to minimize errors.
-
Reagent Preparation and Storage: Prepare fresh dilutions of this compound for each experiment from a concentrated stock. Ensure all reagents are stored correctly and have not expired.
-
Incubation Conditions: Maintain consistent temperature, CO2 levels, and humidity in your incubator.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, you can avoid using the outer wells or fill them with sterile media or water.
Q4: How do I determine the appropriate concentration range for my initial this compound bioactivity screening?
A4: For initial screening, it is advisable to use a broad range of concentrations to determine the dose-response relationship. A logarithmic or semi-logarithmic dilution series is often effective. Based on existing literature, for anti-cancer assays, a starting range of 1 µM to 100 µM is reasonable. For antibacterial assays, concentrations ranging from 1 µg/mL to 256 µg/mL are often used to determine the MIC.
Troubleshooting Guides
Troubleshooting High Background in ELISA-based Anti-inflammatory Assays
| Problem | Possible Cause | Recommended Solution |
| High background signal in all wells | Insufficient washing | Increase the number of wash cycles and ensure complete aspiration of wash buffer between steps. A soak step with the wash buffer can also be beneficial. |
| Contaminated reagents or buffers | Prepare fresh buffers and reagents. Ensure proper sterile technique to avoid microbial contamination. | |
| Non-specific antibody binding | Increase the concentration of the blocking agent (e.g., BSA or non-fat dry milk) or extend the blocking incubation time. | |
| High background in negative control wells | Cross-contamination | Be careful during pipetting to avoid splashing between wells. Use fresh pipette tips for each sample and reagent. |
| Substrate solution has deteriorated | Ensure the substrate solution is colorless before adding it to the plate. Protect it from light. |
Data Presentation
Table 1: In Vitro Anti-Cancer Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| SW620 | Colon Carcinoma | 25-150 | MTT | [2] |
| U937 | Leukemia | 3.4 | MTT | [2] |
| PC-3 | Prostate Cancer | ~10-50 | Crystal Violet | [3] |
| HepG2 | Hepatocellular Carcinoma | ~10-50 | Crystal Violet | [3] |
| HTB-26 | Breast Cancer | ~10-50 | Crystal Violet | [3] |
Table 2: In Vitro Antibacterial Activity of this compound (MIC Values)
| Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |
| Bacillus subtilis | Positive | 31.25 - 250 | [4][5] |
| Staphylococcus aureus | Positive | 39 - 78 | [6] |
| Escherichia coli | Negative | >200 | [7] |
| Salmonella enterica | Negative | >200 | [7] |
Experimental Protocols
Protocol 1: Determination of Anti-Cancer Activity using the MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a cancer cell line.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the organic solvent (e.g., DMSO) should be consistent across all wells and not exceed 0.5%. Replace the old medium with the medium containing different concentrations of this compound and include a vehicle control (medium with solvent only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Determination of Antibacterial Activity using the Broth Microdilution Assay
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific bacterial strain.
Methodology:
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to the final required inoculum density (e.g., 5 x 10^5 CFU/mL) in Mueller-Hinton Broth (MHB).
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in MHB in a 96-well microtiter plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Mandatory Visualizations
Signaling Pathways
References
- 1. Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification of this compound and lupulone as the main contributors to the antibacterial activity of hop extracts using activity-guided fractionation and metabolome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. akjournals.com [akjournals.com]
Validation & Comparative
Colupulone and Lupulone: A Comparative Analysis of Antibacterial Efficacy
In the landscape of natural antimicrobial agents, the hop plant (Humulus lupulus L.) has emerged as a promising source of bioactive compounds, particularly the β-acids lupulone and its congener, colupulone. Both molecules are recognized for their potent antibacterial properties, primarily against Gram-positive bacteria. This guide provides a comparative meta-analysis of the antibacterial efficacy of this compound and lupulone, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Quantitative Comparison of Antibacterial Activity
The antibacterial efficacy of this compound and lupulone is typically quantified by their minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium. A lower MIC value indicates greater potency. Data from multiple studies have been aggregated to compare the MIC values of these two compounds against various bacterial strains.
| Bacterial Strain | This compound MIC (µg/mL) | Lupulone MIC (µg/mL) | Reference |
| Bacillus subtilis | - | 0.98 | [1] |
| Staphylococcus aureus | 39-78 | 0.6-1.2 | [2] |
| Methicillin-resistantStaphylococcus aureus (MRSA) | Potent effect noted | Potent effect noted | [3][4][5] |
| Oral Streptococci | Potent effect noted | Potent effect noted | [3][4][5] |
Key Observation: The available data consistently suggest that lupulone exhibits a significantly lower MIC value against various Gram-positive bacteria compared to this compound, indicating its superior antibacterial potency in in vitro settings.[2] Both compounds have demonstrated efficacy against antibiotic-resistant strains like MRSA.[3][4][5]
Experimental Protocols
The determination of MIC values for this compound and lupulone generally follows standardized microbiology protocols. A representative methodology is the broth microdilution method.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Culture Preparation: A pure culture of the target bacterium is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard).
-
Compound Dilution Series: Stock solutions of this compound and lupulone are prepared in an appropriate solvent (e.g., ethanol or DMSO). A serial two-fold dilution of each compound is then performed in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at a temperature and duration suitable for the growth of the specific bacterium (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which no bacterial growth (turbidity) is observed.
Mechanism of Action: A Proposed Model
The primary antibacterial mechanism of β-acids like this compound and lupulone is believed to involve the disruption of the bacterial cell membrane's proton motive force.
Caption: Proposed mechanism of antibacterial action for lupulone and this compound.
This model illustrates how these hydrophobic molecules insert into the bacterial cell membrane and act as proton ionophores. This action dissipates the essential proton gradient across the membrane, which is crucial for ATP synthesis and other vital cellular processes, ultimately leading to bacterial cell death.
Logical Workflow for Efficacy Evaluation
The systematic evaluation of the antibacterial efficacy of compounds like this compound and lupulone follows a structured workflow.
Caption: Experimental workflow for comparing antibacterial efficacy.
Conclusion
Both this compound and lupulone are potent antibacterial compounds derived from the hop plant, with a primary mechanism of action involving the disruption of the bacterial cell membrane.[6] A review of the existing literature indicates that lupulone generally exhibits greater antibacterial efficacy, as evidenced by its lower MIC values against a range of Gram-positive bacteria.[2] Their effectiveness against drug-resistant strains underscores their potential as templates for the development of new antimicrobial agents. Further research, including in vivo studies and investigations into synergistic effects with conventional antibiotics, is warranted to fully elucidate their therapeutic potential.[7][8]
References
- 1. Identification of this compound and lupulone as the main contributors to the antibacterial activity of hop extracts using activity-guided fractionation and metabolome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial effects of biologically active ingredients in hop provide promising options to fight infections by pathogens including multi-drug resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Colupulone Demonstrates Superior Anticancer Activity Over Humulone in PC3 Prostate Cancer Cells
New research indicates that colupulone, a beta-acid derived from hops, exhibits significantly greater anticancer potency than its alpha-acid counterpart, humulone, in PC3 prostate cancer cells. Experimental data reveals a nearly six-fold lower IC50 value for this compound, suggesting a more potent inhibitory effect on cancer cell growth.
Scientists and drug development professionals investigating novel therapeutics for prostate cancer will find compelling evidence supporting the preferential investigation of this compound. This comparison guide synthesizes the available experimental data on the anticancer activities of this compound and humulone on PC3 cells, detailing their differential efficacy and underlying mechanisms of action.
Comparative Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. In the context of cancer research, it represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro.
A study directly comparing the effects of beta-acids (lupulones, including this compound) and alpha-acids (humulones) on PC3 prostate cancer cells revealed a significant difference in their cytotoxic activity. The IC50 value for lupulones was found to be 2.4 µg/mL, whereas the IC50 for humulones was 13.2 µg/mL[1]. This indicates that a much lower concentration of this compound is required to achieve the same level of cancer cell growth inhibition as humulone.
| Compound | IC50 on PC3 Cells (µg/mL) |
| This compound (β-acids) | 2.4 |
| Humulone (α-acids) | 13.2 |
Mechanism of Action: Induction of Apoptosis
Both this compound and humulone have been shown to induce caspase-dependent apoptosis in cancer cells[1]. However, the signaling pathways and the extent of apoptosis induction may differ, contributing to the observed variance in their anticancer potency.
This compound: A Dual Inducer of Apoptosis and Autophagy
Research on lupulone, a major constituent of this compound, has demonstrated that its derivatives induce caspase-dependent apoptosis in PC3 cells. This process is associated with the activation of a cascade of enzymes crucial for programmed cell death, specifically caspases-8, -9, and -3. The involvement of caspase-8 suggests the activation of the extrinsic apoptotic pathway.
Furthermore, studies have shown that lupulone and its derivatives also trigger autophagy in prostate cancer cells, as evidenced by the increased formation of LC3II, a key autophagy marker. This suggests that this compound's anticancer activity may be mediated through multiple cell death pathways.
Humulone: Caspase-Dependent Apoptosis
While specific details on the apoptotic pathway of humulone in PC3 cells are less extensively documented, it is understood to induce caspase-dependent apoptosis in various cancer cell lines. This shared mechanism with this compound underscores the general anticancer properties of hop-derived acids, though the efficiency of this induction appears to be lower for humulone in PC3 cells.
Signaling Pathways
The induction of apoptosis by this compound in PC3 cells involves a coordinated activation of initiator and effector caspases. The activation of caspase-8 points to the involvement of the death receptor pathway, while the activation of caspase-9 suggests the engagement of the intrinsic mitochondrial pathway. Both pathways converge on the activation of the executioner caspase-3, leading to the dismantling of the cell.
Apoptotic signaling cascade initiated by this compound in PC3 cells.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the comparison of this compound and humulone. Specific parameters may vary between studies.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: PC3 cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or humulone for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Following treatment, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.
General workflow for the MTT cell viability assay.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: PC3 cells are treated with this compound or humulone at their respective IC50 concentrations for a designated time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample. In this context, it is used to measure the levels of key apoptotic proteins.
-
Protein Extraction: PC3 cells are treated with the compounds, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., caspase-3, -8, -9, Bcl-2 family proteins), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
References
Comparative Guide to the Validation of Colupulone's PXR Activation via Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of colupulone's ability to activate the Pregnane X Receptor (PXR) against the well-established synthetic activator, rifampicin. The validation is demonstrated through the analysis of downstream target gene expression, offering a clear methodology and supporting data for researchers in pharmacology and drug development.
Introduction to PXR Activation
The Pregnane X Receptor (PXR), a member of the nuclear receptor superfamily, functions as a crucial xenobiotic sensor primarily in the liver and intestine.[1][2] Upon activation by a diverse range of ligands, including prescription drugs, herbal compounds, and environmental chemicals, PXR regulates the transcription of genes essential for the metabolism and clearance of these substances.[1][3][4] Key target genes include members of the Cytochrome P450 family (such as CYP3A4 and CYP2B6) and drug transporters like the Multidrug Resistance Protein 1 (MDR1).[1][5]
This compound, a β-bitter acid derived from the hops plant (Humulus lupulus), has been identified as a potent and direct activator of human PXR.[1][3] Understanding its activation profile is critical, as PXR-mediated induction of metabolic enzymes can lead to significant drug-drug interactions, potentially reducing the efficacy of co-administered therapeutics. This guide compares the gene induction efficacy of this compound to that of rifampicin, a standard PXR agonist used in clinical drug-drug interaction studies.[6][7]
PXR Signaling and Gene Regulation Pathway
The activation of PXR by a ligand like this compound initiates a series of molecular events culminating in the increased transcription of target genes. The ligand binds to the PXR, causing a conformational change that leads to its translocation to the nucleus. There, it forms a heterodimer with the Retinoid X Receptor (RXR). This PXR-RXR complex then binds to specific DNA sequences known as PXR response elements (PXREs) in the promoter regions of target genes, recruiting coactivators and initiating transcription.[8]
Comparative Analysis of PXR Target Gene Expression
To validate and compare the activity of PXR activators, quantitative real-time PCR (qPCR) is employed to measure the change in messenger RNA (mRNA) levels of PXR target genes in response to treatment. Studies using primary human hepatocytes show that hops extracts, for which this compound is a primary active component, induce CYP3A4, CYP2B6, and MDR1 mRNA levels in a manner comparable to 10 µM rifampicin.[1]
| Target Gene | Test Compound | Concentration | Fold Induction of mRNA (vs. Vehicle) |
| CYP3A4 | Hops Extract | 10 µg/mL | ~ 11-fold |
| Rifampicin | 10 µM | ~ 12-fold | |
| CYP2B6 | Hops Extract | 10 µg/mL | ~ 6-fold |
| Rifampicin | 10 µM | ~ 6-fold | |
| MDR1 | Hops Extract | 10 µg/mL | ~ 3-fold |
| Rifampicin | 10 µM | ~ 3-fold | |
| Table 1: Comparative gene induction in primary human hepatocytes. Data is estimated from figures presented in Teotico et al., 2008.[1] |
Experimental Protocols & Workflow
The validation of PXR activation through gene expression analysis follows a standardized workflow. The process begins with cell culture, followed by treatment with the test compounds, and concludes with the quantification of target gene mRNA.
Methodology: Gene Expression Analysis via qPCR
-
Cell Culture: Primary human hepatocytes or human hepatoma cell lines such as HepG2 are cultured in appropriate media.[8][9] HepG2 cells are a widely accepted model for PXR activation screening.[8]
-
Compound Treatment: Cells are treated for a specified duration (e.g., 24-48 hours) with:
-
RNA Isolation: Total RNA is extracted from the treated cells using a suitable method, such as a commercial RNA purification kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme. This cDNA serves as the template for the subsequent PCR reaction.
-
Quantitative Real-Time PCR (qPCR): The cDNA is subjected to qPCR using specific primers designed to amplify target genes (e.g., CYP3A4, CYP2B6, MDR1) and a reference (housekeeping) gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the comparative CT (ΔΔCT) method. The data is expressed as a fold change in mRNA expression in compound-treated cells relative to the vehicle-treated control cells.
Logical Framework for Validation
Conclusion
The analysis of target gene expression is a robust and definitive method for validating PXR activation. Experimental data demonstrates that this compound, a key bioactive compound in hops, is a potent PXR activator.[1][3] Its efficacy in inducing the mRNA expression of critical drug metabolism enzymes and transporters, such as CYP3A4, CYP2B6, and MDR1, is comparable to that of the benchmark clinical inducer, rifampicin.[1] These findings underscore the importance of considering this compound and hops-containing herbal products in the context of potential drug-drug interactions and provide a clear framework for researchers to assess the PXR activation potential of novel compounds.
References
- 1. Structural Basis of Human PXR Activation by the Hops Constituent this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Quantitative analysis of human multidrug resistance 1 (MDR1) gene expression by nonisotopic competitive reverse transcriptase polymerase chain reaction assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modeling of Rifampicin-Induced CYP3A4 Activation Dynamics for the Prediction of Clinical Drug-Drug Interactions from In Vitro Data | PLOS One [journals.plos.org]
- 6. Identification of pregnane-X receptor target genes and coactivator and corepressor binding to promoter elements in human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Fucoxanthin Attenuates Rifampin-Induced Cytochrome P450 3A4 (CYP3A4) and Multiple Drug Resistance 1 (MDR1) Gene Expression Through Pregnane X Receptor (PXR)-Mediated Pathways in Human Hepatoma HepG2 and Colon Adenocarcinoma LS174T Cells [mdpi.com]
- 9. Cytochromes P450 and MDR1 mRNA expression along the human gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of colupulone content in different hop cultivars
A Comparative Analysis of Colupulone Content in Different Hop Cultivars
This guide provides a comprehensive comparative analysis of this compound content across various hop (Humulus lupulus L.) cultivars. This compound, a beta-acid, is a significant contributor to the chemical profile of hops, influencing bitterness and possessing antimicrobial properties.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in the phytochemical variations among hop varieties.
Data Presentation: this compound Content in Hop Cultivars
The this compound content in hops can vary significantly between different cultivars.[1][3] The following table summarizes the quantitative data on this compound levels found in a range of hop varieties, as determined by various analytical methods.
| Hop Cultivar | This compound Content (% w/w) | This compound as % of Total β-acids | Analytical Method | Reference |
| Cascade | 0.0073% (73.00 µg/g) | - | HPLC | [4] |
| Styrian Eagle | 2.65% | - | HPLC | [5] |
| Styrian Wolf | 9.45% (in HAE) | - | HPLC | [5] |
| Magnum | - | - | UPLC | [6] |
| Hersbrucker | Not Detected | - | UPLC | [6] |
| Zeus | Not Detected | - | UPLC | [6] |
| Iunga | - | Similar to other cultivars | HPLC | [7] |
| Lubelski | - | Similar to other cultivars | HPLC | [7] |
| Marynka | - | Similar to other cultivars | HPLC | [7] |
| Sybilla | - | Similar to other cultivars | HPLC | [7] |
| Columbus | 0.0349% (0.349 g/L) | - | HPLC | [8] |
| Saaz1 | 0.0035% (35.37 µg/g) | - | HPLC | [4] |
| Calypso | 0.0052% (52.10 µg/g) | - | HPLC | [4] |
| El Dorado | - | - | HPLC | [4] |
| Cluster | - | - | HPLC | [4] |
| H.T./T | - | 47.2% | Not Specified | [3] |
| Cas/S | - | 54.8% | Not Specified | [3] |
HAE: Hydroacetonic Extract
Experimental Protocols
The quantification of this compound and other hop acids is predominantly carried out using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).[6][9][10] These methods allow for the separation and quantification of the different alpha- and beta-acid analogues.
Sample Preparation
-
Grinding and Extraction: Hop samples, typically in pellet or cone form, are first crushed or ground to a fine powder.[9] The bitter acids are then extracted using an organic solvent. A common extraction solvent is a mixture of methanol and diethyl ether.[9][11] The mixture is stirred for a specified period, often one hour, to ensure complete extraction.[9]
-
Filtration and Dilution: The resulting extract is vacuum-filtered to remove solid plant material.[9] The filtrate is then diluted with the extraction solvent to achieve a concentration range suitable for HPLC analysis.[9] For instance, cohumulone concentrations in working standards are often prepared in the range of 0.01 to 0.50 mg/mL.[9]
-
Final Filtration: Prior to injection into the HPLC system, the diluted sample is passed through a syringe filter (e.g., 0.45 µm) to remove any remaining particulate matter that could interfere with the analysis.[9]
Chromatographic Analysis (HPLC/UPLC)
-
Instrumentation: An HPLC or UPLC system equipped with a UV detector is used.[6][9]
-
Column: A C18 reverse-phase column is typically employed for the separation of hop acids.[6][8]
-
Mobile Phase: The mobile phase is usually a gradient or isocratic mixture of methanol and water, acidified with an acid like formic acid or phosphoric acid.[6][8][9] A common mobile phase composition is 85:15 (v/v) methanol-water acidified with 0.025% (v/v) formic acid.[9]
-
Detection: The eluting compounds are monitored using a UV detector set at a wavelength of 326 nm.[6][9]
-
Quantification: The concentration of this compound and other bitter acids is determined by comparing the peak areas in the sample chromatogram to those of a certified reference standard, such as the International Calibration Extract (ICE).[6][9]
Mandatory Visualization
Biosynthetic Pathway of this compound
The biosynthesis of this compound, a beta-acid, is part of the broader metabolic pathway for bitter acids in hop lupulin glands.[12] The pathway involves the enzyme valerophenone synthase (VPS), which is key to the production of the phloroglucinol derivatives that serve as precursors to the bitter acids.[12] The prenylation of these precursors is a critical step in the formation of the final bitter acid molecules.[13]
Caption: Biosynthetic pathway of this compound in Humulus lupulus.
Experimental Workflow for this compound Quantification
The following diagram illustrates the general workflow for the quantitative analysis of this compound in hop samples using HPLC.
References
- 1. beerandbrewing.com [beerandbrewing.com]
- 2. researchgate.net [researchgate.net]
- 3. Hops Germplasm: Phytochemical Characterization of Wild Humulus lupulus of Central and Northern Italy [mdpi.com]
- 4. Comparative Study on Phenolic Compounds and Antioxidant Activities of Hop (Humulus lupulus L.) Strobile Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scielo.br [scielo.br]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 10. % this compound % Cohumulone, What does it mean?, Exactly..... [aarlab.com]
- 11. Quantification of α-Acids in Fresh Hops by Reverse-Phase High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DNA Sequence and Expression Variation of Hop (Humulus lupulus) Valerophenone Synthase (VPS), a Key Gene in Bitter Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of the Antioxidant Potential of Colupulone and Xanthohumol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant potential of two key bioactive compounds found in hops (Humulus lupulus): colupulone, a beta-acid, and xanthohumol, a prenylated flavonoid. This analysis is supported by experimental data from peer-reviewed studies to assist in evaluating their respective efficacies and mechanisms of action.
Quantitative Antioxidant Potential
The antioxidant capacities of this compound and xanthohumol have been evaluated using various in vitro assays. The following table summarizes the available quantitative data, primarily from studies on different hop genotypes, which provide a direct comparison under consistent experimental conditions.
| Antioxidant Assay | This compound | Xanthohumol | Unit | Reference |
| FRAP | - | Positive Correlation (0.656 with undetermined substances) | Correlation Coefficient | [1] |
| ORAC | Negative Correlation (-0.166) | Positive Correlation (0.434) | Correlation Coefficient | [1] |
Note: The data from the primary comparative study available indicates correlations rather than absolute values for the pure compounds. A positive correlation suggests that higher concentrations of the compound are associated with greater antioxidant activity in the tested hop extracts, while a negative correlation suggests the opposite. The FRAP value for xanthohumol was highly positively correlated with the antioxidant capacity of the hop extracts, suggesting it is a significant contributor. Conversely, this compound showed a negative correlation in the ORAC assay, suggesting a lower antioxidant potential as measured by this specific method. It is important to note that the antioxidant activity of individual compounds can be influenced by synergistic or antagonistic effects when present in a complex mixture like a plant extract.[1]
Mechanism of Antioxidant Action
The antioxidant properties of this compound and xanthohumol are attributed to different primary mechanisms.
This compound: The antioxidant activity of this compound, as one of the beta-acids in hops, is generally considered to be part of the overall antioxidant properties of hop extracts.[2][3] However, detailed studies elucidating its specific molecular mechanism, particularly concerning the activation of key antioxidant signaling pathways, are limited.
Xanthohumol: Xanthohumol is a well-documented and potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5][6] This pathway is a critical cellular defense mechanism against oxidative stress.
Nrf2 Signaling Pathway Activation by Xanthohumol
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Xanthohumol can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[4]
Figure 1. Nrf2 signaling pathway activation by Xanthohumol.
Experimental Protocols
Standard in vitro assays are employed to quantify and compare the antioxidant potential of compounds like this compound and xanthohumol. Below are the detailed methodologies for the key experiments cited.
General Experimental Workflow for Antioxidant Assays
The following diagram illustrates a generalized workflow for assessing the antioxidant capacity of a test compound.
Figure 2. General workflow for in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
-
Procedure:
-
A working solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific absorbance at its maximum wavelength (typically around 517 nm).
-
Various concentrations of the test compound (this compound or xanthohumol) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
The absorbance of the solution is measured at the maximum wavelength.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
-
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.
-
Procedure:
-
The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Various concentrations of the test compound are added to the diluted ABTS•+ solution.
-
The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
The percentage of inhibition of ABTS•+ is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the test compound is compared to that of Trolox, a water-soluble vitamin E analog.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
-
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.
-
Procedure:
-
The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and a solution of FeCl₃·6H₂O.
-
The FRAP reagent is pre-warmed to 37°C.
-
A small volume of the test compound is mixed with the FRAP reagent.
-
The absorbance of the mixture is measured at 593 nm after a specific incubation time (e.g., 4 minutes).
-
The antioxidant capacity is determined by comparing the change in absorbance of the test sample to a standard curve prepared using a known antioxidant, such as FeSO₄ or Trolox.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
-
Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe (e.g., fluorescein) from oxidative degradation by peroxyl radicals generated by a radical initiator such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
Procedure:
-
A reaction mixture containing the fluorescent probe and the test compound is prepared in a multi-well plate.
-
The radical initiator (AAPH) is added to the mixture to start the oxidation reaction.
-
The fluorescence decay of the probe is monitored over time using a fluorescence microplate reader.
-
The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).
-
The net AUC is calculated by subtracting the AUC of the blank (without antioxidant) from the AUC of the sample.
-
The results are typically expressed as Trolox Equivalents (TE).
-
Comparative Summary and Logical Relationship
Based on the available scientific literature, a logical relationship of the antioxidant potential and mechanisms of this compound and xanthohumol can be visualized as follows:
Figure 3. Logical relationship of the antioxidant potential of this compound and Xanthohumol.
References
- 1. Antioxidant Activity of Different Hop (Humulus lupulus L.) Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Hop biomass waste against fire blight and black rot: an eco-friendly approach to crop protection [frontiersin.org]
- 3. Comparative Study on Phenolic Compounds and Antioxidant Activities of Hop (Humulus lupulus L.) Strobile Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of xanthohumol involves heme oxygenase-1 induction via NRF2-ARE signaling in microglial BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prostatecancertopics.com [prostatecancertopics.com]
- 6. Xanthohumol protect against acetaminophen-induced hepatotoxicity via Nrf2 activation through the AMPK/Akt/GSK3β pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Colupulone's Anti-Inflammatory Effects in Macrophage Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory effects of colupulone, a bitter acid found in hops (Humulus lupulus), with other well-established anti-inflammatory agents in macrophage cell lines. The data presented is intended to assist researchers in evaluating the potential of this compound as a therapeutic agent for inflammatory conditions.
Executive Summary
Activated macrophages play a central role in the inflammatory response, releasing a cascade of pro-inflammatory mediators including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This guide summarizes the available in vitro data on the ability of this compound to inhibit these key inflammatory markers in lipopolysaccharide (LPS)-stimulated macrophage cell lines, primarily RAW 264.7. For a comprehensive evaluation, this compound's effects are compared with those of the steroidal anti-inflammatory drug dexamethasone, and the natural polyphenols quercetin and resveratrol.
While direct quantitative data for isolated this compound is limited, studies on hop extracts rich in this compound and other bitter acids demonstrate significant anti-inflammatory activity. These extracts have been shown to effectively suppress the production of NO, and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the key enzymes responsible for the synthesis of NO and PGE2, respectively. Furthermore, a reduction in the secretion of pro-inflammatory cytokines IL-6 and TNF-α has been observed.
The comparative data suggests that while this compound-containing extracts exhibit promising anti-inflammatory properties, their potency may vary compared to established drugs like dexamethasone. However, as a natural compound, this compound presents an interesting profile for further investigation, potentially offering a favorable safety profile.
Data Presentation: Comparative Inhibitory Effects
The following tables summarize the inhibitory effects of this compound (as a component of hop extracts), dexamethasone, quercetin, and resveratrol on key inflammatory mediators in LPS-stimulated RAW 264.7 macrophage cells. Data is presented as the half-maximal inhibitory concentration (IC50) where available, which represents the concentration of a compound required to inhibit a biological process by 50%.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | IC50 (µM) | Citation(s) |
| Spent Hops Extract (SHE) | RAW 264.7 | Not specified, significant inhibition at 25 µg/mL | [1][2] |
| Dexamethasone | RAW 264.7 | Significant inhibition at 1 µM | [3] |
| Quercetin | RAW 264.7 | ~27 | [4] |
| Resveratrol | RAW 264.7 | ~3.38 | [5] |
Table 2: Inhibition of Pro-Inflammatory Cytokine Production
| Compound | Cytokine | Cell Line | IC50 (µM) / % Inhibition | Citation(s) |
| Spent Hops Extract (SHE) | IL-6 | RAW 264.7 | 61% inhibition at 25 µg/mL (protein level) | [1][2] |
| Xanthohumol (from hops) | TNF-α | RAW 264.7 | Potent inhibitor (IC50 not specified) | [6] |
| Dexamethasone | TNF-α | THP-1 | IC50 ~0.002-0.006 | [7] |
| Dexamethasone | IL-6 | Whole Blood Culture | Dose-dependent inhibition | [8] |
| Quercetin | TNF-α | PBMC | Significant inhibition at 5-50 µM | [9] |
| Quercetin | IL-6 | RAW 264.7 | Significant inhibition at 10-50 µM | [10] |
| Resveratrol | TNF-α | RAW 264.7 | Significant inhibition at 5 µM | [11][12] |
| Resveratrol | IL-6 | RAW 264.7 | Significant inhibition at 5 µM | [11] |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide for assessing the anti-inflammatory effects of compounds in macrophage cell lines.
Cell Culture and Lipopolysaccharide (LPS) Stimulation
-
Cell Line: RAW 264.7 murine macrophage cell line is commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.[13]
-
Plating: For experiments, cells are typically seeded in 96-well or 24-well plates at a density of 1-5 x 10^5 cells/mL and allowed to adhere overnight.[13][14][15]
-
Stimulation: To induce an inflammatory response, the culture medium is replaced with fresh medium containing LPS (from E. coli or Salmonella) at a concentration typically ranging from 100 ng/mL to 1 µg/mL.[14][16][17]
-
Treatment: The test compounds (this compound, dexamethasone, etc.) are added to the cells either prior to or concurrently with LPS stimulation, depending on the experimental design. Cells are then incubated for a specified period, usually 18-24 hours.[15]
Nitric Oxide (NO) Measurement (Griess Assay)
This assay measures the accumulation of nitrite (NO2-), a stable breakdown product of NO, in the cell culture supernatant.
-
Principle: The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) reacts with nitrite in an acidic solution to produce a pink-colored azo compound, which can be quantified spectrophotometrically.[17][18]
-
Procedure:
-
After the incubation period, collect the cell culture supernatant.
-
In a 96-well plate, mix an equal volume of the supernatant with the Griess reagent.[17]
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540-550 nm using a microplate reader.[15][18]
-
The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
-
Pro-Inflammatory Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.
-
Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The supernatant containing the cytokine is added, and the cytokine binds to the capture antibody. A second, detection antibody (conjugated to an enzyme like horseradish peroxidase) that also recognizes the cytokine is then added. Finally, a substrate for the enzyme is added, which produces a colored product. The intensity of the color is proportional to the amount of cytokine present.[19][20]
-
General Procedure:
-
Coat a 96-well plate with the capture antibody and incubate.
-
Wash the plate to remove unbound antibody.
-
Block the plate to prevent non-specific binding.
-
Add the cell culture supernatants and standards to the wells and incubate.
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate.
-
Wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) and incubate.
-
Wash the plate.
-
Add the substrate solution (e.g., TMB) and incubate until color develops.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.[19]
-
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways involved in LPS-induced inflammation in macrophages and a general experimental workflow for evaluating anti-inflammatory compounds.
Caption: Experimental workflow for assessing anti-inflammatory effects.
Caption: LPS-induced pro-inflammatory signaling pathways in macrophages.
References
- 1. Spent hops (Humulus Lupulus L.) extract as modulator of the inflammatory response in lipopolysaccharide stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jpp.krakow.pl [jpp.krakow.pl]
- 3. researchgate.net [researchgate.net]
- 4. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effect of resveratrol dimerized derivatives on nitric oxide production in lipopolysaccharide-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Xanthohumol from hop (Humulus lupulus L.) is an efficient inhibitor of monocyte chemoattractant protein-1 and tumor necrosis factor-alpha release in LPS-stimulated RAW 264.7 mouse macrophages and U937 human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Tumor necrosis factor alpha decreases, and interleukin-10 increases, the sensitivity of human monocytes to dexamethasone: potential regulation of the glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Flavonoid Quercetin Inhibits Proinflammatory Cytokine (Tumor Necrosis Factor Alpha) Gene Expression in Normal Peripheral Blood Mononuclear Cells via Modulation of the NF-κβ System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti‐Inflammatory Effect of Quercetin on RAW 264.7 Mouse Macrophages Induced with Polyinosinic‐Polycytidylic Acid [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Resveratrol Inhibits LPS-Induced MAPKs Activation via Activation of the Phosphatidylinositol 3-Kinase Pathway in Murine RAW 264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 16. In vitro stimulation of RAW264.7 macrophages with LPS [bio-protocol.org]
- 17. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. mdpi.com [mdpi.com]
Methanol vs. Ethanol for Colupulone Extraction: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter in the efficient extraction of bioactive compounds. This guide provides an objective comparison of methanol and ethanol for the extraction of colupulone, a beta-acid from hops (Humulus lupulus) with various reported biological activities. The comparison is supported by experimental data from peer-reviewed studies, detailing the extraction efficiencies and providing comprehensive experimental protocols.
Data Presentation: this compound Extraction Yield
While direct comparative studies quantifying this compound extraction with pure methanol versus pure ethanol are limited, the existing literature suggests that both are highly effective solvents for extracting lupulones, the class of compounds to which this compound belongs. One study explicitly states that complete extraction of lupulones from raw hops is achievable with organic solvents like methanol and ethanol, while aqueous mixtures result in lower recovery[1][2].
The following table summarizes quantitative data on this compound content in hop extracts prepared with ethanol or ethanol-containing solvent systems, as determined by High-Performance Liquid Chromatography (HPLC). It is important to note that these values are from different studies, using different hop varieties and extraction conditions, and therefore represent an indirect comparison.
| Hop Variety | Extraction Solvent | This compound Content | Reference |
| Styrian Wolf | Hydroacetonic Extract* | 9.45% (w/w) | [3] |
| Cascade | 60% Ethanol | 73.0 µg/g | [4] |
| Styrian Eagle | (in crude hop cones) | 2.65% (w/w) | [3] |
*The study notes that the chemical composition of the hydroacetonic extract is comparable to extracts obtained using ethanol[3].
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are protocols adapted from scientific literature for the extraction and quantification of this compound from hops.
Protocol 1: Solid-Liquid Extraction with Methanol or Ethanol
This protocol is a general method for the extraction of beta-acids from hop pellets.
1. Sample Preparation:
- Grind hop pellets to a fine powder using a laboratory mill to increase the surface area for extraction.
2. Extraction:
- Accurately weigh a representative sample of the ground hop powder (e.g., 10 g).
- Place the sample in an Erlenmeyer flask.
- Add a measured volume of either methanol or ethanol to achieve a specific solid-to-solvent ratio (e.g., 1:20 w/v).
- Stir the mixture on a magnetic stirrer for a defined period (e.g., 60 minutes) at room temperature.
3. Filtration and Sample Preparation for Analysis:
- After extraction, filter the mixture through a vacuum filter to separate the liquid extract from the solid hop residue.
- Dilute an aliquot of the filtrate with the extraction solvent to a concentration suitable for HPLC analysis. The target concentration for this compound should be within the calibration range of the instrument (e.g., 0.01 to 0.50 mg/mL)[5].
- Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
Protocol 2: HPLC Quantification of this compound
This protocol outlines a typical HPLC method for the quantitative analysis of this compound in the prepared extracts.
1. HPLC System and Conditions:
- HPLC System: An Agilent 1100 HPLC system or equivalent, equipped with a UV detector[5].
- Column: A C18 reverse-phase column (e.g., Hypersil ODS, 4.0 × 125 mm, 5-µm particle diameter) is commonly used[5].
- Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and acidified water is often employed. For example, an 85:15 (v/v) mixture of methanol and water, with the aqueous phase acidified with 0.025% (v/v) formic acid[5]. Another example uses 80% methanol and 20% aqueous 4% (v/v) phosphoric acid[6].
- Flow Rate: A typical flow rate is 1.0 mL/min[5][6].
- Detection Wavelength: this compound and other beta-acids are typically detected at 314 nm or 326 nm[5][6].
- Injection Volume: 20 µL[6].
2. Calibration and Quantification:
- Prepare a series of standard solutions of a certified hop extract standard (e.g., ICE-4) with known concentrations of this compound[6].
- Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
- Inject the prepared hop extract samples.
- Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the extraction and quantification of this compound from hops.
Caption: Experimental workflow for this compound extraction and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of co-, n-, and ad-lupulone in hop-based dietary supplements and phytopharmaceuticals and modulation of their contents by the extraction method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Properties of Different Hop (Humulus lupulus) Genotypes [mdpi.com]
- 4. Comparative Study on Phenolic Compounds and Antioxidant Activities of Hop (Humulus lupulus L.) Strobile Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 6. Fractionation of High-Value Compounds from Hops Using an Optimised Sequential Extraction Procedure - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Colupulone and Adlupulone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two hop-derived beta-acids, colupulone and adlupulone. The information presented is based on available scientific literature and is intended to assist in research and drug development efforts.
Introduction to this compound and Adlupulone
This compound and adlupulone are members of the beta-acid family of compounds found in the hop plant (Humulus lupulus).[1] These compounds, along with other alpha- and beta-acids, contribute to the characteristic bitterness of beer and have been investigated for a range of biological activities. Structurally, they are prenylated phloroglucinol derivatives. Their diverse bioactivities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties, have garnered significant interest in the scientific community.
Comparative Bioactivity Data
The following table summarizes the available quantitative data on the bioactivities of this compound and adlupulone. It is important to note that direct comparative studies for all activities are limited, and the data presented is compiled from various sources.
| Bioactivity | Parameter | This compound | Adlupulone | Reference Organism/Cell Line/Assay |
| Antimicrobial Activity | MIC | 37.5 µg/mL | 0.98 µg/mL | Bacillus subtilis |
| MIC | 37.5 µg/mL | Not available | Staphylococcus aureus | |
| Anti-inflammatory Activity | IC₅₀ | Potent inhibitor (value not specified) | Not available | COX-2 Enzyme |
| Antioxidant Activity | IC₅₀ | Not available | Strongest RSA (value not specified) | Radical Scavenging Activity (RSA) |
| Anticancer Activity | IC₅₀ | Not available | Not available | Not available |
MIC: Minimum Inhibitory Concentration; IC₅₀: Half-maximal Inhibitory Concentration; COX-2: Cyclooxygenase-2; RSA: Radical Scavenging Activity. Note: "Not available" indicates that specific quantitative data was not found in the reviewed literature.
In-Depth Bioactivity Comparison
Antimicrobial Activity
Both this compound and adlupulone exhibit antimicrobial properties, particularly against Gram-positive bacteria.[1] However, available data suggests a significant difference in their potency. Adlupulone, along with lupulone, has been shown to have a very low Minimum Inhibitory Concentration (MIC) of 0.98 µg/mL against Bacillus subtilis. In contrast, pure this compound demonstrated an MIC of 37.5 µg/mL against both Bacillus subtilis and Staphylococcus aureus. This indicates that adlupulone is a considerably more potent antimicrobial agent against B. subtilis than this compound. The mechanism of action for the antimicrobial activity of beta-acids is believed to involve the disruption of the proton motive force across bacterial cell membranes.
Anti-inflammatory Activity
Beta-acids as a class have demonstrated anti-inflammatory properties.[2][3][4] They have been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 induced by TNF-alpha and to block the activation of key pro-inflammatory transcription factors. Furthermore, studies on hop extracts containing beta-acids indicate a selective inhibition of the COX-2 enzyme, a key target in anti-inflammatory drug development. One study highlighted that this compound is a potent inhibitor of COX-2, although a specific IC₅₀ value was not provided. Another source mentioned that n-adlupulone exhibited the strongest radical scavenging activity, which can be an indicator of anti-inflammatory potential. However, a direct comparison of the anti-inflammatory potency of this compound and adlupulone through IC₅₀ values from the same study is not currently available in the reviewed literature.
Antioxidant Activity
Anticancer Activity
The potential of hop-derived compounds, including beta-acids, as anticancer agents is an emerging field of study.[8][9] Research has suggested that lupulones, a class of beta-acids, may possess anticancer properties. However, specific cytotoxic or antiproliferative data (e.g., IC₅₀ values) for this compound and adlupulone against cancer cell lines such as MCF-7 (breast cancer) or PC-3 (prostate cancer) were not found in the reviewed scientific literature, precluding a direct comparison of their anticancer activity at this time.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and further investigation of the bioactivities of this compound and adlupulone.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol:
-
Preparation of Test Compounds: Stock solutions of this compound and adlupulone are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., Bacillus subtilis) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at the optimal temperature for the test bacterium (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Signaling Pathway for COX Inhibition
Caption: Inhibition of the cyclooxygenase (COX) pathway.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human COX-1 or COX-2 enzyme is prepared in a suitable buffer. Arachidonic acid is used as the substrate.
-
Incubation with Inhibitor: The enzyme is pre-incubated with various concentrations of the test compound (this compound or adlupulone) for a specified time (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Reaction Termination and Measurement: After a set incubation period, the reaction is terminated. The amount of prostaglandin E₂ (PGE₂) produced is quantified using a commercially available enzyme immunoassay (EIA) kit.
-
IC₅₀ Calculation: The concentration of the test compound that causes 50% inhibition of PGE₂ production is calculated as the IC₅₀ value.
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant capacity of a compound.
Workflow for DPPH Assay
References
- 1. Frontiers | Hop biomass waste against fire blight and black rot: an eco-friendly approach to crop protection [frontiersin.org]
- 2. Hop bitter acids efficiently block inflammation independent of GRalpha, PPARalpha, or PPARgamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HOP AND MODIFIED HOP EXTRACTS HAVE POTENT IN VITRO ANTI-INFLAMMATORY PROPERTIES | International Society for Horticultural Science [ishs.org]
- 4. researchgate.net [researchgate.net]
- 5. Redox and Anti-Inflammatory Properties from Hop Components in Beer-Related to Neuroprotection [mdpi.com]
- 6. Comparative Study on Phenolic Compounds and Antioxidant Activities of Hop (Humulus lupulus L.) Strobile Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. An investigation into the anticancer effects and mechanism of action of hop β-acid lupulone and its natural and synthetic derivatives in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Assessing Batch-to-Batch Variability of Colupulone in Commercial Extracts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The consistency of bioactive compounds in natural extracts is a critical parameter for researchers and drug developers. Colupulone, a β-acid found in hop extracts (Humulus lupulus), has garnered scientific interest for its potential therapeutic properties, including its role as an activator of the Pregnane X Receptor (PXR), a key regulator of xenobiotic metabolism.[1][2][3] However, the inherent variability of natural products presents a challenge for standardized research and development. This guide provides a comparative analysis of this compound content in various commercial extracts, details the analytical methodologies for its quantification, and illustrates its primary signaling pathway.
Comparative Analysis of this compound Content
The concentration of this compound can differ significantly across various commercial hop-based products. This variability can be attributed to factors such as the hop cultivar used, geographical origin, harvesting time, extraction method, and storage conditions.[4][5][6] A study quantifying the lupulone content in nine different commercial dietary supplements and phytopharmaceuticals revealed a wide range of this compound concentrations, from non-detectable levels to 2.7 mg/mL.[5] This highlights the importance of rigorous quality control and batch-to-batch analysis for any research or drug development program utilizing hop extracts.
Below is a summary of this compound content found in different commercial products and hop cultivars, illustrating the potential range of variability.
| Product/Cultivar Type | This compound Concentration | Reference |
| Commercial Hop Tincture | Up to 2.7 mg/mL | [5] |
| Commercial Dietary Supplements | Not Detectable to < 2.7 mg/mL | [5] |
| 'Cascade' Cultivar Extract | 73.00 µg/g | [4] |
| 'Saaz1' Cultivar Extract | 35.37 µg/g | [4] |
| 'Herkules' Cultivar Extract | 57.2% of total β-acids | |
| 'Hallertau Magnum' Cultivar Extract | 44.2% of total β-acids |
Experimental Protocols for this compound Quantification
The accurate quantification of this compound is essential for assessing batch-to-batch variability. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the analysis of hop acids.[7]
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a general procedure for the quantification of this compound in hop extracts.
1. Sample Preparation:
-
Accurately weigh a representative sample of the commercial hop extract.
-
Dissolve the extract in a suitable organic solvent, such as methanol or ethanol. The solvent choice may impact extraction efficiency.[5]
-
For solid samples like hop pellets, crush and extract with the chosen solvent, often with agitation for a set period (e.g., 1 hour).
-
Filter the resulting solution through a 0.45 µm syringe filter to remove particulate matter before injection into the HPLC system.
-
Dilute the filtered sample with the mobile phase to a concentration within the calibration curve range.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically used for the separation of hop acids.
-
Mobile Phase: An isocratic or gradient mixture of methanol and acidified water (e.g., with formic or phosphoric acid) is commonly employed. A typical mobile phase composition is 85:15 (v/v) methanol:water with 0.1% formic acid.
-
Flow Rate: A flow rate of 1.0 mL/min is standard.
-
Detection: UV detection at a wavelength of 275 nm or 325 nm is appropriate for this compound.[6]
-
Injection Volume: Typically 10-20 µL.
3. Calibration and Quantification:
-
Prepare a series of standard solutions of a certified this compound reference standard in the mobile phase.
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the prepared sample solutions and determine the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
The following diagram illustrates a typical experimental workflow for quantifying this compound in commercial hop extracts.
Experimental workflow for this compound quantification.
This compound Signaling Pathway: PXR Activation
This compound is a known agonist of the Pregnane X Receptor (PXR), a nuclear receptor that plays a crucial role in sensing foreign chemicals (xenobiotics) and regulating the expression of genes involved in their metabolism and excretion.[1][2][3] The activation of PXR by this compound can lead to significant herb-drug interactions.
Upon entering a cell, this compound binds to the ligand-binding domain of PXR, which is primarily located in the cytoplasm. This binding event causes a conformational change in the PXR protein, leading to its translocation into the nucleus. In the nucleus, the activated PXR forms a heterodimer with the Retinoid X Receptor (RXR). This PXR/RXR heterodimer then binds to specific DNA sequences known as PXR response elements (PXREs) in the promoter regions of target genes. This binding initiates the transcription of a suite of genes encoding for drug-metabolizing enzymes and transporters.
Key downstream targets of PXR activation include:
-
Phase I Metabolism Enzymes: Cytochrome P450 enzymes such as CYP3A4 and CYP2B6, which are responsible for the oxidation of a wide range of drugs.[8]
-
Phase II Metabolism Enzymes: Enzymes like UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and glutathione S-transferases (GSTs) that conjugate drugs to facilitate their excretion.[8]
-
Drug Transporters: Efflux transporters like Multidrug Resistance Protein 1 (MDR1), which actively pump drugs out of cells.[9]
The following diagram illustrates the PXR signaling pathway activated by this compound.
This compound-activated PXR signaling pathway.
Conclusion
The batch-to-batch variability of this compound in commercial hop extracts is a significant factor that requires careful consideration in research and drug development. The data presented in this guide demonstrates the potential for wide concentration ranges across different products. Therefore, it is imperative for researchers to implement robust analytical methods, such as the HPLC protocol detailed herein, to accurately quantify this compound content in their specific extract batches. Understanding the activation of the PXR signaling pathway by this compound is also crucial for predicting potential herb-drug interactions and for elucidating its mechanism of action in various biological systems. By carefully assessing and controlling for the variability of this compound, the scientific community can advance the reliable and reproducible investigation of its therapeutic potential.
References
- 1. Structural basis of human pregnane X receptor activation by the hops constituent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Basis of Human PXR Activation by the Hops Constituent this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Comparative Study on Phenolic Compounds and Antioxidant Activities of Hop (Humulus lupulus L.) Strobile Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Stability of Hop (Humulus lupulus L.) Resins during Long-Period Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [researcharchive.lincoln.ac.nz]
- 8. Activation of Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR) by Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
A Comparative Metabolome Analysis of High-Colupulone Hop Varieties: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolomic profiles of high-colupulone hop varieties, supported by experimental data. It delves into the quantitative differences in key metabolites and outlines the methodologies used for their analysis.
Introduction to High-Colupulone Hops
Hops (Humulus lupulus L.) are a critical component in the brewing industry, primarily known for contributing bitterness and aroma to beer. The bitter taste is largely attributed to a class of compounds known as bitter acids, which are categorized into α-acids and β-acids.[1][2] Colupulone is one of the three main analogues of β-acids, alongside lupulone and adlupulone.[2] While α-acids have historically been the focus for their bittering potential, β-acids, and specifically this compound, are gaining increasing interest for their diverse biological activities, including antimicrobial and potential anticancer effects.[3][4][5] High-colupulone hop varieties are therefore of significant interest not only for brewing but also for pharmaceutical and nutraceutical applications.
This guide offers a comparative analysis of the metabolomes of hop varieties known for their high this compound content, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in research and development.
Quantitative Metabolite Data
The following tables summarize the quantitative data on bitter acids and other relevant metabolites from comparative studies on different hop varieties. These studies utilize advanced analytical techniques to provide a detailed chemical fingerprint of each cultivar.
Table 1: Comparison of Bitter Acid Content in Selected Hop Varieties (% w/w)
| Hop Variety | Cohumulone | Humulone + Adhumulone | This compound | Lupulone + Adlupulone | Total α-acids | Total β-acids | α/β ratio | Reference |
| Chinook | 2.68 | - | 2.91 | - | 9.15 | - | - | [6] |
| Cascade | - | - | - | - | 8.15 | 2.48 | - | [6] |
| Wild Hops (Average) | 0.13 | - | 0.93 | - | 2.03 | 2.48 | - | [6] |
Note: Data is presented as g/100 g DW (dry weight). Some data points were not available in the cited literature.
Table 2: Relative Abundance of Key Volatile Compounds in Chinook and Cascade Hop Varieties (%)
| Compound | Chinook | Cascade |
| β-Myrcene | 19.4 | 27.1 |
| β-Caryophyllene | 13.0 | 12.9 |
| Humulene | 29.0 | 30.0 |
Source: Adapted from Nezi et al. (2022).[7]
Experimental Protocols
The following section details the methodologies employed in the comparative metabolome analysis of hop varieties.
Sample Preparation and Extraction for Non-Volatile Metabolite Analysis
A common method for the extraction of non-volatile compounds, including bitter acids and flavonoids, involves the use of organic solvents.[8]
-
Grinding: Dried hop cones are typically ground into a fine powder to increase the surface area for extraction.
-
Extraction: 100 mg of the hop powder is ultrasonicated with 5 mL of 70% ethanol for 20 minutes. This process helps to disrupt the cell walls and release the metabolites into the solvent.
-
Centrifugation: The mixture is then centrifuged at 13,000 rpm for 10 minutes at 4°C to separate the solid plant material from the liquid extract.
-
Supernatant Collection: The resulting supernatant, containing the extracted metabolites, is carefully collected for analysis.[8]
Analysis of Non-Volatile Metabolites by UPLC-MS/MS
Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful technique for separating and identifying non-volatile compounds in complex mixtures like hop extracts.
-
Chromatographic Separation: The hop extract is injected into a UPLC system equipped with a C18 column. A gradient elution is performed using a mobile phase consisting of two solvents: Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile). The gradient starts with a low percentage of Solvent B, which is gradually increased to elute compounds with different polarities.[8]
-
Mass Spectrometry Detection: The separated compounds are then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio. This allows for the identification and quantification of individual metabolites.
Analysis of Volatile Compounds by SPME-GC-MS
Solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a standard method for the analysis of volatile organic compounds (VOCs) in hops, which contribute significantly to their aroma profile.
-
SPME: A fused silica fiber coated with a stationary phase is exposed to the headspace of the hop sample. Volatile compounds adsorb to the fiber.
-
GC Separation: The fiber is then inserted into the heated injection port of a gas chromatograph. The adsorbed volatiles are desorbed and separated as they travel through a capillary column.
-
MS Detection: The separated compounds are detected by a mass spectrometer, allowing for their identification based on their mass spectra.[7]
Visualizing the Pathways and Workflows
Biosynthesis of this compound
The biosynthesis of β-acids, including this compound, is a complex process that involves several enzymatic steps. The pathway begins with precursors from amino acid and fatty acid metabolism.
Caption: Biosynthetic pathway of this compound in hops.
Experimental Workflow for Metabolome Analysis
The following diagram illustrates a typical workflow for the comparative metabolome analysis of different hop varieties.
Caption: Experimental workflow for hop metabolome analysis.
Conclusion
The comparative metabolome analysis of high-colupulone hop varieties reveals significant chemical diversity among cultivars. This diversity, particularly in the content of β-acids and volatile compounds, underscores the importance of variety selection for specific applications, whether in brewing for unique flavor profiles or in pharmaceuticals for targeted biological activities. The methodologies outlined in this guide provide a robust framework for researchers to conduct their own comparative studies, contributing to a deeper understanding of the complex chemistry of hops and unlocking their full potential.
References
- 1. lupulone and humulone biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cytotoxic effect of commercial Humulus lupulus L. (hop) preparations – In comparison to its metabolomic fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of this compound and lupulone as the main contributors to the antibacterial activity of hop extracts using activity-guided fractionation and metabolome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. iris.uniroma1.it [iris.uniroma1.it]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Colupulone
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of colupulone, a beta-acid derived from hops, to foster a secure research environment and maintain regulatory compliance. Adherence to these protocols is critical due to the compound's potential health and environmental hazards.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, meticulous disposal is not just a matter of laboratory best practice but also of environmental stewardship. The following procedures are designed to provide clear, actionable guidance for the handling and disposal of this compound waste.
Quantitative Hazard and Safety Data
For quick reference, the key hazard and safety information for this compound is summarized in the table below. This data is compiled from safety data sheets (SDS) to provide a clear overview of the compound's characteristics.
| Parameter | Value/Information | Source |
| GHS Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [1] |
| GHS Precautionary Statements | P264, P270, P273, P301 + P312, P330, P391, P501 | [1] |
| Molecular Formula | C25H36O4 | [1] |
| Molecular Weight | 400.55 g/mol | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [1] |
| Storage Conditions | Store at -20°C (powder) or -80°C (in solvent) in a tightly sealed container in a cool, well-ventilated area away from direct sunlight and ignition sources. | [1] |
Experimental Protocol: Step-by-Step Disposal of this compound Waste
This protocol outlines the standard operating procedure for the disposal of this compound and materials contaminated with it. These steps are designed to mitigate risks and ensure that waste is handled in a compliant manner.
1. Personal Protective Equipment (PPE) and Preparation:
-
Before handling this compound waste, ensure you are wearing the appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and impervious clothing[1].
-
If there is a risk of generating dust or aerosols, a suitable respirator should be used[1].
-
Conduct all waste handling procedures in a well-ventilated area, preferably within a chemical fume hood[1].
-
Have an emergency eyewash station and safety shower readily accessible[1].
2. Waste Segregation and Collection:
-
Solid Waste: Collect pure this compound powder, contaminated consumables (e.g., weigh boats, pipette tips, gloves), and spill cleanup materials in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with incompatible materials such as strong acids, alkalis, or strong oxidizing/reducing agents[1].
-
Avoid generating dust or aerosols during transfer[1].
3. Spill Management:
-
In the event of a spill, immediately evacuate non-essential personnel from the area[1].
-
Wearing full PPE, contain the spill to prevent it from entering drains or water courses[1].
-
For liquid spills, absorb the material using a non-reactive absorbent like diatomite or universal binders[1].
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol[1].
-
Collect all cleanup materials and place them in the designated hazardous waste container[1].
4. Final Disposal:
-
All waste, both solid and liquid, must be disposed of through an approved waste disposal plant[1].
-
Do not dispose of this compound down the drain or in regular trash under any circumstances to avoid environmental contamination[1].
-
Follow your institution's specific procedures for hazardous waste pickup and disposal. Ensure all containers are properly sealed and labeled according to regulatory standards.
Visualizing the Disposal Workflow
To further clarify the procedural flow, the following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Colupulone
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety, handling, and disposal information for Colupulone, a beta-acid derived from hops (Humulus lupulus). Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.
Quantitative Safety Data
While specific quantitative toxicity data for this compound is limited, the following table summarizes the available hazard information and data for related hop acids. This information should be used to inform risk assessments and handling procedures.
| Parameter | Value / Classification | Source / Comments |
| GHS Classification | Acute toxicity, Oral (Category 4)[1] | H302: Harmful if swallowed.[1] |
| Acute aquatic toxicity (Category 1)[1] | H400: Very toxic to aquatic life.[1] | |
| Chronic aquatic toxicity (Category 1)[1] | H410: Very toxic to aquatic life with long lasting effects.[1] | |
| Signal Word | Warning | Based on GHS classification. |
| Hazard Statements | H302: Harmful if swallowed.[1] | |
| H410: Very toxic to aquatic life with long lasting effects.[1] | ||
| Precautionary Statements | P264: Wash skin thoroughly after handling.[1] | |
| P270: Do not eat, drink or smoke when using this product.[1] | ||
| P273: Avoid release to the environment.[1] | ||
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] | ||
| P330: Rinse mouth.[1] | ||
| P391: Collect spillage.[1] | ||
| P501: Dispose of contents/container to an approved waste disposal plant.[1] | ||
| NOAEL (No-Observed-Adverse-Effect Level) | 150 mg/kg (for hop acids in rats)[2] | Indicates a wide safety margin in animal studies.[2] |
| Occupational Exposure Limits (PEL, TLV) | No established occupational exposure limit values.[1] | Engineering controls and PPE are crucial for minimizing exposure. |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is dependent on the specific laboratory procedure and the associated risk of exposure. The following recommendations provide a baseline for handling this compound.
2.1. Standard Handling Procedures (Low Risk)
For handling small quantities of this compound in solution or as a solid where dust generation is minimal:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses with side shields are mandatory.
-
Body Protection: A standard laboratory coat should be worn.
-
Footwear: Closed-toe shoes must be worn.
2.2. Procedures with Increased Risk of Exposure
For handling large quantities of solid this compound, generating dust, or when there is a risk of splashing:
-
Hand Protection: Double gloving with chemical-resistant gloves is recommended.
-
Eye and Face Protection: Chemical safety goggles and a face shield should be worn.
-
Body Protection: An impervious or chemical-resistant lab coat or apron over a standard lab coat is necessary.
-
Respiratory Protection: In cases of significant dust or aerosol generation, a NIOSH/MSHA-approved respirator is required.[3]
Caption: PPE selection workflow based on risk assessment for handling this compound.
Experimental Protocols: General Handling and Disposal
While no specific experimental protocols for this compound were cited in the safety literature, the following general procedures for handling natural product extracts should be followed.
3.1. Handling Solid this compound
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Have all necessary PPE, spill cleanup materials, and waste containers readily available.
-
Weighing: Weigh solid this compound in a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Storage: Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and ignition sources.[1] Recommended storage temperatures are -20°C for the powder and -80°C for solutions.[1]
3.2. Disposal
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste due to its aquatic toxicity.
-
Containerization: Collect all contaminated materials (e.g., gloves, wipes, pipette tips) in a designated, labeled hazardous waste container.
-
Disposal Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Do not dispose of this compound down the drain.
Spill Response Plan
In the event of a this compound spill, follow these steps to ensure a safe and effective cleanup.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate non-essential personnel from the area.
-
Assess the Spill: Determine the nature and extent of the spill. For large or highly dispersed spills, or if you are unsure how to proceed, contact your institution's environmental health and safety department.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the "Procedures with Increased Risk of Exposure" section.
-
Contain the Spill:
-
For solid spills: Gently cover the spill with a damp paper towel to prevent dust from becoming airborne.
-
For liquid spills: Use an inert absorbent material (e.g., vermiculite, sand) to dike and absorb the spill.
-
-
Clean Up:
-
Carefully scoop the absorbed or covered material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water.
-
-
Decontaminate: Wipe down all equipment and surfaces that may have come into contact with this compound.
-
Dispose: Seal and label the hazardous waste container and dispose of it according to institutional and regulatory guidelines.
-
Report: Report the incident to your supervisor and any relevant safety personnel.
Caption: A step-by-step workflow for responding to a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
